molecular formula C18H37Br B154017 1-Bromooctadecane CAS No. 112-89-0

1-Bromooctadecane

Cat. No.: B154017
CAS No.: 112-89-0
M. Wt: 333.4 g/mol
InChI Key: WSULSMOGMLRGKU-UHFFFAOYSA-N
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Description

1-Bromooctadecane, also known as Octadecyl Bromide or Stearyl Bromide, is an organic compound with the molecular formula C18H37Br and a molecular weight of 333.40 g/mol . This compound is characterized as a white to light yellow powder or lump that becomes a clear liquid at higher temperatures, with a melting point of approximately 27 °C . It is identified under CAS Registry Number 112-89-0 . As a long-chain alkyl bromide, this compound serves as a valuable building block in organic synthesis and materials science. Its structure features a reactive carbon-bromine bond at the terminal end of an 18-carbon chain, making it a crucial intermediate for introducing the octadecyl (C18) group into target molecules. Common research applications include its use in the preparation of quaternary ammonium compounds, other organo-functional derivatives, and as a precursor in the synthesis of specialty chemicals. Researchers value this compound for its role in creating molecules with specific chain lengths to study self-assembled monolayers, surface modifications, and the physicochemical properties of long-chain alkyl derivatives. The product is provided with a high purity level of >97.0% (GC) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromooctadecane
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InChI

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3
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InChI Key

WSULSMOGMLRGKU-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H37Br
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DSSTOX Substance ID

DTXSID8059423
Record name 1-Bromooctadecane
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Molecular Weight

333.4 g/mol
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Physical Description

White odorless solid; mp = 25-30 deg C; [Alfa Aesar MSDS]
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Vapor Pressure

0.00000594 [mmHg]
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CAS No.

112-89-0
Record name 1-Bromooctadecane
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Foundational & Exploratory

1-Bromooctadecane physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromooctadecane: Physical and Chemical Properties

Introduction

This compound, also known by its synonyms Octadecyl bromide and Stearyl bromide, is a long-chain alkyl halide with the chemical formula C₁₈H₃₇Br.[1][2] This compound serves as a critical building block and intermediate in a variety of applications, from the synthesis of advanced materials like functionalized carbon nanotubes to the production of surfactants and pharmaceuticals.[3][4] Its utility stems from the combination of a long, hydrophobic 18-carbon chain and a reactive carbon-bromine bond, which allows for a range of chemical transformations.[5][6] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and visualizations of its chemical behavior and synthetic pathways.

Physical and Chemical Properties

This compound is a low-melting solid that can appear as a white to light yellow crystalline powder or a colorless to light yellow liquid, depending on the ambient temperature.[1][5][7] It is characterized by its insolubility in water but good solubility in common organic solvents such as ethanol, ether, and petroleum ether, a direct consequence of its predominantly non-polar alkyl chain.[7][8][9]

Identifiers and Molecular Characteristics

The following table summarizes the key identifiers and molecular properties of this compound.

PropertyValueSource(s)
CAS Number 112-89-0[1][2]
Molecular Formula C₁₈H₃₇Br[1][2]
Molecular Weight 333.39 g/mol [2]
IUPAC Name This compound[1]
Synonyms Octadecyl bromide, Stearyl bromide[1][2]
EC Number 204-013-4
Beilstein Number 774145
Quantitative Physical Properties

This table presents the key quantitative physical data for this compound, providing a clear reference for laboratory and industrial applications.

PropertyValueConditionsSource(s)
Melting Point 25-30 °C[1]
Boiling Point 214-216 °Cat 12 mmHg[7]
209-211 °Cat 1.33 kPa[7][8]
Density 0.976 g/mLat 25 °C[7]
Refractive Index 1.462-1.464[8]
Flash Point >110 °CClosed Cup[10]
Vapor Pressure 0.00000594 mmHg[1]

Chemical Behavior and Reactivity

The chemical reactivity of this compound is dominated by the polar carbon-bromine bond, which makes the terminal carbon atom electrophilic and the bromide ion an excellent leaving group.[5] This structure renders it highly susceptible to nucleophilic substitution reactions, which are a cornerstone of its utility in organic synthesis.[5]

Key aspects of its chemical behavior include:

  • Nucleophilic Substitution : It readily reacts with nucleophiles to introduce the 18-carbon octadecyl group into other molecules.[5] For example, it reacts with potassium ethoxide in a typical Sₙ2 reaction to form 1-octadecyl ethyl ether.[11]

  • Wittig Reagent Formation : this compound can react with triphenylphosphine to prepare the corresponding phosphonium salt, a precursor to the Wittig reagent used for synthesizing long-chain olefins.[5]

  • Instability : The compound is known to decompose upon exposure to light.[7][8][9]

  • Incompatibilities : It is incompatible with strong oxidizing agents and strong bases.[10]

The primary reactivity of this compound is illustrated by its general reaction with nucleophiles.

G cluster_reactants Reactants cluster_products Products 1_Bromooctadecane This compound (C₁₈H₃₇Br) Substituted_Product Substituted Product (C₁₈H₃₇-Nu) 1_Bromooctadecane->Substituted_Product Nucleophilic Attack Leaving_Group Bromide Ion (Br⁻) 1_Bromooctadecane->Leaving_Group Loss of Leaving Group Nucleophile Nucleophile (Nu⁻) Nucleophile->Substituted_Product G solubility Solubility of this compound solute Solute Properties solute->solubility chain Long Non-polar C₁₈ Chain solute->chain bond Polar C-Br Bond solute->bond solvent Solvent Polarity solvent->solubility london Dominant London Dispersion Forces chain->london leads to dipole Weak Dipole-Dipole Interactions bond->dipole leads to london->solubility favors solubility in non-polar solvents dipole->solubility allows some solubility in polar solvents G start Stearyl Alcohol + HBr reaction Heat (100-120°C) start->reaction crude Crude this compound reaction->crude wash1 Wash with H₂SO₄ crude->wash1 wash2 Wash with Methanol & Neutralize with NH₃ wash1->wash2 dry Dry over CaCl₂ wash2->dry distill Vacuum Distillation dry->distill final Pure this compound distill->final

References

1-Bromooctadecane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the chemical compound 1-Bromooctadecane, also known as octadecyl bromide or stearyl bromide.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, formulation, and synthesis applications.

IdentifierValueReferences
CAS Number 112-89-0[1][2][3][4][5]
Molecular Weight 333.39 g/mol [1][3][5]
Molecular Formula C₁₈H₃₇Br[1][2][5]

Compound Identification

The following diagram illustrates the relationship between the common name and its primary chemical identifiers.

A This compound B CAS: 112-89-0 A->B has C MW: 333.39 A->C has

Core identifiers for this compound.

Experimental Protocols

While this document does not cite specific experiments, a general protocol for the use of this compound in synthetic chemistry, such as in the synthesis of shortened single-walled carbon nanotubes, would typically involve the following stages.[1][3]

  • Reagent Preparation : Dissolve this compound in a suitable organic solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup : Combine the this compound solution with other reactants at a controlled temperature.

  • Monitoring : Track the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification : Upon completion, quench the reaction and purify the product using methods like column chromatography or recrystallization.

The logical workflow for a typical synthesis utilizing this compound is depicted below.

A Reagent Prep (this compound in Solvent) B Reaction Setup (Combine Reagents) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Workup & Purification C->D E Final Product D->E

General synthetic workflow using this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Bromooctadecane from Stearyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromooctadecane from stearyl alcohol, a critical long-chain alkyl bromide intermediate in various fields, including the development of pharmaceuticals and functional materials. This document details established experimental protocols, presents quantitative data for comparative analysis of synthetic methods, and illustrates the underlying reaction mechanisms.

Overview of Synthetic Methodologies

The conversion of stearyl alcohol (1-octadecanol) to this compound is a fundamental nucleophilic substitution reaction. The primary methods employed involve the reaction of the alcohol with a bromine source, typically under acidic conditions or with a phosphorus-based reagent. The two most prevalent and effective methods are:

  • Reaction with Hydrogen Bromide (HBr): This method often utilizes hydrobromic acid in conjunction with a strong dehydrating acid like sulfuric acid to generate HBr in situ. This approach is cost-effective and can achieve high yields.

  • Reaction with Phosphorus Tribromide (PBr₃): PBr₃ is a classic and efficient reagent for converting primary alcohols to alkyl bromides. This reaction generally proceeds under milder conditions and is known for its high selectivity, operating via an Sₙ2 mechanism.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route depends on factors such as desired yield, purity, scalability, and available reagents. The following table summarizes quantitative data for the two primary methods.

ParameterMethod 1: HBr / H₂SO₄Method 2: Phosphorus Tribromide (PBr₃)
Primary Reagents Stearyl alcohol, 48% Hydrobromic acid, 98% Sulfuric acidStearyl alcohol, Phosphorus tribromide
Reaction Temperature 70-120°C[1][2]Typically room temperature to moderate heating
Reaction Time 6-12 hours[2]Generally shorter than HBr methods
Reported Yield 90-98%[1][2]High, typically >80%
Reported Purity >99% after purification[2]High, dependent on purification
Key Advantages Cost-effective, high yield and purity[2]Milder conditions, high selectivity
Key Disadvantages Harsh acidic conditions, potential for side reactionsReagent is moisture-sensitive and corrosive

Detailed Experimental Protocols

Method 1: Synthesis using Hydrobromic Acid and Sulfuric Acid

This protocol is based on an established procedure for the one-step conversion of stearyl alcohol to this compound.[2]

Materials:

  • Stearyl alcohol (1-octadecanol)

  • 48% Hydrobromic acid

  • 98% Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Deionized water

Equipment:

  • Two-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Pressure-equalizing dropping funnel

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • To a 1 L two-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 190 mL of 48% hydrobromic acid.

  • With continuous stirring, slowly add 25 mL of concentrated sulfuric acid through the dropping funnel. Note: This may liberate some hydrogen bromide gas.

  • Add 270 g of stearyl alcohol to the mixture, followed by the slow addition of another 25 mL of concentrated sulfuric acid with constant stirring.

  • Heat the reaction mixture to reflux at 90°C and maintain this temperature with continuous stirring for 8 hours.

  • After the reflux period, cool the mixture to room temperature (approximately 25°C).

  • Transfer the cooled mixture to a separatory funnel. The this compound product will form the upper organic layer.

  • Separate the crude this compound layer.

  • Wash the crude product successively with 5% sodium bicarbonate solution and then with water.

  • Dry the washed product over anhydrous calcium chloride.

  • Purify the final product by vacuum distillation, collecting the fraction at 209-211°C (at 1.33 kPa).[1] This procedure is expected to yield >95% of this compound with a purity of >99%.[2]

Method 2: Synthesis using Phosphorus Tribromide

This protocol provides a general procedure for the synthesis of this compound using PBr₃, a method known for its efficiency in converting primary alcohols to alkyl bromides via an Sₙ2 mechanism.

Materials:

  • Stearyl alcohol (1-octadecanol)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or other suitable anhydrous solvent

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve stearyl alcohol in a suitable anhydrous solvent such as diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (approximately 1/3 molar equivalent to the alcohol) to the stirred solution via a dropping funnel. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Reaction Mechanisms and Visualizations

The synthesis of this compound from stearyl alcohol via the methods described proceeds through a nucleophilic substitution mechanism. For a primary alcohol like stearyl alcohol, this is typically an Sₙ2 (bimolecular nucleophilic substitution) reaction.

Mechanism with HBr/H₂SO₄

In this method, the sulfuric acid protonates the hydroxyl group of the stearyl alcohol, converting it into a good leaving group (water). The bromide ion, a strong nucleophile, then attacks the electrophilic carbon atom in a concerted step, displacing the water molecule.

G StearylAlcohol Stearyl Alcohol (R-OH) ProtonatedAlcohol Protonated Alcohol (R-OH₂⁺) StearylAlcohol->ProtonatedAlcohol Protonation TransitionState Sₙ2 Transition State [Br---R---OH₂]⁺ ProtonatedAlcohol->TransitionState Nucleophilic Attack Product This compound (R-Br) TransitionState->Product Leaving Group Departure Water Water (H₂O) TransitionState->Water H2SO4 H₂SO₄ HBr HBr Br_ion Br⁻

Caption: Sₙ2 mechanism for the synthesis of this compound with HBr/H₂SO₄.

Mechanism with PBr₃

The reaction with phosphorus tribromide also proceeds via an Sₙ2 mechanism. The hydroxyl group of the stearyl alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a subsequent Sₙ2 attack on the carbon atom.

G StearylAlcohol Stearyl Alcohol (R-OH) Intermediate Intermediate (R-O-PBr₂) StearylAlcohol->Intermediate Nucleophilic Attack on P PBr3 PBr₃ TransitionState Sₙ2 Transition State [Br---R---O(H)PBr₂] Intermediate->TransitionState Nucleophilic Attack by Br⁻ Br_ion Br⁻ Product This compound (R-Br) TransitionState->Product Leaving Group Departure Byproduct HOPBr₂ TransitionState->Byproduct

Caption: Sₙ2 mechanism for the synthesis of this compound with PBr₃.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G Start Start: Stearyl Alcohol & Reagents Reaction Reaction (Heating/Stirring) Start->Reaction Workup Aqueous Workup (Quenching & Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Bromooctadecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromooctadecane in various organic solvents. Due to its long alkyl chain, this compound is a key intermediate in the synthesis of a variety of organic molecules, including those with applications in drug delivery and materials science. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Principles of this compound Solubility

This compound (C₁₈H₃₇Br) is a long-chain alkyl halide. Its molecular structure is dominated by a non-polar 18-carbon alkyl tail, with a polar carbon-bromine bond at one end. This structure dictates its solubility based on the principle of "like dissolves like." The large, non-polar alkyl portion of the molecule leads to good solubility in non-polar organic solvents, where the primary intermolecular interactions are van der Waals forces. While the C-Br bond introduces a dipole moment, the overall polarity of the molecule is low, making it virtually insoluble in highly polar solvents like water.[1][2][3][4][5]

The logical relationship governing the solubility of this compound is illustrated in the diagram below.

G Factors Influencing this compound Solubility A This compound Properties E Long Non-Polar Alkyl Chain (C18) A->E F Polar C-Br Bond A->F B Solvent Properties G Polarity B->G H Hydrogen Bonding Capacity B->H C Intermolecular Forces (Solute-Solvent) D Solubility C->D E->C Van der Waals Forces F->C Dipole-Dipole Interactions G->C H->C

Caption: Logical diagram of factors influencing solubility.

Quantitative and Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubility
Alcohols EthanolSoluble[1][2]
Ethers Diethyl EtherSoluble[1][2]
Esters Ethyl AcetateSoluble[1][2]
Alkanes Petroleum EtherSoluble[1][2]
Ketones AcetoneSoluble
Aqueous WaterInsoluble[1][2][3][4][5]

Table 2: Quantitative Solubility Data for this compound

SolventTemperature (°C)Solubility MetricValue
Acetonitrile120.0Upper Critical Solution Temperature-

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetone, toluene, hexane)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the bottom of the vial after an initial mixing.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient duration to ensure that equilibrium is reached. A typical equilibration time is 24 to 72 hours. It is recommended to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of dissolved this compound has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a calibrated GC-FID method to generate a calibration curve.

    • Analyze the filtered saturated solution. If necessary, dilute the sample to fall within the linear range of the calibration curve.

  • Calculation:

    • From the calibration curve, determine the concentration of this compound in the (potentially diluted) sample.

    • If the sample was diluted, multiply the measured concentration by the dilution factor to determine the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

The workflow for this experimental protocol is visualized in the diagram below.

G Experimental Workflow for Shake-Flask Solubility Determination A 1. Add Excess this compound and Solvent to Vial B 2. Seal Vial and Place in Thermostatic Shaker A->B C 3. Equilibrate for 24-72 hours at Constant Temperature B->C D 4. Allow Excess Solid to Settle C->D E 5. Withdraw Supernatant with a Syringe D->E F 6. Filter Supernatant through a 0.22 µm Syringe Filter E->F G 7. Analyze Sample using a Calibrated Analytical Method (e.g., GC-FID) F->G H 8. Calculate Solubility from Concentration Measurement G->H

Caption: Shake-flask method experimental workflow.

Conclusion

While extensive quantitative data on the solubility of this compound in organic solvents is limited in the public domain, its qualitative solubility profile is well-understood based on its molecular structure. It is readily soluble in common non-polar and moderately polar organic solvents and insoluble in water. For researchers requiring precise solubility data for specific applications, the detailed shake-flask methodology provided in this guide offers a robust framework for experimental determination. This information is crucial for the effective use of this compound in synthetic chemistry and materials science, enabling informed solvent selection and process optimization.

References

Spectroscopic Profile of 1-Bromooctadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-bromooctadecane (C18H37Br), a long-chain alkyl halide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments within the molecule. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).[1][2]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons along the eighteen-carbon chain. The electron-withdrawing effect of the bromine atom causes the protons on the adjacent carbon (C1) to be deshielded, shifting their signal downfield.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (C18)~0.88Triplet3H
-(CH₂)₁₅- (C3-C17)~1.25Multiplet30H
-CH₂- (C2)~1.85Quintet2H
-CH₂Br (C1)~3.41Triplet2H
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom directly bonded to the bromine atom (C1) is significantly deshielded and appears at a lower field compared to the other carbons in the alkyl chain.[3]

Carbon Assignment Chemical Shift (δ, ppm)
C18~14.1
C4-C17~22.7 - 31.9
C3~32.8
C2~28.8
C1~33.9
Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Place the sample in the NMR spectrometer. Acquire the spectrum at a specified frequency, such as 90 MHz for ¹H NMR.[1] Standard acquisition parameters are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the vibrations of its long alkyl chain and the carbon-bromine bond.

IR Spectroscopic Data
Vibrational Mode Absorption Range (cm⁻¹) Intensity
C-H stretch (alkane)2925 - 2855Strong
CH₂ bend (scissoring)~1465Medium
C-Br stretch650 - 550Medium-Strong
Experimental Protocol for IR Spectroscopy

The IR spectrum of this compound can be obtained using the following method:

  • Sample Preparation: As this compound is a solid at room temperature, the spectrum can be obtained from a melt.[4] A small amount of the sample is placed on a salt plate (e.g., KBr or NaCl) and heated gently to melt, creating a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound is characterized by the presence of a molecular ion peak and a distinct isotopic pattern due to the presence of bromine.

Mass Spectrometry Data
Ion (m/z) Relative Intensity Assignment
334/332Moderate[M]⁺ (Molecular ion)
253Low[M - Br]⁺
57High[C₄H₉]⁺ (Base Peak)
43High[C₃H₇]⁺

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity at m/z 332 and 334. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance.[5][6] The fragmentation pattern is typical for a long-chain alkyl halide, with the most abundant peaks corresponding to the stable alkyl carbocations.

Experimental Protocol for Mass Spectrometry

A typical experimental setup for obtaining the mass spectrum of this compound involves:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization: Electron Ionization (EI) is a common method used. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent (NMR) Sample->Dissolution For NMR Melt Prepare as Melt or on ATR Crystal (IR) Sample->Melt For IR Vaporization Introduce into GC-MS (MS) Sample->Vaporization For MS NMR_Acq NMR Spectrometer Dissolution->NMR_Acq IR_Acq IR Spectrometer Melt->IR_Acq MS_Acq Mass Spectrometer Vaporization->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation & Compound Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to High-Purity 1-Bromooctadecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of commercial suppliers, key applications, and detailed experimental protocols for 1-Bromooctadecane, a crucial long-chain alkyl halide in scientific research and pharmaceutical development.

Introduction

This compound (CH₃(CH₂)₁₇Br), also known as stearyl bromide, is a linear alkyl bromide that serves as a versatile chemical intermediate in a wide array of applications, particularly within the realms of materials science and drug development. Its long C18 alkyl chain imparts significant hydrophobicity, making it an ideal building block for the synthesis of surfactants, phase-transfer catalysts, and surface-modifying agents. In the pharmaceutical industry and related research fields, high-purity this compound is essential for the reproducible synthesis of novel drug delivery systems, such as lipid nanoparticles and functionalized polymers, and for the creation of biocompatible coatings for medical devices. This guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed experimental protocols for its key applications, and a summary of its chemical and physical properties.

Commercial Suppliers and Purity Specifications

The selection of a suitable commercial supplier for this compound is critical and depends on the required purity for a specific application. High-purity grades are essential for applications in drug development and materials science to ensure reproducibility and avoid unwanted side reactions. The following table summarizes the offerings from several prominent chemical suppliers.

SupplierProduct Number(s)Purity Specification(s)Analytical Method(s)
Sigma-Aldrich (Merck) 199494≥97.0%Not specified on product page, but likely GC
Tokyo Chemical Industry (TCI) B0625>97.0%GC
Santa Cruz Biotechnology sc-228784≥96%Not specified
Avra Synthesis Pvt. Ltd. ASB2674NLT 98.00%GC
Palchem Not specified≥97.5%GC
Amerigo Scientific Not specified97%Not specified

Note: Purity levels and available grades can vary. It is highly recommended to request a certificate of analysis (CoA) from the supplier for lot-specific data and information on impurities.

Key Applications and Experimental Protocols

High-purity this compound is utilized in a variety of synthetic procedures. Below are detailed experimental protocols for some of its key applications.

Synthesis of this compound from Stearyl Alcohol

A common laboratory-scale synthesis of this compound involves the reaction of stearyl alcohol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[1]

Materials:

  • 1-Octadecanol (stearyl alcohol)

  • 48% Hydrobromic acid

  • Concentrated sulfuric acid (98%)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • To a two-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 100 mL of 48% hydrobromic acid.

  • With stirring, slowly add 13 mL of concentrated sulfuric acid through a pressure-equalizing dropping funnel. Caution: The addition is exothermic.

  • Add 125 g of 1-octadecanol to the mixture, followed by the slow addition of another 12 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux at 90°C with continuous stirring for 8 hours.

  • After reflux, cool the mixture to room temperature. The organic layer (crude this compound) will separate.

  • Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • For higher purity, the crude this compound can be purified by vacuum distillation.

Synthesis of Octadecylphosphonic Acid (ODPA)

This compound is a key precursor in the synthesis of octadecylphosphonic acid (ODPA), a compound widely used for creating self-assembled monolayers (SAMs) on various surfaces.[2][3][4] The synthesis typically proceeds via the Arbuzov reaction.[4]

Materials:

  • This compound

  • Triethyl phosphite

  • Concentrated hydrochloric acid

  • Toluene (or other suitable high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and a molar excess of triethyl phosphite in toluene.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • To the resulting diethyl octadecylphosphonate, add concentrated hydrochloric acid.

  • Heat the mixture to reflux to hydrolyze the phosphonate ester to the phosphonic acid.

  • Cool the reaction mixture, which should result in the precipitation of crude ODPA.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Quaternization of Poly(4-vinylpyridine) (P4VP)

This compound is used to quaternize the pyridine nitrogen atoms in poly(4-vinylpyridine), resulting in a cationic polymer with a long hydrophobic side chain. These polymers have applications as antimicrobial agents and in the formation of functional coatings.[5][6][7]

Materials:

  • Poly(4-vinylpyridine) (P4VP)

  • This compound

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether

Procedure:

  • Dissolve the poly(4-vinylpyridine) in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a molar excess of this compound to the polymer solution.

  • Heat the reaction mixture to a temperature between 60-80°C and stir for 24-48 hours. The progress of the quaternization can be monitored by FTIR spectroscopy by observing the shift of the pyridine ring stretching vibration.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the quaternized polymer by slowly adding the reaction mixture to a large volume of diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash thoroughly with diethyl ether to remove unreacted this compound, and dry under vacuum.

Visualizing a Key Synthetic Pathway

The following diagram illustrates the workflow for a typical laboratory synthesis of this compound from stearyl alcohol.

Synthesis_of_1_Bromooctadecane cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product stearyl_alcohol Stearyl Alcohol (1-Octadecanol) mixing Mixing and Heating (Reflux at 90°C) stearyl_alcohol->mixing hbr 48% Hydrobromic Acid hbr->mixing h2so4 Conc. Sulfuric Acid h2so4->mixing separation Phase Separation mixing->separation washing Washing (NaHCO3, H2O) separation->washing drying Drying (Na2SO4) washing->drying distillation Vacuum Distillation drying->distillation product High-Purity This compound distillation->product

Synthesis of this compound Workflow

Conclusion

High-purity this compound is a critical reagent for researchers and professionals in drug development and materials science. Its utility in synthesizing a range of functional molecules, from surface-active agents to complex polymers, underscores the importance of sourcing high-quality material. The experimental protocols provided herein offer a starting point for the use of this compound in various synthetic applications. As with any chemical procedure, appropriate safety precautions should be taken, and the purity of the starting materials should be confirmed to ensure reliable and reproducible results.

References

An In-depth Technical Guide to the Electrophilicity and Reactivity of 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctadecane (CH₃(CH₂)₁₇Br), also known as stearyl bromide, is a long-chain primary alkyl halide that serves as a versatile building block in organic synthesis. Its utility stems from the presence of a terminal bromine atom, which imparts a significant degree of electrophilicity to the adjacent carbon atom, making it susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive overview of the electrophilic nature and reactivity of this compound, with a focus on its participation in nucleophilic substitution and elimination reactions. Detailed experimental protocols for key transformations and quantitative data are presented to assist researchers in leveraging the synthetic potential of this important chemical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its application in research and development.

Physicochemical Properties

This compound is a white to light gray crystalline powder at room temperature, which can exist as a liquid at elevated temperatures.[1] It is insoluble in water but soluble in common organic solvents.[2]

PropertyValueReference(s)
Molecular Formula C₁₈H₃₇Br
Molecular Weight 333.39 g/mol
CAS Number 112-89-0
Appearance White to light gray crystalline powder[1][2]
Melting Point 25-30 °C
Boiling Point 214-216 °C at 12 mmHg
Density 0.976 g/mL at 25 °C
Flash Point > 110 °C
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound and its reaction products.[3][4]

Spectrum TypeKey FeaturesReference(s)
¹H NMR (CDCl₃) δ ~3.41 (t, 2H, -CH₂Br), ~1.85 (quint, 2H, -CH₂CH₂Br), ~1.25 (m, 30H, -(CH₂)₁₅-), ~0.88 (t, 3H, -CH₃)[4][5]
¹³C NMR (CDCl₃) δ ~33.8 (-CH₂Br), ~32.8, ~31.9, ~29.7, ~29.6, ~29.5, ~29.3, ~29.1, ~28.7, ~28.1, ~22.7, ~14.1 (-CH₃)[5]
IR (Melt) ν (cm⁻¹) ~2920, ~2850 (C-H stretch), ~1465 (C-H bend), ~645 (C-Br stretch)[1][3]
Mass Spectrum (EI) m/z 253/255 ([M-Br]⁺), prominent fragments from cleavage of the alkyl chain[1][3]

Electrophilicity and Core Reactivity

The C-Br bond in this compound is polar, with the bromine atom being more electronegative than the carbon atom. This polarization results in a partial positive charge (δ+) on the α-carbon and a partial negative charge (δ-) on the bromine atom, rendering the α-carbon electrophilic and susceptible to nucleophilic attack.[2]

The reactivity of this compound is dominated by two competing reaction pathways: nucleophilic substitution (Sₙ) and elimination (E). The outcome of a reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl halide, this compound strongly favors the bimolecular nucleophilic substitution (Sₙ2) mechanism.[6] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry (though this compound is achiral).[7] The rate of the Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[R-Br][Nu⁻]).[7][8]

Elimination Reactions (E2)

While Sₙ2 reactions are generally favored, elimination reactions can become significant, particularly with the use of strong, sterically hindered bases. The bimolecular elimination (E2) mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon, simultaneously with the departure of the bromide leaving group, to form an alkene (1-octadecene).[9][10] The E2 reaction rate is also second order (Rate = k[R-Br][Base]).[9]

Quantitative Reactivity Data

While specific kinetic data for this compound is scarce in the literature, the reactivity trends for long-chain 1-bromoalkanes are well-established. The data for 1-bromooctane can be used as a reasonable approximation to understand the relative rates of reaction with different nucleophiles and the influence of solvents.

C-Br Bond Dissociation Energy

The C-Br bond dissociation energy (BDE) is a measure of the energy required to homolytically cleave the C-Br bond. For primary bromoalkanes, this value is relatively consistent.

BondBond Dissociation Energy (kcal/mol)Reference(s)
CH₃CH₂-Br~68[11]

Note: The BDE for the C-Br bond in this compound is expected to be of a similar magnitude.

Relative Reaction Rates

The rate of Sₙ2 reactions is highly dependent on the nucleophilicity of the attacking species and the solvent. Polar aprotic solvents generally accelerate Sₙ2 reactions.

Table 4.2.1: Effect of Nucleophile on Sₙ2 Reaction Rate (Illustrative for a primary bromoalkane)

NucleophileRelative Rate
I⁻~100
CN⁻~125
N₃⁻~500
OH⁻~16
Cl⁻1
H₂O~0.001

Table 4.2.2: Effect of Solvent on the Sₙ2 Reaction of a Primary Bromoalkane with Azide (N₃⁻) (Illustrative)

SolventSolvent TypeRelative Rate
Dimethylformamide (DMF)Polar Aprotic~2800
AcetonePolar Aprotic~500
EthanolPolar Protic~4
MethanolPolar Protic~1

Key Experimental Protocols

The following protocols are representative of the synthetic transformations involving this compound.

Williamson Ether Synthesis

This method is used to prepare ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[12]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, phenol)

  • Sodium hydride (NaH) or a suitable base (e.g., K₂CO₃ for phenols)

  • Anhydrous tetrahydrofuran (THF) or acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (for an aliphatic alcohol):

  • In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add the alcohol (1.0 equivalent) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the overalkylation that can occur with direct amination.[13][14]

Materials:

  • This compound

  • Potassium phthalimide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Ethanol

  • 2 M Hydrochloric acid

  • Concentrated sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous DMF.

  • Heat the mixture with stirring and monitor the formation of N-octadecylphthalimide by TLC.

  • After the reaction is complete, cool the mixture and remove the DMF under reduced pressure.

  • To the residue, add ethanol and hydrazine monohydrate (1.5 equivalents).

  • Heat the mixture to reflux to cleave the phthalimide group.

  • Cool the reaction mixture and add 2 M HCl to precipitate the phthalhydrazide byproduct.

  • Filter the mixture and make the filtrate basic (pH > 12) with concentrated NaOH.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield octadecylamine.

Synthesis of Octadecanenitrile

The reaction with cyanide is a useful method for carbon chain extension.[15][16]

Materials:

  • This compound

  • Sodium cyanide or potassium cyanide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

  • Add a solution of sodium cyanide (1.2 equivalents) in a minimal amount of water to the ethanolic solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude nitrile.

  • Purify by vacuum distillation or recrystallization.

E2 Elimination to 1-Octadecene

The use of a strong, bulky base favors the E2 elimination pathway.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Saturated aqueous ammonium chloride solution

  • Hexane

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.5 equivalents) portion-wise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • After completion, cool the mixture and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with hexane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-octadecene.

Logical Relationships and Workflows

Conclusion

This compound is a valuable and versatile substrate in organic synthesis, primarily due to the electrophilic nature of the carbon atom bonded to the bromine. Its reactivity is predominantly governed by the Sₙ2 mechanism, allowing for the straightforward introduction of the long octadecyl chain into a variety of molecules. However, the potential for competing E2 elimination reactions must be considered, especially when employing strong, sterically hindered bases. By carefully selecting nucleophiles, bases, solvents, and reaction temperatures, researchers can effectively control the reaction outcome to achieve the desired synthetic targets. The experimental protocols and data presented in this guide serve as a practical resource for scientists and professionals in the field of drug development and materials science, enabling the efficient utilization of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-bromooctadecane. The information contained herein is intended to support research, development, and handling of this long-chain alkyl bromide in various scientific applications, including its use as a synthetic building block in drug development.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its thermal behavior.

PropertyValue
Synonyms Octadecyl bromide, Stearyl bromide
CAS Number 112-89-0
Molecular Formula C₁₈H₃₇Br
Molecular Weight 333.39 g/mol
Appearance White to pale yellow solid
Melting Point 25-30 °C[1][2]
Boiling Point 214-216 °C @ 12 mmHg[1]
Flash Point >110 °C[3]

Thermal Stability and Decomposition

This compound is a thermally stable compound under standard conditions.[3] However, upon heating to elevated temperatures, it undergoes thermal decomposition. The primary decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides, such as hydrogen bromide (HBr).[3][4]

The decomposition process for primary alkyl halides like this compound can proceed through various mechanisms, including dehydrohalogenation, which involves the elimination of a hydrogen atom and a bromine atom from adjacent carbon atoms to form an alkene and hydrogen bromide.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition characteristics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Equilibrate the sample at a temperature below its melting point (e.g., 25°C) for a sufficient duration to achieve thermal stability.

  • Thermal Program:

    • Heat the sample from the initial temperature to a final temperature of approximately 500°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Calculate the percentage of mass loss at different temperature intervals.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg This compound place Place in TGA Crucible weigh->place load Load Crucible into Furnace place->load purge Purge with N2 (20-50 mL/min) load->purge equilibrate Equilibrate at 25°C purge->equilibrate heat Heat to 500°C (10°C/min) equilibrate->heat record Record Mass vs. Temperature heat->record plot Plot % Mass vs. Temperature record->plot determine Determine Onset of Decomposition plot->determine DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg This compound seal Seal in Aluminum DSC Pan weigh->seal load Load Sample & Ref. Pans into Cell seal->load purge Purge with N2 (20-50 mL/min) load->purge equilibrate Equilibrate at 0°C purge->equilibrate heat Heat to 350°C (10°C/min) equilibrate->heat record Record Heat Flow vs. Temperature heat->record plot Plot Heat Flow vs. Temperature record->plot analyze Determine Melting Point, ΔHfus, & Decomposition Events plot->analyze Decomposition_Pathway A This compound (C18H37Br) B Thermal Energy Input (Heating) C Bond Cleavage (C-Br and C-H bonds) B->C Initiates D Formation of Decomposition Products C->D Leads to E Octadecene (C18H36) D->E Primary Products F Hydrogen Bromide (HBr) D->F Primary Products G Carbon Monoxide (CO) & Carbon Dioxide (CO2) (In the presence of Oxygen) D->G Secondary Products

References

The Alkylating Prowess of 1-Bromooctadecane: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of 1-bromooctadecane as a versatile C18 alkylating agent in organic synthesis, materials science, and drug delivery, providing detailed experimental protocols and insights into its biological interactions.

Introduction

This compound (CH₃(CH₂)₁₇Br), also known as stearyl bromide, is a long-chain alkyl halide that serves as a pivotal reagent for introducing an eighteen-carbon lipophilic moiety onto a variety of substrates.[1] Its long aliphatic chain imparts unique physicochemical properties, such as hydrophobicity and surface activity, to the resulting molecules.[1] This technical guide delineates the role of this compound as an alkylating agent, presenting its applications in the synthesis of surfactants, functionalized materials, and drug delivery vectors. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and a relevant biological signaling pathway are provided to support researchers and professionals in drug development and materials science.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline solid at room temperature.[1] It is insoluble in water but soluble in common organic solvents like ethanol, ether, and chloroform.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₇Br[2]
Molecular Weight 333.39 g/mol [2]
Melting Point 25-30 °C[3]
Boiling Point 214-216 °C at 12 mmHg[3]
Density 0.976 g/mL at 25 °C[3]

This compound in Organic Synthesis: A Versatile Alkylating Agent

The primary utility of this compound in organic synthesis lies in its ability to act as an electrophile in nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.[4][5] This allows for the covalent attachment of the octadecyl group to a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

N-Alkylation: Synthesis of Quaternary Ammonium Compounds and Amines

A major application of this compound is in the synthesis of quaternary ammonium compounds (QACs), which are widely used as surfactants, antimicrobial agents, and phase-transfer catalysts.[6][7] The reaction with tertiary amines, known as the Menschutkin reaction, yields QACs.[6] It can also be used to alkylate primary and secondary amines, although overalkylation can be a challenge.[8]

Experimental Protocol: Synthesis of N-(n-octadecyl)-2-methylpyridinium bromide [9]

  • Materials: 2-methylpyridine, this compound, dry toluene.

  • Procedure:

    • In a reaction vessel, dissolve 2-methylpyridine in dry toluene.

    • Add this compound to the solution.

    • Reflux the mixture.

    • Upon completion of the reaction, cool the mixture to allow for the precipitation of the product.

    • Collect the precipitate by filtration and dry in the air.

  • Quantitative Data:

    • Yield: 90%

    • Melting Point: 123 °C

Experimental Protocol: N-Alkylation of Imidazole [10]

  • Materials: Imidazole, this compound, DABCO (1,4-diazabicyclo[2.2.2]octane), toluene or methanol.

  • Procedure:

    • Combine imidazole (2 equivalents) and DABCO (1 equivalent) with the acyclic Morita-Baylis-Hillman (MBH) alcohol derived from this compound (1 equivalent) in toluene or methanol.

    • Stir the mixture at reflux temperature.

    • After the reaction is complete, remove the solvent by rotary evaporation.

    • Add dichloromethane (CH₂Cl₂) and wash the organic phase with brine.

    • Dry the organic layer and remove the solvent.

    • Purify the residue by column chromatography on silica gel.

  • Quantitative Data:

    • Yields for similar reactions are reported to be in the range of 70-84%.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[4][5] this compound is an excellent substrate for this reaction due to its primary nature, which minimizes competing elimination reactions.[9]

Experimental Protocol: Williamson Ether Synthesis with a Generic Alcohol [9]

  • Materials: Alcohol (e.g., butanol), sodium hydride (NaH), anhydrous tetrahydrofuran (THF), this compound (using 1-bromooctane as an analogue).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add the alcohol (1.0 equivalent) dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

    • Cool the resulting solution to 0 °C and add this compound (1.0 equivalent) dropwise.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by thin-layer chromatography (TLC).

    • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by distillation or column chromatography.

Applications in Materials Science

The introduction of the long octadecyl chain via this compound is a powerful strategy for modifying the surface properties of various materials, including nanoparticles and polymers.

Surface Functionalization of Nanomaterials

This compound is used to functionalize nanoparticles, rendering them dispersible in organic solvents and enabling their use in nanocomposites and other advanced materials.[11][12]

Polymer Modification

The octadecyl group can be incorporated into polymers either by copolymerizing octadecyl-containing monomers or by post-polymerization modification. This imparts hydrophobicity and can influence the thermal and mechanical properties of the polymer.[6][13]

Role in Drug Delivery Systems

The lipophilic nature of the octadecyl chain makes this compound a valuable building block for the synthesis of cationic lipids, which are key components of non-viral gene delivery vectors.[13][14] These cationic lipids can self-assemble into liposomes or lipid nanoparticles that can encapsulate and deliver nucleic acids into cells.[13][14]

Conceptual Experimental Protocol: Synthesis of a Cationic Lipid for Gene Delivery (A generalized protocol based on the synthesis of similar cationic lipids)

  • Materials: A suitable amine-containing head group (e.g., a polyamine or an amino alcohol), this compound, a suitable solvent (e.g., ethanol or DMF), and a base (e.g., triethylamine or potassium carbonate).

  • Procedure:

    • Dissolve the amine-containing head group in the chosen solvent.

    • Add the base to deprotonate the amine, if necessary.

    • Add this compound (typically in a stoichiometric excess to ensure complete alkylation of the desired amine functionalities).

    • Heat the reaction mixture under an inert atmosphere for a specified period, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude cationic lipid by column chromatography on silica gel.

Biological Implications and Signaling Pathways

Quaternary ammonium compounds and cationic lipids containing long alkyl chains, such as the octadecyl group derived from this compound, are known to interact with biological membranes.[5][15] Their cationic headgroup can interact with the negatively charged components of cell membranes, while the hydrophobic tail can penetrate the lipid bilayer, leading to membrane disruption and, in some cases, cell death.[5][15] This property is harnessed in their application as antimicrobial agents.

Furthermore, cationic lipids can activate intracellular signaling pathways, including pro-apoptotic and pro-inflammatory cascades.[3] While the precise mechanisms are complex and depend on the specific lipid structure and cell type, a general understanding is emerging. For instance, the interaction of cationic liposomes with cells can be recognized as a danger signal, triggering inflammatory responses.

Potential Signaling Pathway: Cationic Lipid-Induced Inflammation

The interaction of cationic lipids with immune cells, such as macrophages, can lead to the activation of inflammatory signaling pathways. A plausible pathway involves the activation of Toll-like receptors (TLRs) or other pattern recognition receptors, leading to the production of pro-inflammatory cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to promoter regions Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines transcription CationicLipid Cationic Lipid (with C18 tail) CationicLipid->TLR4 activates

References

An In-depth Technical Guide to 1-Bromooctadecane: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromooctadecane, also known as stearyl bromide, is a long-chain alkyl halide that serves as a pivotal intermediate in a multitude of organic syntheses and material science applications. Its bifunctional nature, possessing a long, hydrophobic alkyl chain and a reactive bromide, makes it a versatile building block for the introduction of the octadecyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction and Historical Context

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are well-documented, providing crucial information for its identification, handling, and use in experimental setups.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₇Br[2]
Molecular Weight 333.39 g/mol [2]
Appearance White to light yellow solid or colorless to light yellow liquid[3][4]
Melting Point 25-30 °C[2]
Boiling Point 214-216 °C at 12 mmHg[2]
Density 0.976 g/mL at 25 °C[2]
Refractive Index 1.462-1.464[4]
Solubility Insoluble in water; soluble in ethanol, ether, ethyl acetate, and petroleum ether.[3][4]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Table 2: Spectroscopic Data of this compound

Technique Key Peaks / Chemical Shifts (δ) Reference(s)
¹H NMR (CDCl₃) ~3.41 ppm (t, 2H, -CH₂Br), ~1.85 ppm (quint, 2H, -CH₂CH₂Br), ~1.25 ppm (m, 30H, -(CH₂)₁₅-), ~0.88 ppm (t, 3H, -CH₃)[1][5]
¹³C NMR (CDCl₃) ~33.8 ppm (-CH₂Br), ~32.8 ppm, ~29.7 ppm, ~29.6 ppm, ~29.5 ppm, ~29.4 ppm, ~29.1 ppm, ~28.7 ppm, ~28.2 ppm, ~22.7 ppm, ~14.1 ppm (-CH₃)[5][6]
IR (liquid film) ~2924 cm⁻¹ (C-H stretch), ~2853 cm⁻¹ (C-H stretch), ~1465 cm⁻¹ (C-H bend), ~722 cm⁻¹ (-(CH₂)n- rock), ~646 cm⁻¹ (C-Br stretch)[5][7]
Mass Spec (EI) m/z 253, 255 ([M-C₆H₁₂]⁺), 135, 137 ([C₄H₈Br]⁺), 97, 83, 69, 57, 43[8]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of stearyl alcohol with hydrogen bromide. Below is a detailed experimental protocol based on established procedures.

Experimental Protocol: Synthesis from Stearyl Alcohol and HBr

This protocol describes the synthesis of this compound via the reaction of 1-octadecanol with hydrobromic and sulfuric acids.[9]

Materials:

  • 1-Octadecanol (Stearyl alcohol)

  • 48% Hydrobromic acid

  • Concentrated (98%) Sulfuric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride or sodium sulfate

  • Dichloromethane or diethyl ether (for extraction)

Equipment:

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • To a two-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 100 mL of 48% hydrobromic acid.

  • With continuous stirring, slowly add 25 mL of concentrated sulfuric acid through an addition funnel. Caution: The reaction is exothermic.

  • Add 270 g of 1-octadecanol to the mixture, followed by the slow addition of another 25 mL of concentrated sulfuric acid.

  • Heat the reaction mixture to 90 °C and maintain it at this temperature with continuous stirring for 8 hours.

  • After the reflux period, cool the mixture to room temperature. The mixture will separate into two layers.

  • Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

  • Wash the upper organic layer (crude this compound) with an equal volume of 5% sodium bicarbonate solution, followed by a wash with water.

  • Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation, collecting the fraction at 214-216 °C under 12 mmHg pressure.[2] The expected yield is typically high, often exceeding 90%.[3]

Purification Methods

For obtaining high-purity this compound, several methods have been reported. These include:

  • Recrystallization: Twice recrystallizing the compound from the melt.[4]

  • Washing and Distillation: Washing the crude product with aqueous sodium sulfate, followed by concentrated sulfuric acid (with cooling), and another wash with aqueous sodium sulfate before fractional vacuum distillation.[4]

Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the C18 alkyl chain.

Nucleophilic Substitution Reactions

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions. This reactivity is fundamental to many of its applications.

G This compound This compound Product Product This compound->Product Sₙ2 Reaction Bromide ion (Br⁻) Bromide ion (Br⁻) This compound->Bromide ion (Br⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Product

Diagram 1: General Nucleophilic Substitution of this compound.

Preparation of Wittig Reagents

This compound reacts with triphenylphosphine to form the corresponding phosphonium salt, which can be deprotonated with a strong base to yield a Wittig reagent. This reagent is instrumental in the synthesis of long-chain alkenes.

G cluster_0 Wittig Reagent Synthesis cluster_1 Wittig Reaction This compound This compound Phosphonium Salt Phosphonium Salt This compound->Phosphonium Salt Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium Salt Wittig Reagent Wittig Reagent Phosphonium Salt->Wittig Reagent Strong Base Strong Base Strong Base->Wittig Reagent Alkene Alkene Wittig Reagent->Alkene Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Alkene Triphenylphosphine oxide Triphenylphosphine oxide

Diagram 2: Synthesis and Application of Wittig Reagent from this compound.

Key Applications
  • Surfactant Synthesis: It is a key raw material for the production of quaternary ammonium compounds, which are widely used as cationic surfactants, phase-transfer catalysts, and biocides.

  • Functionalization of Materials: this compound has been used in the synthesis of shortened single-walled carbon nanotubes (s-SWCNTs), modifying their surface properties.[2][3]

  • Drug Delivery: The long alkyl chain is of interest in the development of lipid-based drug delivery systems, where it can be used to modify the lipophilicity of drug molecules.

  • Organic Synthesis: It serves as a precursor for the synthesis of various long-chain alkanes, ethers, and esters. For instance, it is used to prepare octadecane in the presence of sodium borohydride.[3] It is also a raw material for the preparation of dimethyldistearylammonium bromide, a modifier for bentonite.[3]

Conclusion

This compound is a cornerstone of long-chain alkyl chemistry, with a history of use spanning nearly a century. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, ensures its continued importance in both academic research and industrial applications. This guide provides the essential technical information for researchers and professionals working with this valuable chemical intermediate.

References

Methodological & Application

Protocol for Covalent Functionalization of Carbon Nanotubes with 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the covalent functionalization of single-walled carbon nanotubes (SWCNTs) with long-chain alkyl halides, specifically 1-bromooctadecane, via the Billups-Birch reduction. This method facilitates the attachment of octadecyl groups to the sidewalls of the nanotubes, significantly improving their solubility and processability in organic solvents. Such functionalized carbon nanotubes (f-CNTs) are promising materials for applications in drug delivery, advanced composites, and nanoelectronics.

The protocol outlines the necessary materials, a step-by-step experimental procedure, purification of the final product, and key characterization techniques. The Billups-Birch reduction involves the generation of nanotube anions (nanotubides) in a solution of lithium in liquid ammonia, which then act as nucleophiles to react with the alkyl halide.[1][2] Proper purification of the pristine CNTs to remove catalytic residues is crucial for efficient functionalization.[2]

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
Single-Walled Carbon Nanotubes (SWCNTs)High purity, produced by arc discharge or laser ablation
This compound≥98% purity
Lithium (Li) metalWire or small pieces
Anhydrous Liquid Ammonia (NH₃)High purity
Anhydrous Tetrahydrofuran (THF)Distilled from sodium/benzophenone
IsopropanolReagent grade
MethanolReagent grade
ChloroformReagent grade
AcetoneReagent grade
Dry Ice
Argon (Ar) gasHigh purity (99.999%)
Three-neck round-bottom flaskSized for the reaction scale (e.g., 500 mL)
Dewar condenserTo maintain low temperature
Schlenk lineFor inert atmosphere operations
Magnetic stirrer and stir bar
Syringes and needlesFor reagent transfer
Filtration apparatus (e.g., Büchner funnel, PTFE membrane filters)
Soxhlet extractorFor purification
Rotary evaporator
Analytical balance
Characterization EquipmentTGA, Raman Spectrometer, FTIR, SEM/TEM
Pre-treatment of Carbon Nanotubes

Prior to functionalization, it is essential to purify the as-received SWCNTs to remove amorphous carbon and metallic catalyst residues, which can interfere with the reaction.[2] A common method involves acid treatment followed by annealing.

  • Acid Reflux: Reflux the raw SWCNTs in a 3 M solution of nitric acid for 24 hours.

  • Washing: After cooling, filter the mixture and wash the SWCNTs extensively with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the purified SWCNTs in a vacuum oven at 80 °C overnight.

  • Annealing: Anneal the dried SWCNTs under a high vacuum at 1000 °C for 2 hours to repair any defects introduced during the acid treatment.

Functionalization via Billups-Birch Reduction

This procedure should be carried out under a strict inert atmosphere (argon) using a Schlenk line.

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a Dewar condenser, a gas inlet, and a septum. Place the flask in a dry ice/acetone bath to cool to approximately -78 °C.

  • CNT Addition: Add the purified and dried SWCNTs (e.g., 100 mg) to the reaction flask.

  • Ammonia Condensation: Condense anhydrous liquid ammonia (e.g., 150-200 mL) into the flask through the Dewar condenser.

  • Lithium Addition: While stirring the SWCNT suspension, add small pieces of lithium metal until a persistent deep blue color is observed, indicating the formation of solvated electrons and subsequently the nanotubide anions. The typical molar ratio of carbon to lithium is around 6:1.[2]

  • Reaction with this compound: Slowly add a solution of this compound in anhydrous THF (e.g., a stoichiometric excess based on the estimated degree of functionalization) to the blue solution via syringe. The blue color will gradually disappear as the reaction proceeds.

  • Reaction Time: Allow the reaction to stir at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of isopropanol, followed by methanol, to destroy any unreacted lithium.

  • Ammonia Evaporation: Remove the flask from the cold bath and allow the liquid ammonia to evaporate under a gentle stream of argon.

Purification of 1-Octadecyl-Functionalized SWCNTs
  • Initial Filtration: Once the ammonia has evaporated, add methanol to the flask to precipitate the functionalized SWCNTs. Collect the solid product by filtration through a PTFE membrane.

  • Washing: Wash the collected solid sequentially with deionized water, methanol, and acetone to remove salts and unreacted reagents.

  • Soxhlet Extraction: To remove any remaining unreacted this compound and other organic impurities, perform a Soxhlet extraction of the solid product with chloroform for 24-48 hours.

  • Final Drying: Dry the purified 1-octadecyl-functionalized SWCNTs in a vacuum oven at 60 °C overnight.

Data Presentation

The success of the functionalization can be quantified using various characterization techniques. The following tables summarize typical data obtained for long-chain alkyl-functionalized CNTs.

Table 1: Thermogravimetric Analysis (TGA) Data

SampleOnset of Decomposition (°C)Weight Loss (%)
Pristine SWCNTs> 600< 5
1-Octadecyl-f-SWCNTs~ 350 - 45020 - 40

Note: The weight loss in the functionalized sample corresponds to the thermal decomposition of the attached octadecyl chains.[3][4]

Table 2: Raman Spectroscopy Data

SampleD-band Position (cm⁻¹)G-band Position (cm⁻¹)I(D)/I(G) Ratio
Pristine SWCNTs~ 1350~ 1590< 0.1
1-Octadecyl-f-SWCNTs~ 1350~ 1590> 0.5

Note: An increase in the I(D)/I(G) ratio indicates the introduction of sp³-hybridized carbon atoms in the nanotube lattice due to covalent functionalization.[1][5][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_pretreatment Pre-treatment cluster_functionalization Functionalization cluster_purification Purification raw_cnts Raw SWCNTs acid_reflux Acid Reflux (3M HNO3) raw_cnts->acid_reflux washing Washing (DI Water) acid_reflux->washing drying1 Drying (80°C, vacuum) washing->drying1 annealing Annealing (1000°C, vacuum) drying1->annealing purified_cnts Purified SWCNTs annealing->purified_cnts birch_reduction Billups-Birch Reduction (Li, liq. NH3, -78°C) purified_cnts->birch_reduction addition Addition of This compound birch_reduction->addition quenching Quenching (Isopropanol, Methanol) addition->quenching crude_product Crude Functionalized SWCNTs quenching->crude_product filtration Filtration & Washing crude_product->filtration soxhlet Soxhlet Extraction (Chloroform) filtration->soxhlet drying2 Final Drying (60°C, vacuum) soxhlet->drying2 final_product 1-Octadecyl-f-SWCNTs drying2->final_product

Caption: Workflow for the synthesis of 1-octadecyl-functionalized SWCNTs.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_step1 Step 1: Nanotubide Formation cluster_step2 Step 2: Nucleophilic Attack cnt SWCNT nanotubide SWCNT⁻ Li⁺ (Nanotubide) cnt->nanotubide + e⁻ (from Li) li_nh3 Li / liq. NH₃ bromooctadecane Br-C₁₈H₃₇ (this compound) functionalized_cnt SWCNT-C₁₈H₃₇ nanotubide->functionalized_cnt bromooctadecane->functionalized_cnt libr LiBr

Caption: Simplified reaction mechanism for the functionalization.

References

Application Notes and Protocols: Preparation of Bentonite Modifiers Using 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of bentonite clay to create organophilic bentonite is a critical process in various scientific and industrial applications, including drug delivery systems, nanocomposite materials, and as rheological modifiers. This document provides detailed protocols for the preparation of an effective bentonite modifier derived from 1-bromooctadecane. The primary route involves the synthesis of a quaternary ammonium salt, octadecyltrimethylammonium bromide (ODTMAB), which is then used to modify the hydrophilic surface of bentonite, rendering it organophilic. This modification is achieved through a cation exchange process, where the inorganic cations in the interlayer spaces of the bentonite are replaced by the long-chain organic cations of ODTMAB.

Physicochemical Properties of Reactants

A summary of the key physical and chemical properties of the primary reactants is presented in Table 1. This data is essential for designing appropriate reaction conditions and purification procedures.

PropertyThis compoundTrimethylamineBentonite
Molecular Formula C₁₈H₃₇Br(CH₃)₃NAl₂H₂O₁₂Si₄
Molecular Weight 333.4 g/mol 59.11 g/mol Varies
CAS Number 112-89-075-50-31302-78-9
Appearance White to light yellow solidColorless gasOff-white to grey powder
Boiling Point 214-216 °C at 12 mmHg-4.6 °CNot applicable
Melting Point 25-30 °C-117 °CNot applicable
Density 0.976 g/mL at 25 °C0.627 g/mL at 0 °CVaries
Solubility Insoluble in water; soluble in ethanol, etherSoluble in water, ethanol, etherInsoluble in water

Experimental Protocols

Part 1: Synthesis of Octadecyltrimethylammonium Bromide (ODTMAB) from this compound

This protocol describes the synthesis of the primary bentonite modifier, ODTMAB, through the quaternization of trimethylamine with this compound.

Materials:

  • This compound (C₁₈H₃₇Br)

  • Trimethylamine (N(CH₃)₃), 25% solution in ethanol

  • Ethanol, absolute

  • Diethyl ether

Procedure:

  • In a pressure-resistant reaction vessel, dissolve this compound (1 equivalent) in absolute ethanol.

  • Cool the solution in an ice bath.

  • Carefully add an excess of trimethylamine solution (typically 1.5-2 equivalents) to the cooled solution.

  • Seal the reaction vessel and allow it to warm to room temperature.

  • Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a white precipitate of ODTMAB should form.

  • If precipitation is incomplete, the reaction mixture can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold diethyl ether to remove any unreacted this compound and other impurities.

  • Dry the purified ODTMAB under vacuum.

Expected Yield: 80-90%

Part 2: Preparation of Organophilic Bentonite

This protocol details the modification of sodium-bentonite using the synthesized ODTMAB. The process is based on a wet method involving cation exchange in an aqueous dispersion.

Materials:

  • Sodium bentonite (Na-bentonite)

  • Octadecyltrimethylammonium bromide (ODTMAB)

  • Deionized water

  • Silver nitrate (AgNO₃) solution (for testing)

Procedure:

  • Disperse a known amount of Na-bentonite in deionized water to create a 2-5% (w/v) suspension. Stir vigorously for several hours to ensure full hydration and dispersion of the clay platelets.

  • In a separate beaker, dissolve the synthesized ODTMAB in deionized water, gently heating if necessary to ensure complete dissolution. The amount of ODTMAB to be used is calculated based on the cation exchange capacity (CEC) of the bentonite. For initial studies, a 1:1 molar ratio of ODTMAB to the CEC of the bentonite is recommended.

  • Slowly add the ODTMAB solution to the bentonite suspension while maintaining vigorous stirring.

  • Heat the mixture to 60-80°C and continue stirring for 4-6 hours to facilitate the cation exchange process.

  • After the reaction period, allow the mixture to cool to room temperature. The modified bentonite will flocculate and settle.

  • Separate the solid organophilic bentonite from the supernatant by centrifugation or filtration.

  • Wash the collected solid repeatedly with warm deionized water to remove any excess ODTMAB and the displaced sodium bromide.

  • Test the washing filtrate with a few drops of silver nitrate solution. The absence of a white precipitate (AgBr) indicates the complete removal of bromide ions.

  • Dry the final product in an oven at 60-80°C for 24 hours.

  • Grind the dried organophilic bentonite to a fine powder.

Characterization of Modified Bentonite

The successful modification of bentonite can be confirmed through various analytical techniques. Table 2 summarizes typical changes observed in the physicochemical properties of bentonite after modification with long-chain quaternary ammonium salts.

ParameterUnmodified BentoniteModified Bentonite (Organoclay)
Appearance Hydrophilic, fine powderOrganophilic, fluffy powder
d₀₀₁ Basal Spacing (Å) 12 - 15 Å18 - 40 Å[1]
Surface Properties HydrophilicHydrophobic/Organophilic
Thermal Stability (TGA) Onset of degradation of organic modifier ~180-200°C

Data Presentation

The intercalation of the long alkyl chains of the ODTMAB between the bentonite layers leads to a significant increase in the basal spacing (d₀₀₁). This expansion is a key indicator of successful modification.

Table 3: Effect of Surfactant Loading on Basal Spacing of Modified Bentonite

Surfactant Loading (relative to CEC)Typical Basal Spacing (d₀₀₁) (Å)
0.5 CEC18 - 22 Å
1.0 CEC25 - 35 Å[1]
2.0 CEC> 35 Å[1]

Note: The exact basal spacing can vary depending on the specific bentonite and the precise experimental conditions.

Table 4: Thermal Stability of Organically Modified Bentonite

Temperature RangeEvent
< 150°CLoss of adsorbed and interlayer water
180 - 400°CDecomposition of the organic modifier (ODTMAB)[2]
> 400°CDehydroxylation of the bentonite structure

Visualizations

Logical Workflow for Bentonite Modification

Bentonite_Modification_Workflow cluster_synthesis Modifier Synthesis cluster_modification Bentonite Modification 1_Bromooctadecane 1_Bromooctadecane Quaternization Quaternization 1_Bromooctadecane->Quaternization Trimethylamine Trimethylamine Trimethylamine->Quaternization ODTMAB ODTMAB Quaternization->ODTMAB Cation_Exchange Cation_Exchange ODTMAB->Cation_Exchange ODTMAB->Cation_Exchange Bentonite Bentonite Bentonite->Cation_Exchange Organo_Bentonite Organo_Bentonite Cation_Exchange->Organo_Bentonite

Caption: Workflow for the preparation of organo-bentonite.

Mechanism of Bentonite Modification

Bentonite_Modification_Mechanism cluster_before Before Modification cluster_after After Modification Bentonite_Layers_Before Bentonite Layers (Hydrophilic) Cation_Exchange Cation Exchange Bentonite_Layers_Before->Cation_Exchange Na_ion Na+ Na_ion->Cation_Exchange Bentonite_Layers_After Bentonite Layers (Organophilic) ODTMAB_ion ODTMA+ Cation_Exchange->Bentonite_Layers_After Cation_Exchange->ODTMAB_ion

Caption: Cation exchange mechanism in bentonite modification.

References

Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and versatile SN2 reaction for the formation of ethers, a functional group prevalent in numerous pharmaceuticals and functional materials.[1][2] This application note provides a detailed, step-by-step guide for the synthesis of long-chain ethers utilizing 1-bromooctadecane as the primary alkyl halide. The long lipophilic chain of this substrate makes the resulting ethers valuable as surfactants, lubricants, and hydrophobic derivatizing agents for various molecules.

This document outlines two reliable protocols for this synthesis:

  • Protocol 1: A classic approach employing a strong base, sodium hydride, in an anhydrous aprotic solvent. This method is known for its high efficiency.[3]

  • Protocol 2: A milder alternative using a phase-transfer catalyst with a weaker base, which can be advantageous for sensitive substrates and avoids the need for strictly anhydrous conditions.[4]

Principle of the Reaction

The Williamson ether synthesis proceeds in two main steps. First, a strong base is used to deprotonate an alcohol, forming a potent alkoxide nucleophile. Subsequently, this alkoxide attacks the primary alkyl halide (this compound) in a backside nucleophilic substitution (SN2) reaction, displacing the bromide leaving group and forming the ether linkage.[1][4]

Materials and Methods

Reactants and Reagents
Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Density (g/mL)
This compoundC18H37Br333.4Solid25-30214-216 (at 12 mmHg)0.976
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Solid800 (decomposes)N/A1.396
MethanolCH4O32.04Liquid-9864.70.791
Tetrahydrofuran (THF), anhydrousC4H8O72.11Liquid-108.4660.889
Sodium HydroxideNaOH40.00Solid31813882.13
Tetrabutylammonium bromide (TBAB)C16H36BrN322.37Solid103-104N/A1.15
TolueneC7H892.14Liquid-95110.60.867
Diethyl etherC4H10O74.12Liquid-116.334.60.713
Saturated aqueous ammonium chlorideNH4Cl53.49SolutionN/AN/A~1.0
Brine (saturated aqueous NaCl)NaCl58.44SolutionN/AN/A~1.2
Anhydrous magnesium sulfateMgSO4120.37Solid1124N/A2.66
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Nitrogen or argon gas inlet

Experimental Protocols

Protocol 1: Synthesis of 1-Methoxyoctadecane using Sodium Hydride

This protocol describes the synthesis of 1-methoxyoctadecane as a representative example.

1. Reaction Setup:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF).
  • Cool the suspension to 0 °C using an ice bath.

2. Alkoxide Formation:

  • Slowly add methanol (1.0 eq) dropwise to the stirred suspension of sodium hydride in THF at 0 °C.
  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.

3. Nucleophilic Substitution:

  • Cool the resulting sodium methoxide solution back to 0 °C.
  • Add this compound (1.0 eq), dissolved in a minimal amount of anhydrous THF, dropwise to the flask.

4. Reaction:

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

5. Work-up:

  • Cool the reaction mixture to room temperature.
  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
  • Wash the combined organic layers with water and then with brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

6. Purification:

  • The crude 1-methoxyoctadecane can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product.

Expected Yield: 50-95%[1]

Protocol 2: Phase-Transfer Catalyzed Synthesis of 1-Methoxyoctadecane

This method offers a milder alternative to the use of sodium hydride.

1. Reaction Setup:

  • To a round-bottom flask, add methanol (1.0 eq), this compound (1.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

2. Reaction:

  • Add a 50% aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture vigorously at 70-80 °C for 6-8 hours.[4]

3. Work-up:

  • Cool the reaction to room temperature and add water.
  • Extract the product with toluene or dichloromethane.
  • Wash the organic layer with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

4. Purification:

  • Purify the crude product by column chromatography on silica gel or vacuum distillation.

Expected Yield: 50-95%[1]

Data Presentation

Physical Properties of Product (1-Methoxyoctadecane)
PropertyValue
Molecular FormulaC19H40O
Molecular Weight ( g/mol )284.52
Physical StateSolid
Melting Point (°C)29-31
Boiling Point (°C)185-187 (at 10 mmHg)
Characterization Data for 1-Methoxyoctadecane
  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a singlet for the methoxy protons (O-CH₃) at approximately 3.3 ppm, a triplet for the methylene protons adjacent to the ether oxygen (-O-CH₂-) at around 3.4 ppm, a complex multiplet for the long alkyl chain methylene protons, and a triplet for the terminal methyl group at approximately 0.9 ppm.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the methoxy carbon, the methylene carbon adjacent to the ether oxygen, and a series of signals for the carbons of the octadecyl chain.

  • IR Spectroscopy: The infrared spectrum will be characterized by the absence of a broad O-H stretching band (indicating the consumption of the starting alcohol) and the presence of a strong C-O stretching band in the region of 1150-1060 cm⁻¹.[5]

Safety Precautions

  • Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas.[6][7] It is also corrosive and can cause severe skin burns and eye damage.[6] Handle under an inert atmosphere (nitrogen or argon) and away from any moisture.[7]

  • This compound: Causes skin and serious eye irritation.[2] Avoid contact with skin and eyes.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[4][8]

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation and may cause respiratory irritation. Suspected of causing cancer.[1][9]

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

  • Toluene and Diethyl Ether: Highly flammable liquids. Use in a well-ventilated fume hood away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All procedures should be performed in a well-ventilated fume hood.

Diagrams

Williamson_Ether_Synthesis_Workflow Experimental Workflow for Williamson Ether Synthesis (Protocol 1) cluster_setup 1. Reaction Setup cluster_alkoxide 2. Alkoxide Formation cluster_substitution 3. Nucleophilic Substitution cluster_reaction 4. Reaction cluster_workup 5. Work-up cluster_purification 6. Purification A Suspend NaH in anhydrous THF B Cool to 0 °C A->B C Add Methanol dropwise at 0 °C D Stir at 0 °C, then warm to RT C->D E Cool to 0 °C F Add this compound in THF E->F G Reflux for 4-6 hours H Monitor by TLC G->H I Cool to RT and Quench J Extract with Diethyl Ether I->J K Wash and Dry Organic Layer J->K L Concentrate K->L M Column Chromatography or Vacuum Distillation N Pure 1-Methoxyoctadecane M->N

Caption: Experimental workflow for the synthesis of 1-methoxyoctadecane.

Reaction_Pathway Reaction Pathway of Williamson Ether Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction Methanol Methanol (CH3OH) Methoxide Sodium Methoxide (CH3ONa) Methanol->Methoxide Deprotonation NaH Sodium Hydride (NaH) NaH->Methoxide H2 Hydrogen Gas (H2) Methoxide->H2 Bromooctadecane This compound Product 1-Methoxyoctadecane Bromooctadecane->Product NaBr Sodium Bromide (NaBr) Product->NaBr Methoxide_ref Sodium Methoxide Methoxide_ref->Product SN2 Attack

Caption: General reaction pathway for the synthesis of 1-methoxyoctadecane.

References

Application Notes and Protocols: 1-Bromooctadecane in the Preparation of Quaternary Ammonium Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of quaternary ammonium surfactants derived from 1-bromooctadecane. This document includes detailed experimental protocols, physicochemical data, and visualizations to guide researchers in the effective use of this long-chain alkyl halide in the development of novel surfactant systems for various applications, including drug delivery.

Introduction

Quaternary ammonium surfactants (QAS) are a versatile class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups. When one of these groups is a long alkyl chain, such as the octadecyl (C18) chain derived from this compound, the resulting molecule exhibits potent surfactant properties. These C18-tailed QAS are of significant interest due to their strong antimicrobial activity, ability to self-assemble into micelles and vesicles, and their utility as excipients in drug delivery systems. The synthesis of these surfactants is typically achieved through the Menschutkin reaction, a nucleophilic substitution where a tertiary amine reacts with an alkyl halide.[1]

Applications

Antimicrobial Agents

Quaternary ammonium salts with long alkyl chains, such as those derived from this compound, are effective biocides against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2] Their mechanism of action involves the disruption of the cell membrane's integrity, leading to leakage of cellular contents and cell death. The lipophilic C18 tail facilitates the intercalation of the surfactant into the lipid bilayer of the microbial cell membrane.

Drug Delivery Vehicles

The amphiphilic nature of C18 quaternary ammonium surfactants makes them excellent candidates for the formulation of drug delivery systems. They can be used to formulate:

  • Liposomes: Cationic liposomes can be prepared using dioctadecyldimethylammonium bromide (DODAB), a double-chain QAS synthesized from this compound.[3][4][5][6] These positively charged vesicles can efficiently encapsulate and deliver nucleic acids (gene delivery) and other therapeutic agents.[3][4]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Single-chain C18 QAS like octadecyltrimethylammonium bromide (OTAB) can be used as stabilizers in the preparation of SLNs and NLCs.[7][8][9][10][11] These lipid-based nanoparticles are suitable for the controlled release and targeted delivery of various drugs.

Physicochemical Properties of C18 Quaternary Ammonium Surfactants

The properties of quaternary ammonium surfactants are highly dependent on the length of their alkyl chain. The C18 chain imparts strong hydrophobicity, leading to a low critical micelle concentration (CMC) and significant surface activity.

Surfactant NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)
Octadecyltrimethylammonium bromideOTAB / C18TABC₂₁H₄₆BrN392.5~0.3
Dioctadecyldimethylammonium bromideDODABC₃₈H₈₀BrN631.0Not applicable (forms vesicles)
Benzyldimethyloctadecylammonium chlorideBAC-C18C₂₇H₅₀ClN424.10.1

Data compiled from multiple sources. The CMC of OTAB can vary with experimental conditions.[12][13]

Experimental Protocols

Protocol 1: Synthesis of Octadecyltrimethylammonium Bromide (OTAB)

This protocol describes the synthesis of a single-chain quaternary ammonium surfactant via the Menschutkin reaction.[1]

Materials:

  • This compound (C₁₈H₃₇Br)

  • Trimethylamine (N(CH₃)₃) (as a solution in ethanol or as a condensed gas)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and stir bar

  • Reflux condenser (if not using a sealed vessel)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask or pressure-resistant reaction vessel, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Under an inert atmosphere, add an excess of trimethylamine (1.5-2 equivalents) to the solution. If using trimethylamine gas, it can be bubbled through the solution. If using a solution, add it dropwise.

  • If using a round-bottom flask, attach a reflux condenser. If using a pressure vessel, seal it securely.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 24-48 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates out of the solution, collect it by vacuum filtration.

  • If the product remains dissolved, add anhydrous diethyl ether to the reaction mixture until a white precipitate forms.

  • Collect the white precipitate (OTAB) by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure octadecyltrimethylammonium bromide.

Protocol 2: Preparation of Dioctadecyldimethylammonium Bromide (DODAB) Vesicles

This protocol describes a simple method for the preparation of DODAB vesicles.[6]

Materials:

  • Dioctadecyldimethylammonium bromide (DODAB)

  • Ultrapure water

  • Vortex mixer

  • Water bath sonicator or probe sonicator

Procedure:

  • Weigh the desired amount of DODAB powder and place it in a clean glass vial.

  • Add the required volume of ultrapure water to achieve the desired final concentration (e.g., 1 mM).

  • Heat the dispersion to a temperature above the main phase transition temperature of DODAB (approximately 45 °C).

  • Vortex the mixture vigorously for several minutes until a milky dispersion is formed.

  • To obtain smaller, more uniform vesicles, sonicate the dispersion using a water bath sonicator or a probe sonicator. Sonication should be performed above the phase transition temperature.

  • The resulting vesicle suspension can be stored at room temperature.

Protocol 3: Formulation of Solid Lipid Nanoparticles (SLNs) using a C18-QAS as a Stabilizer

This protocol outlines the preparation of SLNs by the hot homogenization method.[8][10]

Materials:

  • Solid lipid (e.g., Compritol® 888 ATO, stearic acid)

  • Octadecyltrimethylammonium bromide (OTAB) or another suitable C18-QAS

  • Drug to be encapsulated (lipophilic)

  • Ultrapure water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer with heating plate

Procedure:

  • Melt the solid lipid by heating it to 5-10 °C above its melting point.

  • Dissolve the lipophilic drug in the molten lipid.

  • In a separate beaker, dissolve the OTAB in ultrapure water and heat the solution to the same temperature as the molten lipid.

  • Add the hot aqueous surfactant solution to the molten lipid phase under continuous stirring with a magnetic stirrer to form a pre-emulsion.

  • Homogenize the pre-emulsion using a high-shear homogenizer for a few minutes to form a hot oil-in-water nanoemulsion.

  • Cool down the nanoemulsion to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.

  • The resulting SLN dispersion can be further characterized for particle size, zeta potential, and encapsulation efficiency.

Visualizations

Synthesis_of_OTAB This compound This compound Reaction_Vessel Acetonitrile 40-50 °C, 24-48h This compound->Reaction_Vessel Trimethylamine Trimethylamine Trimethylamine->Reaction_Vessel Precipitation Add Diethyl Ether Reaction_Vessel->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying OTAB Octadecyltrimethylammonium Bromide (OTAB) Filtration_Drying->OTAB

Caption: Synthesis workflow for Octadecyltrimethylammonium Bromide (OTAB).

QAS_Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Hydrophilic Heads Hydrophobic Tails Disruption Membrane Disruption Membrane->Disruption QAS Quaternary Ammonium Surfactant (C18-QAS) Interaction Electrostatic Interaction & Hydrophobic Intercalation QAS->Interaction Interaction->Membrane Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Antimicrobial mechanism of C18 Quaternary Ammonium Surfactants.

Drug_Delivery_Workflow This compound This compound Synthesis Synthesis of C18-QAS This compound->Synthesis Tertiary_Amine Tertiary_Amine Tertiary_Amine->Synthesis Formulation Formulation of Drug Delivery System Synthesis->Formulation Liposomes Liposomes Formulation->Liposomes SLNs_NLCs SLNs / NLCs Formulation->SLNs_NLCs Drug_Encapsulation Drug Encapsulation Liposomes->Drug_Encapsulation SLNs_NLCs->Drug_Encapsulation Application Therapeutic Application Drug_Encapsulation->Application

Caption: Workflow from this compound to drug delivery applications.

References

Application Note: A Detailed Protocol for the Formation of Octadecylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis.[1][2][3] This application note provides a detailed protocol for the preparation of octadecylmagnesium bromide, a long-chain Grignard reagent, from 1-bromooctadecane. The procedure emphasizes the critical parameters required for a successful synthesis, including the maintenance of anhydrous conditions, initiation of the reaction, and minimization of side reactions.[4]

Key Reaction Parameters

The formation of a Grignard reagent is highly sensitive to experimental conditions. Success hinges on the strict exclusion of atmospheric moisture, as Grignard reagents are strong bases that react readily with protic solvents like water.[3][4] The choice of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it solvates and stabilizes the Grignard reagent.[5] For long-chain alkyl halides, THF is often preferred due to its higher boiling point and better solvating ability.[5]

A primary side reaction in the formation of Grignard reagents from primary alkyl halides is Wurtz coupling, where the newly formed organomagnesium compound reacts with the starting alkyl halide to form a dimer.[4] To minimize this, the alkyl halide should be added slowly to maintain a low concentration in the reaction flask.[4]

Quantitative Data Summary

While the yield of Grignard reactions can be influenced by various factors, a well-executed procedure for long-chain primary alkyl bromides can be expected to produce the Grignard reagent in high yield. The following table summarizes the typical stoichiometry and reaction parameters.

ParameterValue/ConditionNotes
This compound 1.0 eqLimiting reagent.
Magnesium Turnings 1.2 - 1.5 eqA slight excess is used to ensure complete reaction.
Solvent Anhydrous THFPreferred for long-chain alkyl halides.[5]
Initiator 1-2 crystals of IodineUsed to activate the magnesium surface.[4]
Reaction Temperature Gentle refluxMaintained by the exothermic reaction and external heating if necessary.[5]
Addition Time 1 - 2 hoursSlow, dropwise addition is crucial to minimize Wurtz coupling.[4]
Reaction Time 1 - 2 hours post-additionTo ensure complete consumption of magnesium.
Expected Yield 70 - 95%Dependent on the purity of reagents and adherence to anhydrous conditions.

Experimental Protocol

Materials and Apparatus
  • Reagents:

    • This compound (1.0 eq)

    • Magnesium turnings (1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (1-2 small crystals)

  • Apparatus:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Pressure-equalizing dropping funnel

    • Magnetic stir bar and stir plate

    • Heating mantle

    • Inert gas (Nitrogen or Argon) supply with a drying tube

    • Syringes and needles

Glassware Preparation

Strict anhydrous conditions are paramount for the success of this reaction.[4]

  • Thoroughly clean all glassware and dry it in an oven at a minimum of 120°C for several hours.

  • Assemble the apparatus (three-neck flask, condenser, and dropping funnel) while still hot and allow it to cool to room temperature under a positive pressure of dry inert gas (Nitrogen or Argon).

Reaction Setup and Initiation
  • Place the magnesium turnings (1.2 eq) and a magnetic stir bar into the flame-dried, inert gas-filled round-bottom flask.

  • Add a single crystal of iodine. The iodine helps to activate the surface of the magnesium.

  • In a separate dry flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Transfer this solution to the pressure-equalizing dropping funnel.

  • Add a small amount of the anhydrous THF to the reaction flask, just enough to cover the magnesium turnings.

  • Begin stirring the magnesium suspension.

  • Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the flask.

  • Gently warm the flask with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the brown iodine color, the appearance of a cloudy, grayish solution, and gentle bubbling from the surface of the magnesium.[4]

Grignard Reagent Formation
  • Once the reaction has initiated, a gentle reflux should begin due to the exothermic nature of the reaction.

  • Commence the slow, dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux without the need for external heating.

  • If the reaction becomes too vigorous, an ice-water bath can be used for cooling.

  • After the addition is complete, continue to stir the mixture. If necessary, gently heat the flask to maintain reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.

  • The resulting cloudy, grey solution is the octadecylmagnesium bromide reagent. It should be used immediately for subsequent reactions.

Determination of Concentration (Optional)

The concentration of the prepared Grignard reagent can be determined by titration. A common method involves the reaction with a known amount of iodine, followed by back-titration with a standardized solution of sodium thiosulfate.

Visualizations

Experimental Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep_glass Flame-dry glassware under inert gas prep_mg Add Mg turnings and iodine to flask prep_glass->prep_mg prep_reagents Prepare solution of this compound in anhydrous THF initiation Add ~10% of bromide solution and gently warm to initiate prep_reagents->initiation prep_mg->initiation addition Slowly add remaining bromide solution to maintain gentle reflux initiation->addition Observe bubbling & color change reflux Continue reflux for 1-2 hours after addition addition->reflux product Formation of octadecylmagnesium bromide solution reflux->product Mg consumed usage Use immediately in subsequent reaction product->usage

Caption: Workflow for the synthesis of octadecylmagnesium bromide.

Key Reaction Pathways

Reaction_Pathways RBr This compound (R-Br) Desired_Pathway Desired Grignard Formation Side_Reaction Side Reaction (Wurtz Coupling) Mg Magnesium (Mg) Solvent Anhydrous THF Grignard Octadecylmagnesium Bromide (R-Mg-Br) Wurtz Wurtz Coupling Product (R-R) Desired_Pathway->Grignard Slow Addition Side_Reaction->Wurtz High [R-Br]

References

Application Notes and Protocols: Synthesis of Octadecyl Phosphonium Salts from 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl phosphonium salts are quaternary phosphonium compounds characterized by a positively charged phosphorus atom bonded to one octadecyl group and three other organic substituents. These salts are valuable intermediates and catalysts in a variety of chemical transformations. Their long alkyl chain imparts unique solubility properties, making them effective phase-transfer catalysts in biphasic reactions. Furthermore, they serve as precursors for the synthesis of Wittig reagents, which are indispensable for the formation of carbon-carbon double bonds in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

This document provides detailed protocols for the synthesis of various octadecyl phosphonium salts starting from 1-bromooctadecane. The primary method described is the quaternization of a tertiary phosphine via a nucleophilic substitution (SN2) reaction.

Chemical Reaction Pathway

The synthesis of octadecyl phosphonium salts from this compound is a classic example of an SN2 reaction where the phosphorus atom of a tertiary phosphine acts as the nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide ion.

G This compound This compound Reaction SN2 Reaction This compound->Reaction Tertiary_Phosphine Tertiary Phosphine (e.g., PPh₃, P(n-Bu)₃, P(n-Oct)₃) Tertiary_Phosphine->Reaction Octadecyl_Phosphonium_Salt Octadecyl Phosphonium Bromide Reaction->Octadecyl_Phosphonium_Salt

Caption: General reaction scheme for the synthesis of octadecyl phosphonium salts.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various octadecyl phosphonium salts from this compound. The data is compiled from analogous reactions and established synthetic procedures.[1][2]

Table 1: Synthesis of Octadecyltriphenylphosphonium Bromide

ParameterValueReference
Reactants This compound, TriphenylphosphineGeneral Knowledge
Molar Ratio 1:1.1 (this compound:Triphenylphosphine)[1]
Solvent Toluene or Acetonitrile[3][4]
Temperature Reflux (Toluene: ~111°C; Acetonitrile: ~82°C)[1]
Reaction Time 24 - 72 hours[1][4]
Typical Yield 85 - 95%[3]

Table 2: Synthesis of Octadecyltributylphosphonium Bromide

ParameterValueReference
Reactants This compound, TributylphosphineGeneral Knowledge
Molar Ratio 1:1.1 (this compound:Tributylphosphine)Analogous Reactions
Solvent N,N-Dimethylformamide (DMF) or neat[5]
Temperature 100 - 150°C[5]
Reaction Time 12 - 48 hoursAnalogous Reactions
Typical Yield 90 - 98%[2]

Table 3: Synthesis of Octadecyltrioctylphosphonium Bromide

ParameterValueReference
Reactants This compound, TrioctylphosphineGeneral Knowledge
Molar Ratio 1:1.1 (this compound:Trioctylphosphine)Analogous Reactions
Solvent Toluene or neat[1]
Temperature 120 - 160°CAnalogous Reactions
Reaction Time 48 - 96 hoursAnalogous Reactions
Typical Yield 80 - 90%Analogous Reactions

Experimental Protocols

The following are detailed experimental protocols for the synthesis of octadecyl phosphonium salts.

Protocol 1: Synthesis of Octadecyltriphenylphosphonium Bromide

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (1.1 eq)

  • Anhydrous Toluene (or Acetonitrile)

  • Diethyl ether (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound and triphenylphosphine.

  • Add anhydrous toluene (or acetonitrile) to dissolve the reactants (concentration typically 0.5-1.0 M).

  • Heat the reaction mixture to reflux with vigorous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 24-72 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Filter the solid product and wash it with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to obtain pure octadecyltriphenylphosphonium bromide.

Characterization:

  • ¹H NMR: The spectrum should show characteristic peaks for the octadecyl chain (a triplet around 0.88 ppm for the terminal methyl group, a broad multiplet between 1.2-1.8 ppm for the methylene groups) and the phenyl groups (multiplets in the aromatic region, typically 7.6-8.0 ppm). The methylene group attached to the phosphorus atom will appear as a multiplet further downfield.

  • ³¹P NMR: A single peak around +25 to +35 ppm is indicative of the formation of the phosphonium salt.[6]

Protocol 2: Synthesis of Octadecyltributylphosphonium Bromide

Materials:

  • This compound (1.0 eq)

  • Tributylphosphine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional)

  • Hexane (for washing)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, combine this compound and tributylphosphine.

  • The reaction can be run neat or in a minimal amount of anhydrous DMF.

  • Heat the mixture to 100-150°C with stirring.

  • Maintain the temperature and stirring for 12-48 hours. Monitor the reaction by ³¹P NMR.

  • After completion, cool the reaction mixture to room temperature.

  • If the product is a solid, wash it with hexane to remove impurities. If it is an oil, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate it by adding a non-polar solvent like hexane.

  • Dry the product under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of octadecyl phosphonium salts.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Characterization Reactants 1. Weigh and add this compound and Tertiary Phosphine to flask Solvent 2. Add anhydrous solvent Reactants->Solvent Inert_Atmosphere 3. Establish inert atmosphere (N₂ or Ar) Solvent->Inert_Atmosphere Heating 4. Heat to reflux with stirring Inert_Atmosphere->Heating Monitoring 5. Monitor reaction by TLC or ³¹P NMR Heating->Monitoring Cooling 6. Cool to room temperature Monitoring->Cooling Precipitation 7. Precipitate/crystallize the product Cooling->Precipitation Filtration 8. Filter the solid Precipitation->Filtration Washing 9. Wash with a non-polar solvent (e.g., ether, hexane) Filtration->Washing Drying 10. Dry under vacuum Washing->Drying NMR 11. Characterize by NMR Spectroscopy (¹H, ¹³C, ³¹P) Drying->NMR MS 12. Mass Spectrometry (optional) NMR->MS

Caption: A step-by-step workflow for the synthesis of octadecyl phosphonium salts.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Tertiary phosphines can be air-sensitive and have a strong odor. Handle them under an inert atmosphere.

  • This compound can cause skin and eye irritation.

  • The solvents used are flammable. Avoid open flames and sources of ignition.

References

Application Notes and Protocols: 1-Bromooctadecane in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, controlling polymer molecular weight and architecture is paramount for designing materials with specific properties. 1-Bromooctadecane, a long-chain alkyl halide, serves as a valuable tool in polymer synthesis. While it can theoretically act as a chain transfer agent in conventional free radical polymerization, its most significant and controlled application is as an initiator in Atom Transfer Radical Polymerization (ATRP). These notes provide detailed protocols and data for both applications.

Application Note 1: this compound as an Initiator in Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that enables the synthesis of polymers with well-defined molecular weights and low polydispersity.[1] In this context, this compound functions as an initiator, from which the polymer chain grows. The long octadecyl chain provides a hydrophobic segment, making it suitable for creating amphiphilic block copolymers relevant in drug delivery systems.[1][2]

The mechanism of ATRP involves a reversible activation and deactivation process of the growing polymer chain, mediated by a transition metal catalyst.

ATRP_Mechanism cluster_propagation Propagation & Deactivation Initiator This compound (R-Br) Radical Octadecyl Radical (R●) Initiator->Radical ka Catalyst_Act Cu(I)Br/Ligand Catalyst_Deact Cu(II)Br2/Ligand Catalyst_Act->Catalyst_Deact Oxidation Growing_Chain Propagating Chain (Pn●) Radical->Growing_Chain kp Monomer Monomer (M) Dormant_Chain Dormant Chain (Pn-Br) Growing_Chain->Dormant_Chain kdeact Dormant_Chain->Growing_Chain kact

Caption: ATRP mechanism using this compound as an initiator.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using this compound

This protocol is adapted from procedures for similar alkyl halide initiators.[1]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Schlenk flask, rubber septa, syringes, and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.0358 g, 0.25 mmol).

  • Ligand Addition: Add PMDETA (e.g., 0.052 mL, 0.25 mmol) to the Schlenk flask containing the catalyst.[1]

  • Solvent and Monomer Addition: To the catalyst/ligand mixture, add anisole (5 mL) and MMA (5.35 mL, 50 mmol) via degassed syringes.[1]

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[1]

  • Initiator Addition: While stirring the mixture at the desired reaction temperature (e.g., 90 °C), add this compound (e.g., 0.167 g, 0.5 mmol for a target degree of polymerization of 100) via a degassed syringe.[1]

  • Polymerization: Allow the reaction to proceed for the desired time. Samples can be taken periodically to monitor monomer conversion and molecular weight evolution by gas chromatography (GC) and gel permeation chromatography (GPC), respectively.[1]

  • Termination: To stop the polymerization, open the flask to expose the catalyst to air, which oxidizes the copper(I) to the inactive copper(II) state.[1]

  • Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol. Filter the precipitate and dry under vacuum.[1]

Data Presentation: Expected ATRP Results

The following table provides representative data for the ATRP of MMA, illustrating the level of control achievable.

Target DP[M]:[I]:[Cu]:[L]Time (hr)Conversion (%)Mn (GPC)PDI (Mw/Mn)
5050:1:0.5:0.54924,8001.15
100100:1:0.5:0.56959,6001.12
200200:1:0.5:0.589118,5001.18

DP = Degree of Polymerization, M = Monomer, I = Initiator, Cu = Copper Catalyst, L = Ligand Note: This data is illustrative and actual results may vary.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add CuBr and PMDETA to Schlenk Flask B Add Anisole and MMA A->B C Degas via Freeze-Pump-Thaw (x3) B->C D Heat to 90°C C->D E Inject this compound D->E F Monitor Conversion (GC/GPC) E->F G Terminate with Air Exposure F->G H Dilute with THF, Pass Through Alumina G->H I Precipitate in Methanol H->I J Filter and Dry I->J

Caption: Experimental workflow for ATRP using this compound.

Application Note 2: Theoretical Use of this compound as a Chain Transfer Agent in Conventional Free Radical Polymerization

Chain_Transfer_Mechanism Growing_Chain Propagating Polymer (Pn●) Terminated_Polymer Terminated Polymer (Pn-Br) Growing_Chain->Terminated_Polymer Chain Transfer CTA This compound (R-Br) New_Radical New Radical (R●) CTA->New_Radical New_Chain New Propagating Chain (P1●) New_Radical->New_Chain Monomer Monomer (M)

Caption: Mechanism of conventional chain transfer.

Hypothetical Experimental Protocol: Free Radical Polymerization of Styrene

This protocol outlines a theoretical procedure for using this compound as a CTA.

Materials:

  • Styrene, inhibitor removed

  • This compound (Chain Transfer Agent)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Toluene (Solvent)

  • Reaction vessel with reflux condenser and nitrogen inlet

Procedure:

  • Setup: In a reaction vessel, combine styrene (e.g., 20 g, 192 mmol), toluene (20 mL), and a specific amount of this compound (the concentration will determine the final molecular weight).

  • Initiator Addition: Add AIBN (e.g., 0.158 g, 0.96 mmol).

  • Degassing: Purge the solution with nitrogen for 30 minutes to remove oxygen.

  • Polymerization: Heat the reaction mixture to 70°C with stirring.

  • Reaction Time: Allow the polymerization to proceed for a set time (e.g., 24 hours).

  • Purification: Cool the reaction mixture and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Isolation: Filter the precipitated polystyrene and dry it in a vacuum oven.

  • Analysis: Characterize the molecular weight (Mn, Mw) and polydispersity (PDI) of the resulting polymer using GPC.

Data Presentation: Expected Trends

The Mayo equation describes the effect of a CTA on the degree of polymerization (DP): 1/DP = 1/DP₀ + Cs * [CTA]/[M], where DP₀ is the degree of polymerization without the CTA. The table below illustrates the expected qualitative effect of increasing the concentration of this compound.

[CTA]/[M] RatioExpected Molecular Weight (Mn)Expected Polydispersity (PDI)
0HighBroad (>1.5)
LowMediumBroad
HighLowBroad

Note: In conventional free radical polymerization, the PDI typically remains broad (>1.5) even with a CTA.

Summary

This compound is a versatile long-chain alkyl halide for polymer synthesis. Its primary and most effective role is as an initiator in ATRP , where it allows for the creation of well-defined polymers with controlled molecular weights and low polydispersity, which is crucial for applications in drug development and advanced materials. While it can theoretically function as a chain transfer agent in conventional free radical polymerization to reduce the average molecular weight, this method offers less control over the polymer architecture, resulting in a broad molecular weight distribution. The choice of application will depend on the desired level of control and the specific properties required for the final polymeric material.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for various nucleophilic substitution reactions involving 1-bromooctadecane. Detailed protocols, quantitative data, and visual representations of workflows and reaction pathways are presented to facilitate the synthesis of key octadecane derivatives.

Introduction

This compound is a long-chain alkyl halide that serves as a versatile substrate in organic synthesis. Its primary carbon-bromine bond is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. These reactions predominantly proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, which is favored by the unhindered nature of the primary alkyl halide. This document outlines the experimental conditions for the substitution of the bromo group with various nucleophiles, including azide, cyanide, hydrosulfide, hydroxide, and ammonia.

General Reaction Pathway

The fundamental transformation in these reactions is the displacement of the bromide ion by a nucleophile.

G sub This compound (C18H37Br) prod Substituted Product (C18H37Nu) sub->prod Sₙ2 Reaction sub:e->prod:w nu Nucleophile (Nu⁻) nu:e->prod:w lg Bromide Ion (Br⁻) prod:e->lg:w

Caption: General Sₙ2 reaction of this compound.

Experimental Protocols and Data

This section details the experimental procedures for key nucleophilic substitution reactions of this compound. The quantitative data for these reactions are summarized in the subsequent tables.

Synthesis of 1-Azidooctadecane

The reaction of this compound with sodium azide is an efficient method for introducing the azido group, a versatile functional group for further transformations such as "click chemistry" or reduction to an amine.[1]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Reagent Addition: To this solution, add sodium azide (1.5 equivalents).[1]

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours.[1]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them successively with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-azidooctadecane. Further purification can be achieved by vacuum distillation.

G start Start setup Dissolve this compound in DMF start->setup add_azide Add Sodium Azide setup->add_azide react Heat at 60-70°C (12-24h) add_azide->react monitor Monitor by TLC react->monitor workup Work-up (Extraction & Washes) monitor->workup isolate Isolate Product (Rotary Evaporation) workup->isolate end End isolate->end G cluster_organic Organic Phase cluster_aqueous Aqueous Phase sub This compound (R-Br) prod 1-Octadecanol (R-OH) sub->prod Reaction cat_Br [Q⁺Br⁻] prod->cat_Br cat_OH [Q⁺OH⁻] cat_OH->sub NaBr Na⁺Br⁻ NaOH Na⁺OH⁻ cat_Br->NaOH Ion Exchange

References

Application Notes and Protocols for Nanoparticle Surface Modification Using 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromooctadecane is a long-chain alkyl halide that serves as a versatile reagent for the surface modification of nanoparticles. Its 18-carbon alkyl chain (octadecyl group) imparts a significant hydrophobic character to nanoparticle surfaces, making it an ideal choice for applications requiring dispersion in nonpolar solvents or polymer matrices. The terminal bromine atom provides a reactive site for nucleophilic substitution, allowing for covalent attachment to various nanoparticle surfaces. This modification is crucial for controlling the surface properties of nanoparticles, such as wettability, dispersibility, and stability, which are critical parameters in drug delivery, diagnostics, and material science.

The primary application of this compound in this context is to render hydrophilic nanoparticles hydrophobic. This is particularly useful for incorporating inorganic nanoparticles into organic media, such as in the formulation of polymer nanocomposites, or for creating stable dispersions in oils and other non-aqueous solvents. The long alkyl chain provides a steric barrier that prevents nanoparticle aggregation.

Key Applications:

  • Enhanced Dispersibility in Nonpolar Media: Modified nanoparticles exhibit significantly improved dispersion in organic solvents and polymer matrices, which is essential for the fabrication of advanced composite materials.

  • Creation of Hydrophobic Surfaces: The dense layer of octadecyl chains on the nanoparticle surface dramatically increases its hydrophobicity.

  • Control of Particle Growth: During nanoparticle synthesis, this compound can act as a capping agent to control particle size and prevent agglomeration.

  • Intermediate for Further Functionalization: The terminal bromide can be substituted by other functional groups to introduce further chemical reactivity on the nanoparticle surface.

Data Presentation

The surface modification of nanoparticles with long-chain alkyl groups like the octadecyl group from this compound leads to significant changes in their physicochemical properties. The following tables summarize typical quantitative data observed after such modifications, drawing parallels from studies on similar long-chain alkyl silane modifications on silica nanoparticles.

Table 1: Effect of Alkyl Chain Length on Water Contact Angle of Modified Silica Nanoparticles

Modifying Agent (Alkyl Chain Length)Water Contact Angle (°)Surface Character
Unmodified NanoparticlesHydrophilic
Triethoxymethylsilane (C1)Hydrophilic
Trimethoxy(octyl)silane (C8)150.6° ± 6.6°[1][2]Highly Hydrophobic
Octadecyltriethoxysilane (C18)102.1°[3]Hydrophobic

This data illustrates the principle that longer alkyl chains lead to a significant increase in hydrophobicity. A similar trend is expected for nanoparticles modified with this compound.

Table 2: Dispersibility of Modified Nanoparticles in Various Solvents

Nanoparticle SurfacePolar Solvents (e.g., Water, Ethanol)Nonpolar Solvents (e.g., Toluene, Hexane)
Unmodified (Hydrophilic)GoodPoor (Aggregation)
Modified with this compoundPoor (Aggregation)Good[4]

Experimental Protocols

The following are generalized protocols for the surface modification of nanoparticles using this compound. The specific conditions may need to be optimized depending on the nanoparticle type and desired degree of surface coverage.

Protocol 1: Surface Modification of Metal Oxide Nanoparticles (e.g., SiO₂, TiO₂, Fe₃O₄)

This protocol is based on a nucleophilic substitution reaction where the hydroxyl groups on the surface of metal oxide nanoparticles are deprotonated to form alkoxides, which then react with this compound.

Materials:

  • Metal oxide nanoparticles (e.g., silica nanoparticles)

  • This compound

  • Anhydrous Toluene

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Centrifuge and centrifuge tubes

  • Ultrasonicator

Procedure:

  • Nanoparticle Activation:

    • Disperse the metal oxide nanoparticles in ethanol at a concentration of 10 mg/mL.

    • To activate the surface hydroxyl groups, add a solution of NaOH (e.g., 0.1 M in ethanol) dropwise while stirring and sonicate for 30 minutes.

    • Centrifuge the nanoparticles to remove the supernatant and wash three times with ethanol and once with anhydrous toluene to remove any residual water and excess base.

    • Redisperse the activated nanoparticles in anhydrous toluene at a concentration of 10 mg/mL.

  • Surface Functionalization Reaction:

    • Transfer the nanoparticle suspension in anhydrous toluene to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Place the setup under an inert atmosphere (e.g., nitrogen or argon).

    • Add this compound to the suspension. A molar excess of this compound relative to the estimated surface hydroxyl groups is recommended (e.g., 10-fold excess).

    • Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir vigorously for 12-24 hours.

  • Purification of Modified Nanoparticles:

    • After the reaction, cool the suspension to room temperature.

    • Centrifuge the suspension to pellet the modified nanoparticles.

    • Discard the supernatant containing unreacted this compound and byproducts.

    • Wash the nanoparticles by repeated cycles of redispersion in fresh anhydrous toluene followed by centrifugation (at least 3 times).

    • For the final wash, use a more volatile solvent like hexane to facilitate drying.

    • Dry the purified nanoparticles under vacuum overnight.

Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the octadecyl chains on the nanoparticle surface (characteristic C-H stretching peaks around 2850-2960 cm⁻¹).

  • Thermogravimetric Analysis (TGA): To quantify the amount of grafted this compound by measuring the weight loss upon heating.

  • Contact Angle Measurement: To determine the hydrophobicity of the modified nanoparticle surface. A significant increase in the water contact angle is expected.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the dispersion stability of the modified nanoparticles in nonpolar solvents.

Visualizations

Experimental_Workflow Experimental Workflow for Nanoparticle Surface Modification cluster_prep Nanoparticle Preparation & Activation cluster_reaction Surface Functionalization cluster_purification Purification start Start: Metal Oxide Nanoparticles disperse Disperse in Ethanol start->disperse activate Activate with NaOH disperse->activate wash_prep Wash with Ethanol & Toluene activate->wash_prep redisperse Redisperse in Anhydrous Toluene wash_prep->redisperse add_reagent Add this compound redisperse->add_reagent reflux Reflux under Inert Atmosphere (12-24h) add_reagent->reflux cool Cool to Room Temperature reflux->cool centrifuge Centrifuge to Pellet Nanoparticles cool->centrifuge wash_purify Wash with Toluene/Hexane (3x) centrifuge->wash_purify dry Dry under Vacuum wash_purify->dry end End: Hydrophobic Nanoparticles dry->end

Caption: Workflow for surface modification of metal oxide nanoparticles.

Logical_Relationship Logical Relationship of Surface Modification cluster_properties Resulting Properties NP Hydrophilic Nanoparticle (e.g., Metal Oxide with -OH groups) Reaction Nucleophilic Substitution Reaction NP->Reaction Modifier This compound (CH3(CH2)17Br) Modifier->Reaction Modified_NP Hydrophobic Nanoparticle (Surface grafted with -O-(CH2)17CH3) Reaction->Modified_NP Prop1 Increased Hydrophobicity Modified_NP->Prop1 Prop2 Improved Dispersion in Nonpolar Solvents Modified_NP->Prop2 Prop3 Steric Stabilization Modified_NP->Prop3

Caption: Logical relationship of the surface modification process.

References

Applications of 1-Bromooctadecane in Materials Science: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-bromooctadecane in various areas of materials science. This compound, a long-chain alkyl halide, serves as a versatile building block for the functionalization and modification of a wide range of materials, enabling the tailoring of their surface properties and the introduction of new functionalities.

Functionalization of Carbon Nanomaterials

The introduction of long alkyl chains, such as the octadecyl group from this compound, onto the surface of carbon nanomaterials like single-walled carbon nanotubes (SWCNTs) and graphene can significantly enhance their dispersibility in organic solvents and polymer matrices, and modify their electronic properties.

Covalent Functionalization of Single-Walled Carbon Nanotubes (SWCNTs)

A common strategy for the covalent functionalization of SWCNTs involves an initial oxidation step to introduce carboxylic acid groups, followed by esterification with this compound.

Experimental Protocol: Esterification of Carboxylated SWCNTs

Step 1: Carboxylation of SWCNTs [1]

  • Disperse 10 mg of pristine SWCNTs in 30 mL of a 3:1 mixture of concentrated H₂SO₄ (95-98%) and HNO₃ (70%).

  • Reflux the mixture at 120°C for 120 minutes with stirring.

  • Cool the mixture and then centrifuge at 2400 x g for 30 minutes.

  • Remove the supernatant and wash the carboxylated SWCNTs (SWCNT-COOH) extensively with deionized water until the pH is between 5 and 6.

  • Dry the SWCNT-COOH in a vacuum oven.

Step 2: Esterification with this compound

  • In a round-bottom flask, suspend 100 mg of dry SWCNT-COOH in 50 mL of anhydrous dimethylformamide (DMF).

  • Add 1.1 equivalents of oxalyl chloride and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours to convert the carboxylic acid groups to acyl chlorides (SWCNT-COCl).

  • In a separate flask, dissolve 1.5 equivalents of 1-octadecanol (prepared by hydrolysis of this compound) and 1.5 equivalents of a non-nucleophilic base (e.g., pyridine) in 20 mL of anhydrous DMF.

  • Slowly add the SWCNT-COCl suspension to the 1-octadecanol solution.

  • Heat the reaction mixture to 80°C and stir for 48 hours under an inert atmosphere.

  • Cool the mixture, filter, and wash the resulting octadecyl-functionalized SWCNTs (SWCNT-COOC₁₈H₃₇) sequentially with DMF, ethanol, and diethyl ether.

  • Dry the final product under vacuum.

Table 1: Characterization Data for Functionalized SWCNTs

Characterization TechniquePristine SWCNTsCarboxylated SWCNTs (SWCNT-COOH)Octadecyl-Functionalized SWCNTs
FTIR (cm⁻¹) C=C stretch (~1580)C=C stretch (~1580), C=O stretch (~1750), O-H stretch (~3450)[1]C=C stretch (~1580), C=O stretch (~1730), C-H stretches (2850-2960)
Raman Spectroscopy G-band (~1590 cm⁻¹), D-band (~1350 cm⁻¹), low I(D)/I(G) ratioIncreased I(D)/I(G) ratioFurther increase in I(D)/I(G) ratio
XPS C1s peakC1s and O1s peaksC1s and O1s peaks, with an increased C/O ratio compared to SWCNT-COOH

Workflow for SWCNT Functionalization

SWCNT_Functionalization Pristine_SWCNT Pristine SWCNTs Acid_Treatment H₂SO₄/HNO₃ Reflux @ 120°C Pristine_SWCNT->Acid_Treatment SWCNT_COOH Carboxylated SWCNTs (SWCNT-COOH) Acid_Treatment->SWCNT_COOH Acyl_Chloride_Formation Oxalyl Chloride DMF (cat.) SWCNT_COOH->Acyl_Chloride_Formation SWCNT_COCl Acyl Chlorinated SWCNTs (SWCNT-COCl) Acyl_Chloride_Formation->SWCNT_COCl Esterification 1-Octadecanol Pyridine, 80°C SWCNT_COCl->Esterification Functionalized_SWCNT Octadecyl-Functionalized SWCNTs Esterification->Functionalized_SWCNT

Workflow for the covalent functionalization of SWCNTs with octadecyl groups.
Functionalization of Graphene

A one-pot method allows for the simultaneous reduction of graphene oxide (GO) and its functionalization with long alkyl chains from this compound.[2]

Experimental Protocol: One-Pot Synthesis of Alkyl-Functionalized Reduced Graphene Oxide (RGO-g-C₁₈H₃₇) [2]

  • Disperse 50 mg of graphene oxide (GO) in 100 mL of a 1:1 (v/v) ethanol/water mixture via ultrasonication.

  • Add 10 mg of NaOH, 20 mL of an ethanol solution containing 50 mg of this compound, and 50 mg of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

  • Continue ultrasonication for 15 minutes.

  • Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • After the reaction, cool the mixture and collect the product by filtration.

  • Wash the product thoroughly with ethanol to remove unreacted reagents.

  • Dry the final product (RGO-g-C₁₈H₃₇) in a vacuum oven at 60°C for 6 hours.

Polymer Modification

This compound is a key reagent for modifying polymers to introduce hydrophobicity, alter thermal properties, or to initiate controlled polymerization reactions.

Synthesis of Octadecylated Poly(vinyl alcohol) (PVA-C18)

The hydroxyl groups of poly(vinyl alcohol) can be alkylated with this compound via a Williamson ether synthesis ("grafting to" approach) to produce a comb-like polymer with octadecyl side chains.

Experimental Protocol: O-Alkylation of PVA

  • Dissolve 1 g of PVA in 50 mL of anhydrous dimethyl sulfoxide (DMSO) at 80°C under a nitrogen atmosphere.

  • Cool the solution to room temperature and add 1.5 equivalents of a strong base (e.g., sodium hydride) portion-wise.

  • Stir the mixture for 2 hours to form the alkoxide of PVA.

  • Slowly add 1.2 equivalents of this compound dissolved in 10 mL of anhydrous DMSO.

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • Cool the mixture and precipitate the product by pouring it into a large volume of cold methanol.

  • Filter the precipitate and wash it with methanol to remove unreacted this compound and salts.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate in methanol.

  • Dry the final octadecylated PVA (PVA-C18) under vacuum.

Table 2: Characterization Data for Octadecylated PVA

Characterization TechniquePoly(vinyl alcohol) (PVA)Octadecylated PVA (PVA-C18)
FTIR (cm⁻¹) Strong, broad O-H stretch (3200-3600), C-O stretch (~1090)Reduced O-H stretch, prominent C-H stretches (2850-2960), C-O-C ether stretch (~1100)
¹H NMR (DMSO-d₆, δ ppm) Broad signals for -CH-OH (~4.3) and -CH₂- (~1.4)New signals for -CH₃ (~0.85, t) and -(CH₂)₁₆- (~1.25, br s) of the octadecyl chain

Logical Relationship in PVA-C18 Synthesis

PVA_Alkylation cluster_reactants Reactants cluster_process Process cluster_products Products PVA Poly(vinyl alcohol) Deprotonation Deprotonation of PVA-OH PVA->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation C18Br This compound SN2_Reaction SN2 Nucleophilic Substitution C18Br->SN2_Reaction Deprotonation->SN2_Reaction PVAC18 Octadecylated PVA (PVA-C18) SN2_Reaction->PVAC18 Byproduct NaBr SN2_Reaction->Byproduct

Logical steps in the synthesis of octadecylated poly(vinyl alcohol).
Atom Transfer Radical Polymerization (ATRP) Initiator

This compound can act as an initiator for the controlled radical polymerization of various monomers, such as methyl methacrylate (MMA), allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the catalyst, Cu(I)Br (e.g., 0.071 g, 0.5 mmol).

  • Add the ligand, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (e.g., 0.104 mL, 0.5 mmol).

  • Add the solvent (e.g., 10 mL of anisole) and the monomer, MMA (e.g., 10.7 mL, 100 mmol).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • While stirring at the desired reaction temperature (e.g., 90°C), add the initiator, this compound (e.g., 0.333 g, 1 mmol for a target degree of polymerization of 100), via a degassed syringe.

  • Allow the polymerization to proceed for the desired time.

  • To terminate the polymerization, open the flask to expose the catalyst to air.

  • Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Filter the precipitate and dry it under vacuum to a constant weight.

Table 3: Typical Reaction Parameters for ATRP of MMA

ParameterValue
Monomer Methyl Methacrylate (MMA)
Initiator This compound
Catalyst Cu(I)Br
Ligand PMDETA
Solvent Anisole
[Monomer]:[Initiator]:[Catalyst]:[Ligand] 100:1:0.5:0.5
Temperature 90°C
Reaction Time Variable (e.g., 4-8 hours)

Surface Modification of Inorganic Materials

This compound is used to synthesize quaternary ammonium salts which act as intercalating agents for clays like bentonite, and for the functionalization of silica surfaces.

Bentonite Modification

This compound is a precursor to dioctadecyldimethylammonium bromide (DODAB), a cationic surfactant used to modify the surface of bentonite clay, transforming it from hydrophilic to organophilic.

Experimental Protocol: Synthesis of DODAB and Bentonite Modification

Step 1: Synthesis of Dioctadecyldimethylammonium Bromide (DODAB)

  • In a pressure vessel, combine 2 equivalents of this compound with 1 equivalent of a solution of dimethylamine in a suitable solvent (e.g., ethanol).

  • Seal the vessel and heat the mixture to 90-100°C for 24-48 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is crude DODAB, which can be purified by recrystallization from a solvent mixture like acetone/ether.

Step 2: Bentonite Modification

  • Disperse a known amount of sodium bentonite in deionized water to form a stable suspension (e.g., 2% w/v).

  • In a separate beaker, dissolve a calculated amount of DODAB (based on the cation exchange capacity of the bentonite) in hot water.

  • Slowly add the hot DODAB solution to the bentonite suspension with vigorous stirring.

  • Continue stirring for several hours at an elevated temperature (e.g., 60-80°C) to facilitate ion exchange.

  • Collect the organo-bentonite by filtration and wash it repeatedly with hot deionized water to remove excess surfactant and sodium bromide.

  • Dry the modified bentonite in an oven at 80-100°C.

Table 4: Characterization of Modified Bentonite

Characterization TechniqueSodium BentoniteDODAB-Modified Bentonite
XRD (d₀₀₁ spacing) ~1.2-1.5 nmIncreased to >2.0 nm[3][4]
FTIR (cm⁻¹) O-H stretching (~3620, ~3440), Si-O stretching (~1040)Additional C-H stretching peaks (2850-2960) from DODAB[3]
Contact Angle Hydrophilic (< 90°)Hydrophobic (> 90°)

Workflow for Bentonite Modification

Bentonite_Modification cluster_synthesis DODAB Synthesis cluster_modification Bentonite Modification C18Br This compound Reaction1 Quaternization Reaction C18Br->Reaction1 Dimethylamine Dimethylamine Dimethylamine->Reaction1 DODAB Dioctadecyldimethylammonium Bromide (DODAB) Reaction1->DODAB Ion_Exchange Ion Exchange in Hot Water DODAB->Ion_Exchange Na_Bentonite Sodium Bentonite Suspension Na_Bentonite->Ion_Exchange Organobentonite Organo-Bentonite Ion_Exchange->Organobentonite

Process for the synthesis of DODAB and subsequent modification of bentonite.

Precursor for Organic Light-Emitting Diode (OLED) Materials

While not typically a component of the emissive layer itself, this compound is a valuable precursor for synthesizing larger, more complex organic molecules used in OLEDs, such as hole-transporting or host materials. The long alkyl chain can improve the solubility and film-forming properties of these materials. A common core structure in OLED materials is carbazole, which can be N-alkylated with this compound.

Experimental Protocol: Synthesis of 9-Octadecyl-9H-carbazole

  • To a solution of 9H-carbazole (1 equivalent) in anhydrous DMF, add a strong base such as potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 80-90°C and stir overnight under an inert atmosphere.

  • Cool the reaction to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and then dry.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 5: Photophysical Properties of a Hypothetical Carbazole Derivative

PropertyValue
Absorption λₘₐₓ (in solution) ~290, 325, 340 nm
Emission λₘₐₓ (in solution) ~350, 365 nm (Blue fluorescence)
HOMO Level ~ -5.5 to -5.8 eV
LUMO Level ~ -2.0 to -2.4 eV

This synthesized 9-octadecyl-9H-carbazole can then be further functionalized, for example, through bromination followed by Suzuki or Buchwald-Hartwig coupling reactions, to build more complex host or hole-transport materials for OLED devices.

References

Troubleshooting & Optimization

Technical Support Center: 1-Bromooctadecane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-bromooctadecane for improved yields and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I performed the reaction between 1-octadecanol and HBr/H₂SO₄, but upon workup, I obtained a very low yield of this compound. What could be the cause?

  • Answer: Low yields in this synthesis can stem from several factors. Here are the most common issues and their solutions:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction mixture was refluxed at the appropriate temperature (typically between 80-120°C) for a sufficient duration (6-12 hours).[1][2][3] Monitoring the reaction progress via Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[4]

    • Insufficient Acid Catalyst: Sulfuric acid acts as a catalyst. Ensure the correct molar ratio of sulfuric acid to 1-octadecanol is used. A common protocol suggests using 0.5 moles of concentrated sulfuric acid per mole of 1-octanol.[5]

    • Loss During Workup: The product can be lost during the aqueous workup if the layers are not separated properly or if emulsions form. Allow the layers to separate completely. If an emulsion persists, adding a small amount of brine can help break it.

    • Sub-optimal Reagent Quality: The purity of the starting materials, particularly the 1-octadecanol and the concentration of the hydrobromic and sulfuric acids, is crucial. Use high-purity reagents for best results.

Issue 2: Product Contamination and Purity Issues

  • Question: My final product shows impurities in the NMR or GC-MS analysis. What are the likely side products and how can I remove them?

  • Answer: The most common impurities are unreacted 1-octadecanol and side products such as dioctadecyl ether and octadecene.[6]

    • Unreacted 1-Octadecanol: This can be removed by washing the crude product with concentrated sulfuric acid, which will sulfonate the alcohol, making it water-soluble.[7] Subsequent washes with water and a neutralizing agent like sodium bicarbonate are then necessary.[1][5]

    • Dioctadecyl Ether: This ether is a common byproduct formed through the acid-catalyzed dehydration and condensation of two molecules of 1-octadecanol.[6] Careful control of the reaction temperature and slow addition of the sulfuric acid can minimize its formation. Purification via fractional vacuum distillation is effective in separating the ether from the desired product.[1]

    • Octadecene: Elimination reactions can lead to the formation of octadecene.[6] This is more likely at higher reaction temperatures. Like the ether byproduct, it can be removed by fractional vacuum distillation.

Issue 3: Phase Separation Problems During Workup

  • Question: During the workup, I am having trouble separating the organic and aqueous layers. What can I do?

  • Answer: Difficulty in phase separation is a common issue.

    • Cooling the Mixture: Ensure the reaction mixture is cooled to room temperature before transferring it to a separatory funnel.[1]

    • Clear Identification of Layers: The organic layer, containing the crude this compound, should be the upper layer. The lower aqueous layer contains the acids and salts.[5]

    • Breaking Emulsions: If an emulsion has formed, allow the mixture to stand for a longer period. Gentle swirling of the separatory funnel can also help. If the emulsion persists, adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase and help break the emulsion.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The most prevalent method is the nucleophilic substitution reaction of 1-octadecanol with hydrobromic acid, typically catalyzed by concentrated sulfuric acid.[7] This mixture is heated under reflux for several hours to drive the reaction to completion.[1]

2. What are the optimal reaction conditions for this synthesis?

Based on various protocols, the following conditions are recommended for high yields:

ParameterRecommended Value
Reactants 1-octadecanol, 48% Hydrobromic Acid, 98% Sulfuric Acid
Molar Ratio (approx.) 1 (alcohol) : 1.25 (HBr) : 0.5 (H₂SO₄)[5]
Reaction Temperature 80-100°C (reflux)[1]
Reaction Time 6-12 hours[1]
Stirring Continuous stirring is essential for good mixing.

3. How can I monitor the progress of the reaction?

The reaction can be monitored by taking small aliquots from the organic layer and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] For TLC, you can compare the spot of the reaction mixture to a spot of the starting material (1-octadecanol). The disappearance of the starting material spot indicates the reaction is nearing completion.[4]

4. What is the expected yield for this synthesis?

With optimized conditions and careful purification, yields for the synthesis of this compound are typically high, often reported to be above 90% and in some cases, exceeding 95%.[1][3]

5. Are there alternative methods for synthesizing this compound?

Yes, other methods exist, although they are less common. One alternative involves heating 1-octadecanol and introducing dry hydrogen bromide gas until the alcohol is consumed.[2][3] Another method uses red phosphorus and bromine with the alcohol.[8]

Experimental Protocols

Detailed Methodology for Synthesis via HBr/H₂SO₄

This protocol is a standard laboratory-scale procedure for the synthesis of this compound from 1-octadecanol.

Materials:

  • 1-Octadecanol

  • 48% Hydrobromic acid

  • Concentrated (98%) Sulfuric acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Calcium Chloride or Sodium Sulfate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, place 1 mole of 1-octadecanol.

  • Acid Addition: While cooling the flask in an ice bath, slowly add 0.5 moles of concentrated sulfuric acid with constant swirling. Following this, slowly add 1.25 moles of 48% hydrobromic acid to the mixture, continuing to cool and swirl.[5]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (around 90-100°C) using a heating mantle. Maintain the reflux for 8-10 hours with continuous stirring.[1]

  • Cooling & Separation: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel. Two layers will form. Separate and discard the lower aqueous layer.[1][5]

  • Washing:

    • Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.[5]

    • To neutralize any remaining acid, wash the organic layer with a saturated sodium bicarbonate solution. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved. Continue washing until the aqueous layer is no longer acidic.[1][5]

    • Wash again with deionized water and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous calcium chloride or sodium sulfate. Swirl the flask occasionally for 15-20 minutes. The liquid should become clear.[5]

  • Purification: Decant the dried crude product into a distillation flask. Purify by vacuum distillation to obtain pure this compound.[1][3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Reactants (1-Octadecanol, H₂SO₄, HBr) reflux 2. Reflux (8-10 hours, 90-100°C) reactants->reflux cool_separate 3. Cool & Separate Layers reflux->cool_separate wash 4. Aqueous Washes (Water, NaHCO₃) cool_separate->wash dry 5. Dry Organic Layer (Anhydrous CaCl₂ or Na₂SO₄) wash->dry distill 6. Vacuum Distillation dry->distill product product distill->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Product Yield check_reaction Was reaction monitored (e.g., by TLC)? start->check_reaction incomplete_rxn Potential Cause: Incomplete Reaction check_reaction->incomplete_rxn No check_workup Did emulsions form or was separation difficult? check_reaction->check_workup Yes solution_rxn_time Solution: Increase reflux time and/or verify temperature. incomplete_rxn->solution_rxn_time workup_loss Potential Cause: Loss during workup check_workup->workup_loss Yes check_reagents Are reagents of high purity? check_workup->check_reagents No solution_workup Solution: Use brine to break emulsions. Allow sufficient time for separation. workup_loss->solution_workup reagent_issue Potential Cause: Poor reagent quality check_reagents->reagent_issue No end end solution_reagents Solution: Use fresh, high-purity starting materials and acids. reagent_issue->solution_reagents

References

Technical Support Center: Purification of 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromooctadecane. Here, you will find detailed information on removing impurities from reactions involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in a this compound synthesis reaction?

The most prevalent impurity when synthesizing this compound from 1-octadecanol (stearyl alcohol) is the unreacted starting material, 1-octadecanol.[1] This is due to incomplete reaction. Other potential, though less common, impurities can arise from side reactions, especially at higher temperatures.

Q2: How can I monitor the progress of my reaction to minimize unreacted 1-octadecanol?

You can monitor the reaction's progress using Thin Layer Chromatography (TLC). By spotting the reaction mixture, a standard of 1-octadecanol, and a co-spot on a TLC plate, you can observe the disappearance of the starting material and the appearance of the this compound product. The reaction is complete when the 1-octadecanol spot is no longer visible in the reaction mixture lane.

Q3: My crude this compound is a solid at room temperature. How should I handle it during purification?

This compound has a melting point of approximately 25-30°C.[1][2] For purification steps that require it to be in a liquid state, such as washing in a separatory funnel or loading onto a chromatography column, you can gently warm the crude product to slightly above its melting point.

Q4: After washing my crude product, I am having trouble with emulsion formation. What should I do?

Emulsion formation can occur during the aqueous washing steps. To break an emulsion, you can add a small amount of brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous layer, which helps to separate the organic and aqueous phases.

Q5: My final product is cloudy. What is the likely cause and how can I fix it?

A cloudy appearance in the final product is typically due to the presence of water. This can result from incomplete separation of the aqueous layer during washing or insufficient drying of the organic layer. To remedy this, ensure your product is thoroughly dried with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before the final purification step (e.g., distillation).

Q6: I am seeing a low yield after purification. What are the possible reasons?

Several factors can contribute to a low yield:

  • Incomplete reaction: Optimize your reaction conditions (time, temperature, stoichiometry) to ensure full conversion of the 1-octadecanol.

  • Loss during washing: Product can be lost in emulsions or if extractions are not performed thoroughly.

  • Inefficient distillation: If distilling, ensure your apparatus is well-sealed to maintain a good vacuum. Product can also be lost if the distillation is carried out too quickly or at too high a temperature, leading to decomposition.

Analytical Methods for Purity Assessment

Thin Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively assess the purity of this compound and to determine the appropriate solvent system for column chromatography.

Parameter Recommendation
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of a nonpolar and a polar solvent. A good starting point is a hexane:ethyl acetate or hexane:diethyl ether mixture.[3]
Visualization UV light (if the compound is UV active), or staining with potassium permanganate, p-anisaldehyde, or iodine vapor.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of this compound purity and the identification of volatile impurities.

Parameter Typical Conditions
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[4]
Inlet Temperature 250°C[4]
Injection Volume 1 µL (splitless mode)[4]
Carrier Gas Helium at a constant flow rate of 1 mL/min.[4]
Oven Program Initial temp: 80°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min at 280°C.[4]
MS Ionization Mode Electron Ionization (EI) at 70 eV.[4]
Mass Range m/z 40-350[4]

Experimental Protocols

Protocol 1: Purification of this compound by Washing and Vacuum Distillation

This protocol is suitable for removing unreacted starting material and other water-soluble or acid-sensitive impurities.

  • Transfer to Separatory Funnel: Transfer the crude this compound to a separatory funnel. If it is solid, gently warm it until it becomes a liquid.

  • Acid Wash: Add an equal volume of cool, concentrated sulfuric acid to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. This step helps to remove unreacted alcohol. Caution: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).[1]

  • Phase Separation: Allow the layers to separate. The upper layer is the organic phase containing this compound. Drain and discard the lower acidic layer.

  • Neutralization: Wash the organic layer with an equal volume of 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous washing to ensure it is neutral or slightly basic.

  • Water Wash: Wash the organic layer with an equal volume of water, followed by a wash with brine.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and allow it to stand for at least 15-20 minutes.

  • Filtration: Filter or decant the dried this compound into a round-bottom flask suitable for distillation.

  • Vacuum Distillation: Add a few boiling chips or a magnetic stir bar to the flask. Set up a vacuum distillation apparatus. Slowly apply vacuum and begin heating. Collect the fraction that distills at 209-211°C at 1.33 kPa (10 mmHg) or 214-216°C at 12 mmHg.[1]

Protocol 2: Purification of this compound by Column Chromatography

This method is effective for separating this compound from impurities with different polarities, such as unreacted 1-octadecanol.

  • TLC Analysis: Determine an appropriate solvent system using TLC. The goal is to have the this compound with an Rf value of approximately 0.25-0.35.[5] A common solvent system is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Plug the bottom of a chromatography column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the nonpolar eluent and carefully apply it to the top of the sand layer.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the sand layer.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflows

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification octadecanol 1-Octadecanol reaction Reaction octadecanol->reaction hbr HBr / H2SO4 hbr->reaction crude_product Crude this compound (with unreacted 1-Octadecanol) reaction->crude_product washing Washing (H2SO4, NaHCO3, H2O) crude_product->washing drying Drying (e.g., MgSO4) washing->drying distillation Vacuum Distillation drying->distillation chromatography Column Chromatography drying->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingLogic start Problem with Purified This compound cloudy Product is Cloudy? start->cloudy low_yield Low Yield? cloudy->low_yield No water Presence of Water cloudy->water Yes impure Product is Impure (by TLC/GC-MS)? low_yield->impure No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes loss_workup Loss During Workup low_yield->loss_workup loss_distillation Loss During Distillation low_yield->loss_distillation poor_separation Poor Separation of Impurities impure->poor_separation Yes incomplete_drying Incomplete Drying or Phase Separation water->incomplete_drying redry Re-dry with Drying Agent incomplete_drying->redry optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction improve_extraction Improve Extraction Technique loss_workup->improve_extraction optimize_distillation Optimize Distillation Parameters loss_distillation->optimize_distillation rerun_purification Repeat Purification Step (e.g., Column Chromatography) poor_separation->rerun_purification

References

Common side reactions with 1-Bromooctadecane and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromooctadecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: As a primary alkyl halide, this compound is susceptible to two main competing reaction pathways: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2). The most common side reaction is the E2 elimination, which leads to the formation of 1-octadecene. Other potential side reactions include Wurtz coupling during the formation of Grignard reagents.[1]

Q2: What factors influence the competition between S(_N)2 and E2 reactions?

A2: The outcome of the reaction is primarily determined by three factors:

  • The nature of the nucleophile/base: Strong, sterically hindered bases favor the E2 pathway, while good nucleophiles that are weak bases favor the S(_N)2 pathway.

  • Reaction Temperature: Higher temperatures favor the E2 elimination reaction as it has a higher activation energy.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S(_N)2 reactions as they do not solvate the nucleophile as strongly as protic solvents, thereby increasing its nucleophilicity.[2]

Q3: How can I minimize the formation of the elimination byproduct (1-octadecene)?

A3: To favor the desired S(_N)2 substitution product and minimize the formation of 1-octadecene, you should:

  • Use a good nucleophile that is a weak base: Examples include azide (N(_3)

    ^{-}
    ), cyanide (CN
    ^{-}
    ), and halide ions (I
    ^{-}
    , Br
    ^{-}
    ).

  • Maintain a low reaction temperature: Whenever possible, run the reaction at room temperature or below.

  • Choose a polar aprotic solvent: Solvents like DMF, DMSO, or acetone are ideal for S(_N)2 reactions.

Q4: Are there any other significant side reactions to be aware of?

A4: Yes, when preparing a Grignard reagent from this compound, a common side reaction is the Wurtz coupling . In this reaction, the newly formed Grignard reagent (octadecylmagnesium bromide) can react with unreacted this compound to form a C36 alkane (hexatriacontane).[1] To minimize this, this compound should be added slowly to the magnesium turnings to maintain a low concentration in the reaction mixture.[1]

Troubleshooting Guides

Issue 1: Low yield of the desired substitution product and a significant amount of an alkene byproduct detected.

  • Potential Cause: The reaction conditions are favoring the E2 elimination pathway.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the reaction is being heated, try running it at a lower temperature, even if it requires a longer reaction time. For many S(_N)2 reactions with primary alkyl halides, room temperature is sufficient.

    • Evaluate Your Nucleophile/Base: If you are using a strong, bulky base (e.g., potassium tert-butoxide), this will strongly favor elimination.[3][4] Consider using a less basic nucleophile if your desired transformation allows for it.

    • Check Your Solvent: Ensure you are using a polar aprotic solvent. Protic solvents can solvate the nucleophile, reducing its effectiveness and potentially favoring elimination.

Issue 2: The reaction is sluggish or does not proceed to completion.

  • Potential Cause: The nucleophile is not strong enough, the temperature is too low, or there are impurities in the starting materials or solvent.

  • Troubleshooting Steps:

    • Increase Nucleophile Concentration: Using a slight excess of the nucleophile can help drive the reaction to completion.

    • Consider a Stronger Nucleophile: If applicable to your synthetic route, switching to a more potent nucleophile can increase the reaction rate.

    • Gently Increase Temperature: While high temperatures favor elimination, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. Monitor the reaction closely for the formation of byproducts.

    • Ensure Purity of Reagents and Solvent: Water is a common impurity that can deactivate nucleophiles. Ensure your solvent is anhydrous and your reagents are pure.

Data Presentation

The following tables summarize the expected outcomes of reacting this compound with various nucleophiles under different conditions. The data is based on established principles for primary alkyl halides and may serve as a general guideline.

Table 1: Effect of Nucleophile/Base on Reaction Outcome with this compound

Nucleophile/BaseTypePredominant ReactionMajor ProductNotes
Sodium Azide (NaN(_3))Good Nucleophile, Weak BaseS(_N)21-AzidooctadecaneHigh yields of the substitution product are expected, especially in polar aprotic solvents.[5]
Potassium Cyanide (KCN)Good Nucleophile, Weak BaseS(_N)21-CyanooctadecaneTypically performed in an alcoholic solvent under reflux.[6][7]
Sodium Hydroxide (NaOH)Strong Base, Good NucleophileS(_N)2 / E2 Competition1-Octadecanol / 1-OctadeceneThe outcome is highly dependent on reaction conditions. Lower temperatures and aqueous conditions favor S(_N)2.
Sodium Ethoxide (NaOEt)Strong Base, Good NucleophileS(_N)2 / E2 Competition1-Ethoxyoctadecane / 1-OctadeceneSimilar to NaOH, conditions need to be carefully controlled to favor substitution.
Potassium tert-Butoxide (KOtBu)Strong, Bulky BaseE21-OctadeceneThe steric bulk of the base strongly favors elimination over substitution.[3][4]

Table 2: Influence of Temperature on S(_N)2 vs. E2 with a Strong, Non-Bulky Base (e.g., NaOEt)

Temperature RangeExpected S(_N)2 Product (%)Expected E2 Product (%)Rationale
0 - 25 °C> 85%< 15%Lower thermal energy favors the substitution pathway which has a lower activation energy.
50 - 70 °C60 - 80%20 - 40%Increased temperature begins to significantly favor the higher activation energy elimination pathway.
> 80 °C (Reflux)< 50%> 50%High temperatures strongly favor the elimination reaction, making it a major competing pathway.

Experimental Protocols

Protocol 1: Synthesis of 1-Azidooctadecane via S(_N)2 Reaction

  • Materials: this compound, sodium azide (NaN(_3)), dimethylformamide (DMF, anhydrous), deionized water, diethyl ether, magnesium sulfate (anhydrous).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography. A typical yield of >90% can be expected.[5]

Mandatory Visualization

SN2_vs_E2_Pathway cluster_start Reactants cluster_conditions Reaction Conditions cluster_products Potential Products This compound This compound SN2_Product Substitution Product (e.g., 1-Azidooctadecane) This compound->SN2_Product SN2 Pathway (Good Nucleophile, Weak Base, Low Temperature, Polar Aprotic Solvent) E2_Product Elimination Product (1-Octadecene) This compound->E2_Product E2 Pathway (Strong, Bulky Base, High Temperature) Nucleophile_Base Nucleophile / Base Nucleophile_Base->SN2_Product Nucleophile_Base->E2_Product Temperature Temperature Temperature->SN2_Product Temperature->E2_Product Solvent Solvent Solvent->SN2_Product Solvent->E2_Product Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps cluster_solutions_e2 E2 Elimination Likely cluster_solutions_wurtz Wurtz Coupling Likely (Grignard Reaction) start Low Yield of Desired Product check_byproducts Analyze Byproducts (e.g., GC-MS, NMR) start->check_byproducts is_alkene Alkene Detected? check_byproducts->is_alkene is_coupling Dimer Detected? check_byproducts->is_coupling is_alkene->is_coupling No lower_temp Lower Reaction Temperature is_alkene->lower_temp Yes slow_addition Slowly Add This compound is_coupling->slow_addition Yes change_nucleophile Use Weaker, Less Bulky Base lower_temp->change_nucleophile change_solvent Use Polar Aprotic Solvent change_nucleophile->change_solvent end Improved Yield change_solvent->end slow_addition->end

References

Technical Support Center: Optimizing E2 Elimination of 1-Bromooctadecane with Bulky Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction conditions for the E2 elimination of 1-bromooctadecane using bulky bases to synthesize 1-octadecene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the elimination reaction of this compound with bulky bases.

Symptom Possible Cause(s) Recommended Solution(s)
Low or no yield of 1-octadecene 1. Inactive Base: The bulky base may have degraded due to exposure to moisture or air. 2. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy for the E2 elimination. 3. Poor Quality Starting Material: this compound may be impure.1. Use a fresh batch of the bulky base or test its activity on a known substrate. For bases like LDA, ensure it is freshly prepared. 2. Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC.[1] 3. Purify the this compound by distillation or column chromatography before use.
Significant amount of SN2 substitution product (tert-butyl octadecyl ether or other ethers/amines) 1. Base is not sufficiently bulky: The steric hindrance of the base may be inadequate to completely prevent nucleophilic attack.[2] 2. Low Reaction Temperature: While high temperatures favor elimination, very low temperatures might slightly favor the SN2 pathway if the base has some nucleophilic character.[1]1. Switch to a more sterically hindered base. For example, if using potassium tert-butoxide, consider using lithium diisopropylamide (LDA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). 2. Optimize the temperature to find a balance that favors elimination without promoting side reactions.
Formation of a waxy or polymeric substance in the reaction mixture Polymerization of 1-octadecene: The product, 1-octadecene, can polymerize at elevated temperatures, especially above 240°C.Avoid excessively high reaction temperatures. If high temperatures are necessary for the elimination, consider using a shorter reaction time and monitor the formation of viscous material.
Reaction does not go to completion 1. Insufficient amount of base: The molar ratio of base to substrate may be too low. 2. Short reaction time: The reaction may not have been allowed to proceed for a sufficient duration.1. Use a higher excess of the bulky base (e.g., 1.5 to 2.0 equivalents). 2. Monitor the reaction by TLC or GC until the starting material is consumed.
Difficulty in purifying 1-octadecene Co-elution or similar boiling points of starting material and product: this compound and 1-octadecene have relatively close boiling points, which can make distillation challenging.1. Column Chromatography: Use a non-polar eluent system (e.g., hexanes) for silica gel chromatography to separate the non-polar 1-octadecene from the more polar this compound. 2. Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent might aid in separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between this compound and a bulky base like potassium tert-butoxide?

A1: The major product is 1-octadecene, formed through an E2 elimination reaction.[2] A minor product, tert-butyl octadecyl ether, may also be formed via an SN2 substitution pathway. The steric hindrance of the bulky base significantly favors the elimination pathway.[2]

Q2: Why are bulky bases preferred for the synthesis of 1-octadecene from this compound?

A2: Bulky bases, due to their large size, have difficulty acting as nucleophiles and attacking the carbon atom bearing the bromine (SN2 reaction). Instead, they preferentially abstract a proton from the adjacent carbon, leading to the formation of the double bond (E2 elimination).[3] This selectivity is key to maximizing the yield of the desired alkene.

Q3: Which bulky base is the best choice for this reaction: potassium tert-butoxide, LDA, or DBU?

A3: The choice of base can influence the reaction's efficiency and selectivity.

  • Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base that is commercially available and relatively easy to handle. It is a common and effective choice for this transformation.[4]

  • Lithium diisopropylamide (LDA) is a very strong, non-nucleophilic base that is also highly effective for E2 eliminations and often provides excellent yields of the Hofmann product.[5] However, it is typically prepared in situ and is sensitive to moisture.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic amidine base that is also effective for promoting E2 reactions.[5] It is often used under milder conditions compared to alkoxides or LDA.

The optimal base may depend on the specific reaction conditions and the desired purity of the product. A comparative summary of their general performance is provided in the data section.

Q4: How does temperature affect the outcome of the reaction?

A4: Temperature plays a crucial role. Higher temperatures generally favor elimination reactions (E2) over substitution reactions (SN2).[1] However, excessively high temperatures can lead to side reactions, including the polymerization of the 1-octadecene product. Therefore, optimizing the temperature is critical for achieving a high yield of the desired product.

Q5: What is the role of the solvent in this reaction?

A5: The solvent can influence the rate and selectivity of the reaction. Polar aprotic solvents like THF or DMSO are often used for E2 reactions as they can solvate the cation of the base, increasing its reactivity. The choice of solvent can also affect the solubility of the reactants and the stability of the transition state.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected outcomes for the E2 elimination of long-chain primary alkyl bromides with various bulky bases. Please note that this data is based on general trends for similar substrates and should be used as a guideline for optimizing the reaction of this compound.

Table 1: Comparison of Bulky Bases for the Synthesis of 1-Alkene from 1-Bromoalkane *

Bulky Base Typical Solvent Typical Temperature (°C) Typical Reaction Time (h) Reported Yield of 1-Alkene (%) Key Considerations
Potassium tert-butoxide (KOtBu)THF, tert-Butanol, DMSO50 - 802 - 1270 - 90Commercially available, easy to handle.
Lithium diisopropylamide (LDA)THF, Hexane-78 to 251 - 485 - 95Very strong base, requires anhydrous conditions and in situ preparation.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Toluene, Acetonitrile, THF80 - 1106 - 2475 - 85Milder, non-nucleophilic base.

*Data is generalized for long-chain primary alkyl bromides and may vary for this compound.

Table 2: Effect of Temperature on the Yield of 1-Octene from 1-Bromooctane with Potassium tert-Butoxide *

Temperature (°C) Yield of 1-Octene (%) Yield of SN2 Product (%)
25~60~40
50~85~15
80 (Reflux in THF)>90<10

*This data for 1-bromooctane provides a strong indication of the expected trend for this compound.[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Octadecene using Potassium tert-Butoxide

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Silica gel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.5 equivalents).

  • Add anhydrous THF to dissolve the base.

  • To this solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 66°C) and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with hexanes (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to obtain pure 1-octadecene.

Protocol 2: Synthesis of 1-Octadecene using Lithium Diisopropylamide (LDA)

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexanes

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To a dry Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78°C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78°C for 30 minutes.

  • Elimination Reaction: To the freshly prepared LDA solution at -78°C, slowly add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with hexanes (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes as eluent).

Visualizations

E2_vs_SN2_Pathway cluster_reactants Reactants cluster_products Products This compound This compound 1-Octadecene 1-Octadecene This compound->1-Octadecene E2 Elimination (Major Pathway) Favored by steric hindrance SN2_Product SN2 Product (e.g., tert-butyl octadecyl ether) This compound->SN2_Product SN2 Substitution (Minor Pathway) Disfavored by steric hindrance Bulky_Base Bulky Base (e.g., KOtBu)

Caption: Competing E2 and SN2 pathways for this compound with a bulky base.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield of 1-Octadecene Check_Base Check Base Activity (Fresh? Properly handled?) Start->Check_Base Check_Temp Review Reaction Temperature Start->Check_Temp Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_SN2 Analyze for SN2 Byproduct Start->Check_SN2 Check_Polymer Inspect for Polymer Formation Start->Check_Polymer Sol_Base Use Fresh Base / Prepare LDA in situ Check_Base->Sol_Base Sol_Temp Optimize Temperature (Increase gradually or decrease if side reactions occur) Check_Temp->Sol_Temp Sol_Purity Purify this compound Check_Purity->Sol_Purity Sol_SN2 Use a Bulkier Base Check_SN2->Sol_SN2 Sol_Polymer Lower Reaction Temperature / Reduce Reaction Time Check_Polymer->Sol_Polymer

Caption: Troubleshooting workflow for low yield in 1-octadecene synthesis.

References

Technical Support Center: 1-Bromooctadecane Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-bromooctadecane in Grignard synthesis. The following information is designed to address common issues, particularly reaction initiation failure, and to improve overall reliability and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound Grignard reaction not initiating?

A1: Failure to initiate is the most common hurdle in Grignard synthesis, especially with long-chain alkyl halides like this compound. The two primary causes are an inactive magnesium surface and the presence of moisture.[1]

  • Inactive Magnesium Surface: Magnesium turnings are naturally coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl bromide.[1][2] This layer must be disrupted or removed to expose a fresh, reactive magnesium surface.

  • Presence of Water: Grignard reagents are potent bases and will react readily with even trace amounts of water.[1][3][4] This reaction quenches the Grignard reagent as it forms, effectively preventing the reaction from starting.[1][3] Water can be introduced from inadequately dried glassware, solvents, the inert gas supply, or the this compound itself.[4]

Q2: How can I effectively activate the magnesium turnings?

A2: Several methods can be used to break the MgO layer and activate the magnesium. Often, a combination of mechanical and chemical methods is most effective.

  • Mechanical Activation: Before adding solvent, vigorously stir the dry magnesium turnings under an inert atmosphere or crush them with a dry glass rod.[5] This helps to physically break the oxide layer and expose fresh metal.

  • Chemical Activation: The most common method involves using a small amount of an activating agent.[2][6] Add one or two small crystals of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[1][5][6] The disappearance of the brown iodine color or the observation of ethylene bubbles (from 1,2-dibromoethane) indicates that the magnesium surface is activated and ready for the reaction.[1][2][6]

Q3: What are the visual signs of a successful Grignard reaction initiation?

A3: A successful initiation is typically characterized by several observable changes in the reaction flask:

  • The appearance of gentle bubbling at the surface of the magnesium turnings.[1]

  • The reaction mixture turning cloudy and grey or brownish.[1][3]

  • A spontaneous increase in temperature, often leading to a gentle reflux of the solvent (e.g., diethyl ether).[3]

  • If iodine was used as an activator, its characteristic brown/purple color will fade.[1][3]

Q4: My reaction started but then stopped. What is the likely cause?

A4: This issue almost always points to insufficient anhydrous conditions.[4] Trace amounts of water from the solvent, glassware, or the this compound being added are quenching the Grignard reagent as it forms.[4] Review all drying procedures and consider re-distilling your solvent or passing the this compound through a column of activated alumina to remove residual moisture.[4]

Q5: What is the ideal solvent, and how can I ensure it's dry enough?

A5: Ethereal, aprotic solvents are essential for Grignard reactions because they solvate and stabilize the Grignard reagent.[7] Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the most common choices.[7] Commercial anhydrous solvents should be used, but for best results, they should be freshly distilled from a suitable drying agent like sodium/benzophenone immediately before use.

Q6: My reaction initiated, but the yield is very low. What is the most likely side reaction?

A6: For primary alkyl halides like this compound, the most significant side reaction leading to low yields is Wurtz coupling.[5] In this reaction, the octadecylmagnesium bromide that has formed reacts with a molecule of unreacted this compound to produce hexatriacontane (a C36 dimer). To minimize this, add the this compound solution slowly and dropwise to maintain a low concentration in the flask, ensure efficient stirring, and maintain a gentle, steady reflux without overheating.[5]

Troubleshooting Guide

Use the following workflow to diagnose and resolve initiation issues with your this compound Grignard reaction.

G start Reaction Fails to Initiate check_water Are All Components Rigorously Dry? start->check_water check_mg Is the Magnesium Surface Activated? check_water->check_mg Yes dry_glassware Action: Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvent. check_water->dry_glassware No check_reagents Are Reagent Concentrations Correct? check_mg->check_reagents Yes activate_mg Action: Add I₂ or 1,2-dibromoethane. Mechanically crush turnings. check_mg->activate_mg No initiate_local Action: Add ~10% of alkyl halide. Apply gentle local heating (heat gun). check_reagents->initiate_local Yes check_reagents->initiate_local No, adjust and retry dry_glassware->start Retry activate_mg->start Retry success Reaction Initiates initiate_local->success

Caption: Troubleshooting workflow for Grignard reaction initiation.

Quantitative Reaction Parameters

This table summarizes typical quantitative parameters for the synthesis of octadecylmagnesium bromide.

ParameterRecommended Value/RangeNotes
Magnesium (Turnings) 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the alkyl halide.
This compound 1.0 equivalentThe limiting reagent.
Anhydrous Solvent 3 - 5 mL per mmol of halideSufficient dilution helps to minimize the Wurtz coupling side reaction.[5]
Initiator (Iodine) 1-2 small crystalsJust enough to impart a slight color to the solution.
Initiator (1,2-DBE) 3-5 dropsUse a minimal amount; its action can be monitored by the observation of ethylene bubbles.[2]
Addition Temperature 35-40 °C (Diethyl Ether)Maintain a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.[1]
Addition Rate Slow, dropwiseCritical for minimizing side reactions and controlling the exotherm.[5]

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware and Reagents

  • Glassware Preparation: Disassemble all glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel). Clean and rinse with a suitable solvent (e.g., acetone), then dry in an oven at >120°C overnight.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (Nitrogen or Argon). Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Solvent Preparation: If not using a freshly opened bottle of anhydrous solvent, distill the required volume of diethyl ether or THF from sodium/benzophenone under an inert atmosphere immediately prior to use.

  • Reagent Preparation: If the this compound is suspected to contain moisture, it can be dried by passing it through a short plug of activated alumina.

Protocol 2: Magnesium Activation and Grignard Reaction Initiation

  • Apparatus Setup: To the flame-dried, inert-atmosphere-purged three-neck flask, add magnesium turnings (1.2 eq) and a magnetic stir bar.

  • Magnesium Activation: Add a single, small crystal of iodine. The flask may be gently warmed with a heat gun until purple iodine vapor is observed, which helps etch the magnesium surface.[3] Allow to cool.

  • Solvent Addition: Add enough anhydrous diethyl ether via cannula or a dry syringe to just cover the magnesium turnings.

  • Reagent Solution: In a separate dry flask, prepare a solution of this compound (1.0 eq) in the remaining anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Initiation: Begin vigorous stirring of the magnesium suspension. Add a small aliquot (~5-10%) of the this compound solution from the dropping funnel to the flask.[3]

  • Observation: Watch for the signs of initiation (disappearance of iodine color, bubbling, cloudiness, gentle reflux).[1][3] If the reaction does not start within 5-10 minutes, gently warm the bottom of the flask with a heat gun in one spot. Be prepared to remove the heat source immediately upon initiation.

  • Grignard Formation: Once the reaction is initiated and self-sustaining a gentle reflux, begin the dropwise addition of the remaining this compound solution at a rate that maintains this reflux without the need for external heating.[3] Use an ice-water bath to moderate the reaction if it becomes too vigorous.[3]

  • Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently heat the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting cloudy, grey-brown solution is your Grignard reagent and should be used immediately.[3]

Reaction Pathway Visualization

G cluster_main Main Grignard Reaction cluster_side Wurtz Coupling Side Reaction C18H37Br This compound (C₁₈H₃₇Br) Grignard Octadecylmagnesium Bromide (C₁₈H₃₇MgBr) C18H37Br->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent Anhydrous Ether Grignard_side C₁₈H₃₇MgBr Wurtz_Product Hexatriacontane (C₃₆H₇₄) Grignard_side->Wurtz_Product C18H37Br_side C₁₈H₃₇Br C18H37Br_side->Wurtz_Product MgBr2 MgBr₂

Caption: Primary Grignard reaction and major Wurtz coupling side reaction.

References

Technical Support Center: Minimizing Elimination in 1-Bromooctadecane Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to minimize or prevent elimination side products in reactions involving 1-bromooctadecane. As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][2] However, under certain conditions, the competing bimolecular elimination (E2) pathway can lead to the formation of 1-octadecene, reducing the yield of the desired substitution product. This guide addresses common issues and provides protocols to favor the SN2 pathway.

Troubleshooting Guide & FAQs

Q1: My reaction with this compound is producing a significant amount of 1-octadecene as a byproduct. What is causing this?

A1: The formation of 1-octadecene indicates that a competitive E2 elimination reaction is occurring alongside your desired SN2 substitution. Although this compound is a primary alkyl halide and strongly favors the SN2 pathway, several factors can promote the E2 side reaction.[1][3] These typically include the choice of base/nucleophile, the reaction temperature, and the solvent system. Strong and sterically hindered bases, in particular, will favor elimination.[1][4]

Q2: How does my choice of nucleophile or base influence the formation of elimination products?

A2: The strength and steric bulk of the nucleophile/base are critical factors. To favor substitution, a reagent that is a strong nucleophile but a weak base is ideal.[1][5] Strong, bulky bases are too sterically hindered to efficiently perform the backside attack required for an SN2 reaction and will instead abstract a proton from a carbon adjacent to the leaving group, leading to elimination.[6][7][8] Strong, non-bulky bases (e.g., hydroxide, ethoxide) can also lead to an increase in the E2 byproduct, especially at elevated temperatures.[1][9]

Q3: What is the optimal temperature for my substitution reaction to avoid elimination?

A3: Lower temperatures almost always favor the SN2 pathway over the E2 pathway.[10] The elimination reaction generally has a higher activation energy than the substitution reaction. Running the reaction at elevated temperatures provides the energy to overcome this barrier, increasing the proportion of the elimination product.[1] To favor the SN2 pathway, it is beneficial to run the reaction at a lower temperature (e.g., room temperature or below if the reaction rate is sufficient).[1]

Q4: Which solvent system is best for maximizing the yield of the substitution product?

A4: Polar aprotic solvents are highly recommended for SN2 reactions.[11][12] Solvents such as acetone, acetonitrile, DMSO, or DMF can significantly increase the rate of SN2 reactions.[12][13] These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile), leaving it "naked" and more reactive.[12] In contrast, polar protic solvents (like water and alcohols) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity, which can slow down the SN2 reaction and, in some cases, favor elimination.[14]

Q5: I'm using a strong, non-bulky base like sodium ethoxide. How can I still favor substitution?

A5: When using a strong base that is also a good nucleophile, such as an alkoxide, other conditions become critical for directing the reaction towards substitution. To favor the SN2 product, you should:

  • Use the lowest possible reaction temperature that still allows the reaction to proceed at a reasonable rate.[1]

  • Use a polar aprotic solvent to enhance the nucleophilicity of the ethoxide.[11]

  • Avoid high concentrations of the base, as this can favor the bimolecular elimination pathway.[10][15]

Data Presentation: Effect of Reaction Conditions on Outcome

The following table summarizes how different reagents and conditions can influence the competition between SN2 and E2 pathways for a primary alkyl halide like this compound.

Reagent/ConditionTypePrimary PathwayExpected SN2:E2 Ratio (Approx.)Notes
NaI in Acetone Good Nucleophile/Weak BaseSN2 (Major)>95 : <5Classic SN2 conditions. Iodide is an excellent nucleophile but a very weak base.[1][5]
NaCN in DMSO Good Nucleophile/Weak BaseSN2 (Major)>95 : <5Cyanide is a strong nucleophile that will primarily yield the substitution product.[5][16]
NaOH / NaOEt Strong Nucleophile/Strong BaseSN2 (Major), E2 (Minor)~85 : 15 (at 55°C)While SN2 is still the main pathway for a primary halide, the strong basicity increases E2 byproducts, especially with heat.[1][10]
Potassium tert-butoxide (KOtBu) Strong/Bulky BaseE2 (Major)<10 : >90The steric hindrance of this base prevents nucleophilic attack, making proton abstraction and elimination the dominant reaction.[1][7]
Low Temperature (0-25°C) Thermal ConditionFavors SN2High SN2 YieldThe lower activation energy of the SN2 pathway is more easily overcome at lower temperatures.[1]
High Temperature (>50°C) Thermal ConditionFavors E2Increased E2 YieldProvides sufficient energy to overcome the higher activation energy of the E2 pathway, making it more competitive.[10][15]

Experimental Protocols

Protocol: Synthesis of 1-Iodooctadecane via SN2 Reaction (Finkelstein Reaction)

This protocol describes a classic SN2 reaction that typically yields a high percentage of the substitution product with minimal elimination byproduct.

Materials:

  • This compound

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (or Diethyl Ether)

  • 5% Sodium Thiosulfate solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask, dissolve sodium iodide (4-5 equivalents relative to this compound) in anhydrous acetone.[1]

  • Add this compound (1 equivalent) to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (acetone bp ≈ 56°C) with efficient stirring. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

  • Partition the residue between dichloromethane (or diethyl ether) and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with an equal volume of 5% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-iodooctadecane.[1]

Visualizations

sn2_vs_e2 sub This compound (Primary Alkyl Halide) nuc_choice Analyze Nucleophile / Base sub->nuc_choice temp_choice Analyze Temperature nuc_choice->temp_choice Strong, Non-Bulky Base (e.g., NaOEt, NaOH) sn2_product SN2 Product (Major) nuc_choice->sn2_product Good Nucleophile, Weak Base (e.g., NaI, NaCN) e2_product E2 Product (Major) nuc_choice->e2_product Strong, Bulky Base (e.g., KOtBu) temp_choice->e2_product High Temp (> 50°C) mixed_product SN2 (Major) + E2 (Minor) temp_choice->mixed_product Low Temp (< 25°C) troubleshooting_workflow start High % of 1-Octadecene Detected check_base Is the Base/Nucleophile Strong and/or Bulky? start->check_base check_temp Is the Reaction Temperature High? check_base->check_temp No action_base Action: Switch to a non-basic, strong nucleophile (e.g., NaI, N3-) or a weaker base. check_base->action_base Yes check_solvent Is the Solvent Protic or Non-Polar? check_temp->check_solvent No action_temp Action: Reduce temperature. Run at or below room temp if possible. check_temp->action_temp Yes action_solvent Action: Switch to a polar aprotic solvent (e.g., Acetone, DMSO, DMF). check_solvent->action_solvent Yes end_node Optimized for SN2 Product check_solvent->end_node No action_base->end_node action_temp->end_node action_solvent->end_node

References

Purification of 1-Bromooctadecane by vacuum distillation vs. recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-bromooctadecane, a common long-chain alkyl halide used in various research and development applications.[1] The following information is intended for researchers, scientists, and drug development professionals to address common issues encountered during purification by vacuum distillation and recrystallization.

Comparison of Purification Methods

ParameterVacuum DistillationRecrystallization
Principle Separation based on differences in boiling points at reduced pressure.Separation based on differences in solubility in a chosen solvent at different temperatures.
Typical Yield Can be high, reported as 90% after synthesis.[1][2]Generally, yields can range from 50-70% or higher, but are dependent on solvent choice and technique.
Purity Can achieve high purity, effectively removing non-volatile impurities and substances with significantly different boiling points.Can achieve very high purity by excluding impurities from the crystal lattice.
Best For Purifying liquids or low-melting solids, separating compounds with large boiling point differences.[2]Purifying solids, removing impurities that have different solubility profiles.
Key Equipment Vacuum pump, distillation glassware (Claisen adapter recommended), heating mantle, manometer.Erlenmeyer flasks, heating source, filtration apparatus (Büchner funnel).

Frequently Asked Questions (FAQs)

Q1: Which purification method is better for this compound?

A1: Both vacuum distillation and recrystallization are effective methods for purifying this compound. The choice depends on the nature of the impurities, the desired final purity, and the available equipment. Vacuum distillation is excellent for removing non-volatile impurities or those with a significantly different boiling point.[2] Recrystallization is highly effective for removing impurities that have different solubility characteristics than this compound.

Q2: What are the key physical properties of this compound to consider during purification?

A2: The key physical properties are its boiling point and melting point.

  • Boiling Point: 214-216 °C at 12 mmHg.[1]

  • Melting Point: 25-30 °C.[1] Its low melting point means it can be handled as a liquid when gently warmed.

Q3: What are common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials such as 1-octadecanol, byproducts from the synthesis, and residual solvents or acids.

Q4: Can I use simple distillation instead of vacuum distillation?

A4: Simple distillation at atmospheric pressure is generally not recommended for this compound due to its high boiling point. High temperatures can lead to decomposition. Vacuum distillation allows for distillation at a lower temperature, minimizing the risk of degradation.

Q5: How do I choose a solvent for the recrystallization of this compound?

A5: An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] Common solvents for long-chain alkyl halides include acetone, ethanol, and ethyl acetate.[1] Small-scale solubility tests are recommended to determine the best solvent or solvent pair.

Troubleshooting Guides

Vacuum Distillation
IssuePossible Cause(s)Recommended Solution(s)
Bumping/Unstable Boiling - No boiling chips or stir bar.- Heating too rapidly.- System pressure is too low for the heating temperature.- Always use a magnetic stir bar or boiling chips. Boiling chips are not as effective under vacuum.[4]- Heat the flask slowly and evenly.- Ensure the pressure is stable before increasing the temperature significantly.
Distillate Solidifies in Condenser The condenser water is too cold, causing the distillate to solidify (melting point is 25-30 °C).- Use room temperature water for the condenser or run the water at a very slow rate to avoid overcooling.- In some cases, for low-melting solids, air cooling the condenser may be sufficient.
Poor Vacuum - Leaks in the glassware joints.- Inefficient vacuum pump.- Improperly sealed system.- Ensure all joints are properly greased and sealed.- Check the vacuum pump for proper function and oil level.- Systematically check all connections for leaks.
Product Decomposition (Darkening) - Heating temperature is too high.- Presence of residual acid or other reactive impurities.- Lower the heating mantle temperature.- Ensure the crude product is properly washed to remove acidic impurities before distillation.[1]
Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly. Insulating the flask can help.- Add slightly more hot solvent to decrease the saturation level and cool slowly.
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5]
Low Yield of Recovered Crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent that was not cold, causing them to redissolve.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5]
Waxy or Impure-looking Crystals - The cooling process was too rapid, trapping impurities.- The chosen solvent is not ideal for rejecting the specific impurities present.- Re-dissolve the crystals in fresh hot solvent and allow for a slower cooling process.- Try a different recrystallization solvent or a solvent pair.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation:

    • Ensure the crude this compound has been washed to remove any acidic impurities and dried over an anhydrous salt (e.g., Na₂SO₄).[1]

    • Assemble the vacuum distillation apparatus, including a Claisen adapter to minimize bumping. Grease all joints lightly to ensure a good seal.

    • Add the crude this compound and a magnetic stir bar to the distillation flask.

  • Distillation:

    • Begin stirring and apply vacuum. The pressure should be stable at around 10-15 mmHg.

    • Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.

    • Collect the fraction that distills at 214-216 °C at 12 mmHg.[1] The temperature should remain stable during the collection of the pure fraction.

    • Stop the distillation before the flask is completely dry to prevent the formation of non-volatile residues.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • The collected distillate is the purified this compound.

Protocol 2: Purification by Recrystallization from Acetone
  • Solvent Selection: Acetone is a suitable solvent as this compound is soluble in hot acetone and less soluble at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • In a separate flask, heat acetone to its boiling point (56 °C).

    • Add the minimum amount of hot acetone to the crude product with gentle swirling until it completely dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold acetone to remove any remaining impurities.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Crude this compound B Wash & Dry A->B C Add to Distillation Flask B->C D Apply Vacuum C->D E Heat Gently D->E F Collect Pure Fraction (214-216 °C @ 12 mmHg) E->F G Cool Apparatus F->G H Release Vacuum G->H I Purified this compound H->I

Caption: Workflow for the purification of this compound by vacuum distillation.

Recrystallization_Workflow cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying A Crude this compound B Add Minimum Hot Solvent (e.g., Acetone) A->B C Cool to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified this compound G->H

References

Technical Support Center: Pilot Plant Production of 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Bromooctadecane for pilot plant production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound at a pilot plant scale?

A1: The most prevalent and scalable method is the reaction of 1-octadecanol (stearyl alcohol) with hydrogen bromide (HBr) gas or concentrated hydrobromic acid.[1][2] A common approach involves heating the alcohol and introducing HBr gas until the reaction is complete.[1][2] An alternative method that avoids the handling of HBr gas is the use of hydrobromic acid in the presence of a catalyst like concentrated sulfuric acid, followed by refluxing the mixture.[3]

Q2: What are the critical process parameters to monitor during the reaction scale-up?

A2: Key parameters to monitor include:

  • Temperature: The reaction is typically maintained between 100-120°C.[1][2] Inconsistent temperature control can lead to side reactions or incomplete conversion.

  • HBr Addition Rate: When using HBr gas, the addition rate should be controlled to prevent build-up in the headspace and ensure efficient absorption by the reaction mixture.

  • Mixing: Efficient agitation is crucial to ensure proper mass transfer between the alcohol and the acid, especially in larger reactors. Poor mixing can result in localized overheating and incomplete reaction.

  • Reaction Time: The reaction should be monitored for completion to avoid unnecessary heating that could lead to by-product formation.

Q3: What are the expected yield and purity of this compound at a pilot scale?

A3: With a well-optimized process, yields of 90-98% can be achieved.[1][3] The purity of the final product after vacuum distillation is typically greater than 99%.[3]

Q4: What are the primary safety concerns when handling large quantities of this compound and its reagents?

A4: The primary safety concerns include:

  • Corrosive Reagents: Hydrogen bromide and sulfuric acid are highly corrosive. Appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and lab coats, is essential.[4][5]

  • Irritant Product: this compound is a skin and eye irritant.[4][6][7]

  • Inhalation Hazard: Avoid inhaling dust or vapors.[4] Operations should be conducted in a well-ventilated area or with local exhaust ventilation.[4][5]

  • Spill Management: Have appropriate spill kits for acids and organic materials readily available.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Side reactions (e.g., ether formation).1. Monitor reaction completion via GC or TLC. Extend reaction time if necessary. 2. Ensure efficient phase separation during washing steps. Minimize transfers. 3. Maintain strict temperature control (100-120°C).[1][2]
Product is Off-Color (Yellow/Brown) 1. Presence of impurities. 2. Decomposition due to excessive heat.[1][2] 3. Light exposure.[1][2]1. Ensure thorough washing with sulfuric acid and sodium carbonate/bicarbonate to remove impurities.[1][3] 2. Perform vacuum distillation at the recommended temperature and pressure to avoid thermal degradation.[1] 3. Store the final product in a cool, dark place under an inert atmosphere.[1]
Difficult Phase Separation During Workup 1. Formation of an emulsion. 2. Insufficient density difference between layers.1. Add a small amount of brine to the aqueous layer to break the emulsion. 2. Allow the mixture to stand for a longer period. Gentle stirring may help coalesce the droplets.
Low Purity After Distillation 1. Inefficient fractionation. 2. Co-distillation of impurities. 3. Presence of unreacted 1-octadecanol.1. Use a fractionating column with sufficient theoretical plates for the distillation. 2. Ensure all washing steps were completed effectively to remove impurities before distillation. 3. Confirm reaction completion before starting the workup.
Solidification in Transfer Lines 1. The melting point of this compound is 25-30°C.[1][2]1. Use heated transfer lines or jackets to maintain the temperature above 30°C.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C18H37Br[1]
Molecular Weight 333.39 g/mol [1]
Appearance Colorless to light yellow liquid or low melting solid[1][2]
Melting Point 25-30 °C[1][2]
Boiling Point 214-216 °C @ 12 mmHg (1.6 kPa)[1]
Density 0.976 g/mL at 25 °C[1]
Solubility Insoluble in water; soluble in ethanol, ether, petroleum ether[1][2]

Table 2: Typical Pilot Plant Reaction Parameters

ParameterRecommended RangeNotes
Reactant Ratio (Molar) 1-Octadecanol : HBr - 1 : 1.1 to 1.5An excess of HBr is used to drive the reaction to completion.
Reaction Temperature 100 - 120 °CCritical for reaction rate and minimizing side products.[1][2]
Reaction Time 6 - 12 hoursMonitor for completion.
Agitator Speed Dependent on reactor geometryEnsure good surface mixing without excessive splashing.
Vacuum for Distillation 10 - 15 mmHgTo achieve the desired boiling point range.
Distillation Fraction 209-211 °C @ 10 mmHg (1.33 kPa)Collection temperature for pure product.[1]

Experimental Protocols

Pilot Scale Synthesis of this compound

This protocol describes the synthesis of this compound from 1-octadecanol and hydrobromic acid with sulfuric acid in a pilot plant setting.

Materials and Equipment:

  • Glass-lined reactor with overhead stirrer, temperature probe, condenser, and inlet for gas/liquid addition.

  • 1-Octadecanol

  • 48% Hydrobromic acid

  • Concentrated Sulfuric acid

  • 5% Sodium bicarbonate solution

  • Water

  • Anhydrous calcium chloride or magnesium sulfate

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 1-octadecanol.

  • Heating: Begin stirring and heat the 1-octadecanol to approximately 70-80°C to melt it.

  • Acid Addition: Slowly add the 48% hydrobromic acid followed by the concentrated sulfuric acid. The addition should be done at a controlled rate to manage the exothermic reaction.

  • Reaction: Heat the reaction mixture to 100-120°C and maintain it under reflux with continuous stirring for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them using Gas Chromatography (GC) to check for the disappearance of 1-octadecanol.

  • Cooling: Once the reaction is complete, cool the mixture to 60-70°C.

  • Phase Separation: Stop stirring and allow the layers to separate. The upper layer is the crude this compound.

  • Washing:

    • Separate and discard the lower aqueous layer.

    • Wash the organic layer with water.

    • Wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.[3] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Wash again with water.

  • Drying: Dry the crude product with anhydrous calcium chloride or magnesium sulfate.

  • Purification: Purify the crude this compound by vacuum distillation, collecting the fraction at 209-211 °C at approximately 10 mmHg.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage charge_reactants Charge 1-Octadecanol, HBr, and H2SO4 into Reactor heat_reflux Heat to 100-120°C and Reflux for 6-12h charge_reactants->heat_reflux monitor_reaction Monitor Reaction by GC heat_reflux->monitor_reaction cool_down Cool Reaction Mixture monitor_reaction->cool_down Reaction Complete phase_separation Separate Aqueous Layer cool_down->phase_separation wash_product Wash with Water and NaHCO3 Solution phase_separation->wash_product dry_product Dry with Anhydrous CaCl2 wash_product->dry_product vacuum_distillation Vacuum Distillation (209-211°C @ 10 mmHg) dry_product->vacuum_distillation final_product Pure this compound vacuum_distillation->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction_completion Check Reaction Completion (GC/TLC) start->check_reaction_completion check_workup_loss Evaluate Workup Procedure check_reaction_completion->check_workup_loss Complete extend_reaction Action: Extend Reaction Time check_reaction_completion->extend_reaction Incomplete check_temp_control Review Temperature Logs check_workup_loss->check_temp_control No Obvious Losses improve_separation Action: Improve Phase Separation/Minimize Transfers check_workup_loss->improve_separation Losses Identified optimize_temp Action: Optimize Temperature Control check_temp_control->optimize_temp Deviations Found

References

Analytical techniques for monitoring 1-Bromooctadecane reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the progress of reactions involving 1-bromooctadecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor the reaction progress of this compound?

A1: The most frequently employed techniques for monitoring this compound reactions are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] The choice of technique depends on factors like the need for quantitative data, the complexity of the reaction mixture, and the required speed of analysis.[2]

Q2: Why is monitoring the reaction of this compound important?

A2: Monitoring these reactions is crucial for optimizing reaction conditions, determining reaction kinetics, ensuring product quality, and identifying potential impurities.[2] As this compound is a key intermediate in synthesizing various organic molecules, effective monitoring is essential for controlling the formation of the desired product and minimizing side reactions.[2][3]

Q3: Can I use Thin-Layer Chromatography (TLC) for quantitative analysis of my this compound reaction?

A3: While TLC is an excellent, rapid, and cost-effective preliminary tool for qualitatively tracking reaction progress, it is not ideal for precise quantitative analysis.[1] For quantitative measurements, techniques like GC-MS, HPLC, or quantitative NMR (qNMR) are recommended.[1][2] However, methods combining TLC with image analysis can provide semi-quantitative results.[4]

Q4: What are the challenges in analyzing this compound and its derivatives by HPLC?

A4: this compound and many of its derivatives lack strong chromophores, making direct analysis by HPLC with UV detection challenging.[5] To overcome this, derivatization to introduce a UV-active group or the use of universal detectors like Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is often necessary.[5]

Q5: How can NMR spectroscopy be used to monitor my reaction?

A5: NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).[1][2] By integrating the signals of the starting material and product, you can determine the reaction conversion.[6] Using an internal standard allows for the calculation of concentrations and yield over time.[7] It can even be used for real-time reaction monitoring.[1]

Troubleshooting Guides

Troubleshooting TLC Analysis
Issue Possible Cause Solution
No separation of spots (starting material and product have similar Rf values) The mobile phase (eluent) is either too polar or not polar enough.Adjust the polarity of the eluent. For non-polar compounds like this compound, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[1]
Spots are streaking The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
Spots are not visible under UV light The compounds are not UV-active.Use a chemical staining agent like potassium permanganate or phosphomolybdic acid to visualize the spots.[1]
Inconsistent Rf values The TLC chamber was not saturated with the solvent vapor.Place a piece of filter paper in the TLC chamber to ensure the atmosphere is saturated with the eluent vapor. Also, ensure the spotting line is above the solvent level.[8]
Reactant spot seems to disappear but no product spot is clearly visible The product may have a very different polarity and is either stuck on the baseline or has run with the solvent front. It's also possible the reaction mixture is affecting the appearance of the reactant spot.Test a range of eluent polarities. Use a co-spot (spotting the reaction mixture on top of the starting material) to confirm the identity of the reactant spot.[9]
Troubleshooting GC-MS Analysis
Issue Possible Cause Solution
Poor peak shape (tailing or fronting) The injection volume is too large, or the column is overloaded. Active sites on the column or liner.Reduce the injection volume. Use a fresh liner or a deactivated column.
Low signal intensity for this compound This compound might be thermally degrading in the injector.Lower the injector temperature. Ensure the injector port is clean.
Inaccurate quantification The response factor of the detector for the starting material and product are different.Use an internal standard and create a calibration curve for both the reactant and the product for accurate quantification.[10]
Ghost peaks appearing in the chromatogram Contamination from the syringe, septum, or previous runs.Run a blank solvent injection to check for contamination. Bake out the column according to the manufacturer's instructions.
Difficulty identifying product peak The mass spectrum is not clear or does not match expected fragmentation.Compare the mass spectrum to a library or a standard if available. Look for the characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio).[11]
Troubleshooting HPLC Analysis
Issue Possible Cause Solution
No peaks detected with UV detector This compound and the product may not have a UV chromophore.Use a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). Alternatively, derivatize the analyte to introduce a UV-active moiety.[5]
Drifting retention times Inconsistent mobile phase composition or temperature fluctuations. Column equilibration is incomplete.Ensure the mobile phase is well-mixed and degassed. Allow sufficient time for the column to equilibrate with the mobile phase, especially when using ion-pairing reagents.[12]
Poor resolution between peaks The mobile phase composition is not optimal.Optimize the mobile phase by adjusting the solvent ratio or trying different solvents. Consider a column with a different stationary phase.[13]
High backpressure The column or tubing is clogged.Use a guard column to protect the analytical column.[12] Filter samples before injection. If necessary, reverse flush the column (check manufacturer's instructions).

Data Presentation: Comparison of Analytical Techniques

Parameter TLC GC-MS HPLC NMR Spectroscopy
Analysis Type Qualitative / Semi-quantitativeQuantitativeQuantitativeQuantitative & Structural
Sensitivity LowHigh (LOD ~0.01%)[11]Moderate to HighLow to Moderate
Analysis Time per Sample Fast (minutes)[1]Moderate (~30 minutes)[11]Slower (minutes per sample)[2]Fast (~10 minutes)[11]
Instrumentation Cost Very LowHighModerateVery High[1]
Structural Information Limited (Rf value)Fragmentation PatternLimited (Retention Time)Detailed Structural Elucidation[1][2][11]
Online Monitoring Not feasiblePossible with specialized setupPossible with automated sampling[2]Possible (in-situ NMR)[1]

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom. Mark lanes for the starting material (SM), reaction mixture (RXN), and a co-spot (CO).[1]

  • Spotting:

    • Dissolve a small amount of your this compound starting material in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to spot it on the SM and CO lanes.

    • At various time points, withdraw a small aliquot (a few drops) from your reaction mixture. Quench the reaction in the aliquot if necessary. Spot the aliquot on the RXN and CO lanes.[14]

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.[8] Let the solvent front travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots. Since this compound is not UV-active, use a staining agent like potassium permanganate.[1] The starting material and product will appear as spots of different colors or intensities.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot in the RXN lane indicate the reaction is progressing.[8]

Protocol 2: Monitoring Reaction Progress by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction immediately (e.g., by adding to cold water).[10]

  • Extraction: Extract the quenched sample with a small volume of a volatile organic solvent like diethyl ether or dichloromethane. Dry the organic extract with anhydrous sodium sulfate.[10]

  • Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis (e.g., 1 mg/mL in hexane). Add an internal standard (e.g., dodecane) of a known concentration for quantitative analysis.[2]

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Column: A non-polar or semi-polar capillary column suitable for long-chain hydrocarbons.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.[5]

    • Detector: Mass Spectrometer in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Data Analysis: Monitor the chromatogram for the peaks corresponding to this compound and the expected product. Confirm the identity of each peak using their mass spectra. Determine the reaction conversion by comparing the peak areas of the starting material and the product over time.[10]

Protocol 3: Monitoring Reaction Progress by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: At desired time points, withdraw a 0.5 mL aliquot of the reaction mixture. If there are solids, filter them out.

  • NMR Tube Preparation: Place the aliquot in an NMR tube. Add a suitable deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).[2]

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure the relaxation delay is sufficient for quantitative analysis (e.g., 5 times the longest T1).

  • Data Processing: Process the spectrum (phasing, baseline correction). Integrate the characteristic peaks for this compound (e.g., the -CH₂Br protons), the product, and the internal standard.

  • Analysis: Calculate the relative amounts of starting material and product by comparing their integration values. The concentration can be determined relative to the known concentration of the internal standard.[7]

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Techniques cluster_data Data Analysis start Start Reaction (this compound + Reagents) sampling Withdraw Aliquot at Time (t) start->sampling quench Quench Reaction (if necessary) sampling->quench tlc TLC quench->tlc Prepare Sample gcms GC-MS quench->gcms Prepare Sample hplc HPLC quench->hplc Prepare Sample nmr NMR quench->nmr Prepare Sample data_analysis Determine Reaction Progress: - Conversion % - Product Formation tlc->data_analysis gcms->data_analysis hplc->data_analysis nmr->data_analysis end Stop Reaction or Continue? data_analysis->end Reaction Complete? end->sampling No final Work-up & Purification end->final Yes

Caption: Experimental workflow for monitoring a this compound reaction.

Troubleshooting_Tree cluster_technique Select Analytical Technique start Problem: Inaccurate or No Reaction Progress Data is_tlc Using TLC? start->is_tlc is_gcms Using GC-MS? start->is_gcms is_hplc Using HPLC? start->is_hplc is_nmr Using NMR? start->is_nmr tlc_q1 Poor Separation? is_tlc->tlc_q1 Yes gcms_q1 Poor Peak Shape? is_gcms->gcms_q1 Yes hplc_q1 No Peaks with UV? is_hplc->hplc_q1 Yes nmr_q1 Inaccurate Quantification? is_nmr->nmr_q1 Yes tlc_a1 Optimize Mobile Phase Polarity tlc_q1->tlc_a1 Yes tlc_q2 No Spots Visible? tlc_q1->tlc_q2 No tlc_a2 Use Staining Agent (e.g., KMnO4) tlc_q2->tlc_a2 Yes gcms_a1 Check Injector Temp & Column Condition gcms_q1->gcms_a1 Yes gcms_q2 Inaccurate Quantification? gcms_q1->gcms_q2 No gcms_a2 Use Internal Standard & Calibration Curve gcms_q2->gcms_a2 Yes hplc_a1 Use Universal Detector (RI/ELSD) or Derivatize Sample hplc_q1->hplc_a1 Yes hplc_q2 Drifting Retention Times? hplc_q1->hplc_q2 No hplc_a2 Ensure Proper Column Equilibration hplc_q2->hplc_a2 Yes nmr_a1 Ensure Sufficient Relaxation Delay & Use Internal Standard nmr_q1->nmr_a1 Yes nmr_q2 Overlapping Peaks? nmr_q1->nmr_q2 No nmr_a2 Use a Higher Field NMR or a Different Solvent nmr_q2->nmr_a2 Yes

Caption: Troubleshooting decision tree for monitoring this compound reactions.

References

How to dry 1-Bromooctadecane and solvents for moisture-sensitive reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling moisture-sensitive reagents and solvents. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring their reactions are free from detrimental moisture.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry 1-bromooctadecane and solvents for moisture-sensitive reactions?

A1: Moisture-sensitive reactions involve reagents that readily react with water. The presence of even trace amounts of water can lead to side reactions, reduced yields, decomposition of expensive reagents, and formation of impurities. This compound, although an alkyl halide, can be used in reactions involving organometallics or other moisture-sensitive catalysts, making the removal of water crucial for a successful outcome.

Q2: What are the common signs of water contamination in a moisture-sensitive reaction?

A2: Signs of water contamination can include:

  • Failed or low-yield reactions: The expected product is not formed, or the yield is significantly lower than anticipated.

  • Formation of byproducts: Unwanted side products are observed, often resulting from the reaction of the reagent with water.

  • Color changes: Unexpected color changes in the reaction mixture can indicate decomposition or side reactions caused by moisture.

  • Gas evolution: Some reagents react with water to produce gas, which may be observed as bubbling.

Q3: How do I choose the appropriate drying method for my solvent?

A3: The choice of drying method depends on the solvent's properties and the required level of dryness. Key considerations include:

  • Solvent Type: Ethers and hydrocarbons are often dried with sodium/benzophenone, while halogenated solvents are typically dried with calcium hydride. Alcohols require specific methods like using magnesium ethoxide.

  • Required Dryness: For extremely sensitive reactions, distillation from a reactive drying agent is preferred. For less stringent requirements, drying over activated molecular sieves may be sufficient.

  • Safety: Methods involving reactive metals like sodium carry higher risks and require experienced handling.

Troubleshooting Guides

Drying this compound (Solid)

Issue: My this compound may have absorbed moisture during storage. How can I dry it effectively before my reaction?

Solution: Since this compound is a solid at room temperature (melting point 25-30 °C), here are two detailed protocols for drying it.

Method 1: Drying in a Vacuum Desiccator over Phosphorus Pentoxide (P₂O₅)

This method is suitable for removing surface moisture.

  • Experimental Protocol:

    • Place a fresh layer of phosphorus pentoxide (P₂O₅) in the bottom of a clean, dry desiccator. Caution: P₂O₅ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE).

    • Weigh the required amount of this compound into a clean, dry vial or round-bottom flask. Do not cap the container.

    • Place the open container with this compound inside the desiccator.

    • Carefully apply a vacuum to the desiccator.

    • Allow the this compound to dry under vacuum for at least 24 hours. For very sensitive reactions, a longer drying time may be necessary.

    • Before opening the desiccator, slowly backfill it with an inert gas like nitrogen or argon.

    • Quickly cap the container of dried this compound and transfer it to an inert atmosphere (glovebox or Schlenk line) for use.

Method 2: Purification and Drying by Recrystallization from the Melt and Vacuum Distillation

This is a more rigorous method for purifying and drying this compound.[1]

  • Experimental Protocol:

    • Recrystallization from Melt:

      • Place the this compound in a round-bottom flask.

      • Gently heat the flask in a water or oil bath until the solid melts completely.

      • Slowly cool the flask to room temperature, allowing the this compound to recrystallize. This process helps to exclude impurities, including water. Repeat this process twice for higher purity.[1]

    • Vacuum Distillation:

      • Set up a vacuum distillation apparatus, ensuring all glassware is oven-dried and assembled while hot under a stream of inert gas.

      • Transfer the recrystallized this compound to the distillation flask.

      • Apply a vacuum and gently heat the flask to distill the this compound (boiling point ~214-216 °C at 12 mmHg).[2]

      • Collect the purified, dry this compound in a receiving flask that has been flushed with an inert gas.

      • The distilled product should be stored under an inert atmosphere.

Troubleshooting:

  • Problem: The this compound solidifies in the condenser during distillation.

    • Solution: Gently heat the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask. Ensure the cooling water in the condenser is not too cold.

Drying Solvents

Issue: My solvent is not dry enough, leading to failed reactions.

Solution: Choose a suitable drying method from the protocols below based on your solvent and required dryness.

The following table summarizes the residual water content in common solvents after treatment with various drying agents. This data can help you select the most effective method for your needs.[3]

SolventDrying AgentResidual Water (ppm)
Tetrahydrofuran (THF) Sodium/Benzophenone (distilled)~43
3Å Molecular Sieves (20% w/v, 48h)<10
Dichloromethane (DCM) Calcium Hydride (refluxed, distilled)~13
3Å Molecular Sieves (static)<10
Activated Silica Gel (column)<10
Acetonitrile (MeCN) Phosphorus Pentoxide (5% w/v, 24h)~9
3Å Molecular Sieves (static)<10
Neutral Alumina (column)<10
Methanol (MeOH) Magnesium/Iodine (distilled)~54
Potassium Hydroxide (KOH)~33
3Å Molecular Sieves (20% w/v, 5 days)~10

Experimental Protocols for Drying Solvents

Protocol 1: Drying with Activated Molecular Sieves

This is a convenient and safe method for drying a wide range of solvents.

  • Experimental Protocol:

    • Activation of Molecular Sieves:

      • Place 3Å or 4Å molecular sieves in a flask and heat to 200-300°C under vacuum for at least 4 hours.

      • Allow the sieves to cool to room temperature under an inert atmosphere.

    • Drying the Solvent:

      • Add the activated molecular sieves (10-20% of the solvent volume) to the solvent in a sealed container under an inert atmosphere.

      • Allow the solvent to stand over the sieves for at least 24 hours. For optimal dryness, a longer period may be required.

      • The dry solvent can be used directly by decanting or transferring via a cannula.

Protocol 2: Drying with Calcium Hydride (CaH₂)

This method is suitable for hydrocarbons and halogenated solvents.

  • Experimental Protocol:

    • Place the solvent to be dried in a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube or inert gas inlet.

    • Add calcium hydride (CaH₂) powder (approximately 5-10 g per liter of solvent). Caution: Calcium hydride reacts with water to produce flammable hydrogen gas.

    • Stir the mixture at room temperature or gently reflux for several hours until gas evolution ceases.

    • Distill the solvent under an inert atmosphere, collecting the dry solvent in a flame-dried receiving flask.

Protocol 3: Drying with Sodium/Benzophenone Ketyl Radical Indicator

This is a highly effective method for drying ethers (e.g., THF, diethyl ether) and hydrocarbons. The deep blue color of the benzophenone ketyl radical indicates anhydrous conditions.

  • Experimental Protocol:

    • Pre-dry the solvent with a less reactive agent like calcium hydride or molecular sieves.

    • In a flame-dried flask under an inert atmosphere, add small pieces of sodium metal to the pre-dried solvent.

    • Add a small amount of benzophenone.

    • Reflux the mixture until a persistent deep blue or purple color develops. This indicates that the solvent is dry.

    • Distill the solvent directly from the blue solution into a dry receiving flask under an inert atmosphere.

Troubleshooting Solvent Drying:

  • Problem: The blue color of the sodium/benzophenone still disappears or turns yellow/brown.

    • Cause: The still has been quenched by water or peroxides.

    • Solution: Add more sodium and benzophenone. If the color does not return, the solvent has a high water or peroxide content and should be pre-dried more thoroughly.

  • Problem: My solvent is still wet after drying with molecular sieves.

    • Cause: The sieves were not properly activated, or insufficient time was allowed for drying.

    • Solution: Ensure the sieves are activated at the correct temperature and under vacuum. Allow the solvent to stand over the sieves for a longer period.

Visualizations

Experimental Workflow for Drying Solvents

Solvent_Drying_Workflow start Select Solvent to Dry decision Required Dryness Level? start->decision mol_sieves Dry over Activated Molecular Sieves decision->mol_sieves Moderate ca_hydride Reflux and Distill from CaH2 decision->ca_hydride High (Hydrocarbons, Halogenated) na_benzo Reflux and Distill from Sodium/Benzophenone decision->na_benzo Very High (Ethers, Hydrocarbons) use_solvent Use Anhydrous Solvent in Reaction mol_sieves->use_solvent ca_hydride->use_solvent na_benzo->use_solvent

Caption: Decision workflow for selecting a solvent drying method.

Logical Relationship of Moisture-Sensitive Reaction Components

Moisture_Sensitive_Reaction cluster_reactants Anhydrous Reactants cluster_environment Inert Environment Dry this compound Dry this compound Moisture-Sensitive Reaction Moisture-Sensitive Reaction Dry this compound->Moisture-Sensitive Reaction Other Dry Reagents Other Dry Reagents Other Dry Reagents->Moisture-Sensitive Reaction Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Moisture-Sensitive Reaction Inert Atmosphere\n(N2 or Ar) Inert Atmosphere (N2 or Ar) Inert Atmosphere\n(N2 or Ar)->Moisture-Sensitive Reaction Successful Product Formation Successful Product Formation Moisture-Sensitive Reaction->Successful Product Formation Reaction Failure Reaction Failure Moisture-Sensitive Reaction->Reaction Failure Water (H2O) Water (H2O) Water (H2O)->Moisture-Sensitive Reaction Contamination

Caption: Components for a successful moisture-sensitive reaction.

References

Validation & Comparative

A Comparative Analysis of 1-Bromooctadecane and 1-Iodooctadecane Reactivity in S(_N)2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients, the efficiency of nucleophilic substitution reactions is of paramount importance. The bimolecular nucleophilic substitution (S(_N)2) reaction is a cornerstone of C-C and C-X bond formation. The choice of the alkyl halide substrate significantly influences the reaction kinetics and overall yield. This guide provides a detailed comparison of the reactivity of 1-bromooctadecane and 1-iodooctadecane in S(_N)2 reactions, supported by established principles and proxy experimental data.

The fundamental difference in reactivity between 1-iodooctadecane and this compound in S(_N)2 reactions lies in the nature of the leaving group: the iodide (I

^-
) versus the bromide (Br
^-
) ion. It is a well-established principle in organic chemistry that iodide is a superior leaving group compared to bromide. This is primarily attributed to two factors:

  • Bond Strength: The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. The C-I bond has a dissociation energy of approximately 234 kJ/mol, whereas the C-Br bond's dissociation energy is around 285 kJ/mol[1]. A weaker bond requires less energy to break, thus lowering the activation energy of the S(_N)2 reaction and accelerating the rate.

  • Polarizability and Stability of the Leaving Group: The iodide ion is larger and more polarizable than the bromide ion. This increased polarizability helps to stabilize the negative charge that develops on the leaving group in the transition state. Furthermore, the iodide ion is a weaker base than the bromide ion, meaning it is more stable in solution after it has departed[2]. The general trend for leaving group ability in S(_N)2 reactions for halogens is I

    ^-
    > Br
    ^-
    > Cl
    ^-
    > F
    ^-
    [2][3].

Consequently, 1-iodooctadecane is significantly more reactive than this compound in S(_N)2 reactions, leading to faster reaction rates and often higher yields under identical conditions[1].

Quantitative Comparison of Reactivity
Substrate (Proxy)Leaving GroupRelative Rate Constant (k(_{rel}))NucleophileSolvent
n-Butyl IodideI
^-
~30,000Cl
^-
Acetone
n-Butyl BromideBr
^-
1,000Cl
^-
Acetone
Data adapted from established relative reactivity trends of primary alkyl halides[1].

This data illustrates that the primary alkyl iodide is approximately 30 times more reactive than the corresponding primary alkyl bromide under these conditions. A similar trend is expected for 1-iodooctadecane and this compound.

Experimental Protocols

To empirically determine the relative reactivity of this compound and 1-iodooctadecane, a competition experiment can be performed.

Competitive S(_N)2 Reaction Protocol

Objective: To compare the relative reactivity of this compound and 1-iodooctadecane by reacting them with a limited amount of a common nucleophile.

Materials:

  • This compound

  • 1-Iodooctadecane

  • Sodium Cyanide (NaCN) or another suitable nucleophile

  • Acetone (anhydrous)

  • Internal standard (e.g., eicosane)

  • Reaction vial with a magnetic stirrer

  • Thermostatically controlled heating block or oil bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 1-iodooctadecane in 10 mL of anhydrous acetone. Add a known amount of an internal standard (e.g., 0.5 mmol of eicosane).

  • Initiation of Reaction: Add a limiting amount of the nucleophile, for example, 0.5 equivalents of sodium cyanide (0.5 mmol). Using a limiting amount of the nucleophile ensures that the two alkyl halides are competing for it.

  • Reaction Conditions: Seal the vial and place it in a heating block pre-heated to a constant temperature (e.g., 50 °C). Stir the reaction mixture vigorously.

  • Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., dilute aqueous acid if using a cyanide nucleophile). Extract the organic components with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and prepare for GC-MS analysis.

  • Analysis: Analyze the samples by GC-MS. Quantify the disappearance of the starting materials (this compound and 1-iodooctadecane) and the appearance of the product(s) (e.g., 1-cyanooctadecane) relative to the internal standard.

  • Data Interpretation: Plot the concentration of each reactant versus time. The substrate that is consumed more rapidly is the more reactive species. The relative rates can be determined by comparing the initial rates of consumption of each alkyl halide.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack Substrate R-X (1-Halo-octadecane) Substrate->TS Product Nu-R TS->Product Bond Formation & Bond Breaking LG X⁻ TS->LG

SN2 Reaction Mechanism

Leaving_Group_Ability Reactivity S_N_2 Reactivity Iodooctadecane 1-Iodooctadecane Reactivity->Iodooctadecane Higher Bromooctadecane This compound Reactivity->Bromooctadecane Lower LeavingGroup Leaving Group Ability Iodooctadecane->LeavingGroup due to Bromooctadecane->LeavingGroup due to Iodide Iodide (I⁻) (Better Leaving Group) LeavingGroup->Iodide Higher for Bromide Bromide (Br⁻) (Poorer Leaving Group) LeavingGroup->Bromide Lower for

Reactivity vs. Leaving Group

References

A Comparative Guide to 1-Bromooctadecane and Other Long-Chain Alkyl Halides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1-bromooctadecane with its long-chain alkyl halide counterparts, specifically 1-chlorooctadecane and 1-iodooctadecane. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their physical and chemical properties, reactivity, applications, and safety profiles to aid in the selection of appropriate reagents for synthesis and formulation.

Physical and Chemical Properties

Long-chain alkyl halides are characterized by their extended hydrocarbon chains, which significantly influence their physical properties. Generally, they are waxy solids or liquids with high boiling points and low solubility in water. Their solubility in organic solvents is considerably better due to their nonpolar alkyl chains.[1][2][3][4][5] The nature of the halogen atom also plays a crucial role in determining the physical constants of these molecules.

Table 1: Comparison of Physical and Chemical Properties of 1-Halooctadecanes

Property1-ChlorooctadecaneThis compound1-Iodooctadecane
CAS Number 3386-33-2[6]112-89-0[7]629-93-6[8]
Molecular Formula C₁₈H₃₇Cl[6]C₁₈H₃₇Br[7]C₁₈H₃₇I[8]
Molecular Weight ( g/mol ) 288.94[9]333.40[10]380.39[8]
Melting Point (°C) 18-20[6]25-30[11]33-35[12]
Boiling Point (°C) 348-350[6]214-216 (at 12 mmHg)[2]194-197 (at 2 mmHg)[12]
Density (g/mL at 25°C) ~0.850.976[2]~1.10
Solubility Insoluble in water; soluble in organic solvents.[6]Insoluble in water; soluble in ethanol, ether, ethyl acetate, petroleum ether.[7]Insoluble in water; soluble in organic solvents.

Reactivity: A Comparative Analysis

The primary chemical reactivity of alkyl halides involves nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions. For long-chain primary alkyl halides like 1-halooctadecanes, Sₙ2 and E2 mechanisms are predominant.

Nucleophilic Substitution (Sₙ2)

The Sₙ2 reaction is a single-step process where a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. The reactivity of the alkyl halide in an Sₙ2 reaction is significantly influenced by the nature of the leaving group. A better leaving group is a weaker base, and this trend is observed as we move down the halogen group.

Reactivity Trend: 1-Iodooctadecane > this compound > 1-Chlorooctadecane

Caption: Generalized Sₙ2 reaction pathway for a 1-haloalkane.

Elimination (E2) Reaction

The E2 reaction is a concerted, one-step process where a strong base removes a proton from the carbon adjacent to the one bearing the halogen (β-carbon), simultaneously leading to the formation of a double bond and the departure of the halide ion.[4][5][11][13]

Similar to the Sₙ2 reaction, the rate of the E2 reaction is influenced by the nature of the leaving group. Therefore, the reactivity trend for E2 reactions of 1-halooctadecanes is the same as for Sₙ2 reactions.

Reactivity Trend: 1-Iodooctadecane > this compound > 1-Chlorooctadecane

Caption: Generalized E2 elimination reaction pathway.

Experimental Protocols

Williamson Ether Synthesis (Sₙ2)

This protocol describes the synthesis of an ether from a long-chain alkyl halide, a classic example of an Sₙ2 reaction.[14][15][16][17] The following is a general procedure that can be adapted for 1-chlorooctadecane, this compound, or 1-iodooctadecane.

Materials:

  • 1-Halooctadecane (1.0 eq)

  • Alcohol (e.g., ethanol, 1.2 eq)

  • Strong base (e.g., sodium hydride (NaH), 1.1 eq)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the alcohol in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium hydride to the solution to form the alkoxide. Allow the reaction to stir for 30 minutes.

  • Add the 1-halooctadecane to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the halide (I < Br < Cl).

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

williamson_ether_synthesis_workflow A 1. Dissolve alcohol in anhydrous THF B 2. Cool to 0°C A->B C 3. Add NaH to form alkoxide B->C D 4. Add 1-halooctadecane C->D E 5. Reflux and monitor by TLC D->E F 6. Quench with NH₄Cl (aq) E->F G 7. Extract with diethyl ether F->G H 8. Wash, dry, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Experimental workflow for Williamson ether synthesis.

Dehydrohalogenation (E2)

This protocol outlines a general procedure for the E2 elimination of a long-chain alkyl halide to form an alkene.[18][19]

Materials:

  • 1-Halooctadecane (1.0 eq)

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.5 eq)

  • Anhydrous solvent (e.g., tert-butanol or DMSO)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a dry round-bottom flask, dissolve the 1-halooctadecane in the anhydrous solvent.

  • Add the strong base to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract the product with a nonpolar solvent like hexane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting alkene by distillation or column chromatography.

Applications in Drug Development

Long-chain alkyl halides are valuable intermediates in pharmaceutical synthesis and in the formulation of drug delivery systems.[7][20] Their long alkyl chains impart lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug molecule.

  • Synthesis of Active Pharmaceutical Ingredients (APIs): The reactive halogen atom allows for the introduction of the long alkyl chain into a drug scaffold through nucleophilic substitution reactions. This can be used to enhance membrane permeability and oral bioavailability.

  • Drug Delivery Systems: Long-chain alkyl halides are used in the synthesis of cationic lipids, which are key components of lipid nanoparticles (LNPs). LNPs are widely used for the delivery of nucleic acid-based therapeutics, such as mRNA vaccines and siRNA drugs. The long alkyl chains form the hydrophobic core of the lipid nanoparticles, encapsulating the therapeutic payload. This compound, for instance, can be used to quaternize amine-containing lipids to create the cationic lipids necessary for LNP formation.

drug_development_applications cluster_0 API Synthesis cluster_1 Drug Delivery (Lipid Nanoparticles) AlkylHalide1 Long-Chain Alkyl Halide SN2_1 Sₙ2 Reaction AlkylHalide1->SN2_1 DrugScaffold Drug Scaffold (with Nucleophile) DrugScaffold->SN2_1 ModifiedDrug Modified Drug with Enhanced Lipophilicity SN2_1->ModifiedDrug AlkylHalide2 Long-Chain Alkyl Halide Quaternization Quaternization (Sₙ2 Reaction) AlkylHalide2->Quaternization AmineLipid Amine-Containing Lipid AmineLipid->Quaternization CationicLipid Cationic Lipid Quaternization->CationicLipid LNP Lipid Nanoparticle Formation CationicLipid->LNP

Caption: Applications of long-chain alkyl halides in drug development.

Safety and Toxicology

Long-chain alkyl halides are generally considered to be irritants to the skin, eyes, and respiratory tract.[9][10][21] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Table 2: Comparative Toxicological Data

CompoundAcute Oral LD₅₀ (rat)Key Hazards
1-Chlorooctadecane >5000 mg/kg (for a similar compound, RC9927)[22]Skin and eye irritation.[6]
This compound Data not readily availableSkin and eye irritation.[11]
1-Iodooctadecane >11,500 mg/kg[23]Skin, eye, and respiratory tract irritation.[21]

While specific LD₅₀ values are not available for all compounds, the available data suggests that these long-chain alkyl halides have relatively low acute oral toxicity. However, their irritant properties necessitate careful handling.

Conclusion

This compound and its chloro- and iodo- analogs are versatile reagents in organic synthesis with important applications in materials science and drug development. The choice of halide has a significant impact on the reactivity, with iodides being the most reactive and chlorides the least. This guide provides a comparative overview to assist researchers in selecting the most appropriate long-chain alkyl halide for their specific application, while also emphasizing the importance of safe handling practices.

References

Characterization of 1-Bromooctadecane and its Derivatives by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with long-chain alkyl halides, accurate characterization is paramount. This guide provides a comprehensive comparison of the analysis of 1-bromooctadecane and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and protocols.

Performance Comparison: GC-MS for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] For this compound and its derivatives, GC-MS offers high sensitivity and specificity, allowing for detailed molecular characterization.

Data Presentation: GC-MS Data for this compound

The following table summarizes the key Gas Chromatography-Mass Spectrometry data for this compound. This data serves as a baseline for comparing the analysis of its derivatives.

ParameterValueRemarks
Molecular Formula C18H37Br[3][4]
Molecular Weight 333.39 g/mol [3][4]
Kovats Retention Index (Standard non-polar) 2172, 2180A measure of the retention time in gas chromatography.[5]
Major Mass Spectral Peaks (m/z) 41, 43, 55, 57, 69, 71, 83, 85These represent characteristic fragments of the molecule.[5]
Base Peak (m/z) 43The most abundant ion fragment in the mass spectrum.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the synthesis of this compound and the typical parameters for its analysis by GC-MS.

Synthesis of this compound

This compound can be synthesized from stearyl alcohol by reaction with hydrogen bromide.[3][6]

Procedure:

  • Heat stearyl alcohol to 100°C.

  • Introduce dry hydrogen bromide gas while maintaining the temperature between 100-120°C.

  • Continue the reaction until the solution no longer absorbs hydrogen bromide.

  • Separate the organic layer and wash it with concentrated sulfuric acid.

  • Wash the resulting bromide with 90% methanol and then with ammonia to neutralize any remaining acid.

  • A final wash with 90% methanol is performed.

  • Dry the product over anhydrous calcium chloride.

  • Purify the this compound by vacuum distillation, collecting the fraction at 209-211 °C (1.33kPa).

GC-MS Analysis Protocol

The following is a general protocol for the GC-MS analysis of this compound. Parameters may need to be optimized for specific instruments and derivatives.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure it is homogeneous.[7]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[7]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[7]

  • Inlet Temperature: 250°C.[7]

  • Injection Volume: 1 µL (splitless mode).[7]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/minute.

    • Final hold: Hold at 300°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Mass Range: m/z 40-550.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Characterization of this compound Derivatives

Derivatives of this compound can be synthesized through nucleophilic substitution reactions, where the bromine atom is replaced by another functional group.[8] For example, reaction with potassium ethoxide yields 1-octadecyl ethyl ether.[8]

Expected GC-MS Characteristics of Derivatives:

  • Retention Time: The retention time will vary depending on the volatility and polarity of the derivative. More volatile and less polar derivatives will generally have shorter retention times on a non-polar column.

  • Mass Spectrum: The fragmentation pattern will be significantly different from that of this compound and will be characteristic of the new functional group. The molecular ion peak will shift according to the mass of the added group. The fragmentation will be governed by the stability of the resulting carbocations and radical species.[9][10][11]

Comparison with Other Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques can provide complementary information.

TechniqueAdvantages for this compound AnalysisDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirming the identity of the compound and its derivatives. Faster analysis time per sample.[7]Less sensitive than GC-MS for detecting trace impurities.[7]
High-Performance Liquid Chromatography (HPLC) Suitable for non-volatile or thermally unstable derivatives.Generally provides less structural information than MS unless coupled with a mass spectrometer (LC-MS).
Infrared (IR) Spectroscopy Provides information about the functional groups present in the molecule.[1]Does not provide detailed information on the carbon skeleton or molecular weight.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound derivatives.

G Experimental Workflow for Analysis of this compound Derivatives cluster_synthesis Synthesis cluster_analysis GC-MS Analysis Reactants This compound + Nucleophile Reaction Nucleophilic Substitution Reactants->Reaction Product This compound Derivative Reaction->Product SamplePrep Sample Preparation (Dissolution) Product->SamplePrep GC Gas Chromatography (Separation) SamplePrep->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data Data Analysis (Identification & Quantification) MS->Data

Caption: General workflow from synthesis to GC-MS analysis.

Mass Spectrometry Fragmentation of this compound

The diagram below illustrates a simplified, characteristic fragmentation pathway for this compound in a mass spectrometer.

G Characteristic Fragmentation of this compound M [C18H37Br]+• (Molecular Ion) F3 Loss of •Br M->F3 Loss of •Br F1 [C4H9]+ m/z = 57 F2 [C3H7]+ m/z = 43 (Base Peak) F4 Further Fragmentation F3->F4 F4->F1 F4->F2

Caption: Simplified MS fragmentation of this compound.

References

Purity Analysis of Commercial 1-Bromooctadecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromooctadecane, a long-chain alkyl halide, is a critical reagent in various fields, including the functionalization of nanomaterials, organic synthesis, and the development of novel drug delivery systems. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, affect product yields, and compromise the integrity of experimental results. This guide provides a comparative analysis of the purity of commercially available this compound, supported by experimental data and detailed analytical protocols.

Commercial Supplier Purity Comparison

The stated purity of this compound from various chemical suppliers typically ranges from 96% to over 97%, as determined by Gas Chromatography (GC). While these figures provide a baseline, the nature and percentage of specific impurities can vary significantly between batches and suppliers. Below is a summary of stated purities from several major suppliers. It is important to note that a Certificate of Analysis (CoA) with batch-specific data should always be requested for critical applications.

SupplierStated PurityAnalytical Method
Sigma-Aldrich≥97.0%GC
Tokyo Chemical Industry (TCI)>97.0%GC
Santa Cruz Biotechnology≥96%Not Specified
Avra Synthesis Pvt. Ltd.NLT 98.00%GC
Lab Pro Inc.Min. 97.0%GC

Potential Impurities in Commercial this compound

The most common methods for synthesizing this compound involve the reaction of stearyl alcohol with hydrogen bromide or the radical-initiated addition of hydrogen bromide to 1-octadecene.[1] These synthetic routes can introduce specific impurities into the final product:

  • Unreacted Starting Materials: The most common impurity is residual stearyl alcohol (1-octadecanol).

  • Byproducts of Bromination: Small amounts of dibrominated alkanes or other isomeric bromides can be formed.

  • Solvent Residues: Residual solvents from the reaction or purification process may be present.

  • Degradation Products: Exposure to light can cause decomposition of this compound.[1]

Comparative Analysis of Alternatives

For applications requiring a long-chain alkyl halide, 1-chlorooctadecane and 1-iodooctadecane are common alternatives. The choice of halide can influence reaction kinetics and selectivity. The purity of these alternatives also varies among suppliers.

Alternative CompoundSupplierStated PurityAnalytical Method
1-Chlorooctadecane Tokyo Chemical Industry (TCI)>98.0%GC
Sigma-Aldrich96%Not Specified
ChemScene≥98%Not Specified
1-Iodooctadecane Sigma-Aldrich95%Not Specified
Tokyo Chemical Industry (TCI)>98.0%GC
LookChem98%, 99%Not Specified

Experimental Protocols for Purity Analysis

Accurate determination of this compound purity requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is ideal for separating volatile compounds and identifying impurities based on their mass-to-charge ratio.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as hexane or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key indicator for bromine-containing impurities.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

qNMR provides a highly accurate determination of the absolute purity of the main component by comparing the integral of a specific analyte signal to that of a certified internal standard.

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 15-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The molar ratio of the standard to the sample should be optimized for clear signal integration.

  • Dissolve the sample and internal standard in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Vortex the solution to ensure homogeneity and transfer it to a 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of scans (ns): 8 or 16 for good signal-to-noise.

    • Acquisition time (aq): At least 3 seconds.

    • Spectral width (sw): Sufficient to cover all signals of interest (e.g., 20 ppm).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired FID with minimal or no line broadening.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the -CH₂Br protons at ~3.4 ppm) and a well-resolved signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Analysis Workflow and Comparison

To aid in understanding the analytical process and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Analysis cluster_results Results start Receive Commercial This compound Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Appropriate Solvent (e.g., Hexane for GC-MS, CDCl3 for NMR) weigh->dissolve gcms GC-MS Analysis dissolve->gcms nmr qNMR Analysis dissolve->nmr gc_process TIC Peak Integration & MS Library Comparison gcms->gc_process nmr_process Signal Integration & Purity Calculation nmr->nmr_process purity_report Purity Determination (%) gc_process->purity_report impurity_id Impurity Identification & Quantification gc_process->impurity_id nmr_process->purity_report

Caption: Experimental workflow for the purity analysis of this compound.

logical_comparison cluster_source Commercial Sources cluster_analysis Purity Verification cluster_decision Decision Criteria source_a Supplier A (Stated Purity: >97%) analysis GC-MS & qNMR Analysis source_a->analysis source_b Supplier B (Stated Purity: ≥96%) source_b->analysis source_c Supplier C (Stated Purity: >98%) source_c->analysis purity Measured Purity (%) analysis->purity impurities Impurity Profile (Nature & Quantity) analysis->impurities decision Optimal Supplier Selection purity->decision impurities->decision cost Cost per Gram cost->decision

Caption: Logical framework for comparing commercial sources of this compound.

References

A Comparative Guide to the Nucleophilic Substitution Kinetics of 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetic studies of bimolecular nucleophilic substitution (SN2) reactions involving 1-bromooctadecane. As a long-chain primary alkyl halide, this compound serves as an excellent substrate for investigating the fundamental principles of SN2 reactions, which are pivotal in various synthetic and biological processes. This document presents a comparative overview of its reactivity with different nucleophiles and in various solvent systems, supported by experimental data from analogous systems, detailed experimental protocols, and visualizations of the underlying reaction mechanisms.

Executive Summary

The nucleophilic substitution reactions of this compound, a primary alkyl halide, predominantly proceed via the SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The rate of this reaction is highly sensitive to the nature of the nucleophile, the solvent, and the reaction temperature. Due to the primary nature of the substrate, the competing unimolecular (SN1) pathway is generally not favored. Understanding the kinetics of these reactions is crucial for optimizing synthetic routes and for the rational design of molecules in drug development.

Data Presentation: A Comparative Analysis of Reaction Kinetics

While specific kinetic data for this compound is not extensively available in a single comprehensive source, the following tables summarize representative kinetic data for the nucleophilic substitution reactions of homologous primary alkyl bromides. This data serves as a strong proxy for the expected behavior of this compound and allows for a meaningful comparison of the effects of different reaction parameters.

Table 1: Effect of Nucleophile on the Relative Rate of SN2 Reaction with Primary Alkyl Bromides

NucleophileChemical FormulaRelative Rate Constant (k_rel)Nucleophilicity Class
IodideI⁻~100,000Very Good
AzideN₃⁻~30,000Very Good
ThiocyanateSCN⁻~30,000Very Good
CyanideCN⁻~10,000Good
BromideBr⁻~1,000Good
HydroxideOH⁻~1,000Good
ChlorideCl⁻~200Fair
AcetateCH₃COO⁻~100Fair
WaterH₂O1Weak
EthanolC₂H₅OH~1Weak

Note: Relative rates are approximate and compiled from various sources for reactions of primary alkyl bromides in polar aprotic solvents at room temperature.

Table 2: Effect of Solvent on the Relative Rate of the SN2 Reaction of 1-Bromobutane with Azide

SolventTypeDielectric Constant (ε)Relative Rate
N,N-Dimethylformamide (DMF)Polar Aprotic37~2800
Dimethyl Sulfoxide (DMSO)Polar Aprotic47~1300
AcetonePolar Aprotic21~500
AcetonitrilePolar Aprotic38~5000
MethanolPolar Protic331
EthanolPolar Protic24~0.5
WaterPolar Protic80~0.1

Note: Data is for the reaction of 1-bromobutane with azide and is used to illustrate the general trend of solvent effects on the SN2 reaction of primary alkyl bromides.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the SN2 reaction mechanism and a general workflow for a kinetic experiment.

Caption: The SN2 reaction mechanism for this compound.

Experimental_Workflow A 1. Prepare Solutions - this compound in solvent - Nucleophile in solvent B 2. Mix Reactants - Initiate reaction at a constant temperature A->B C 3. Monitor Reaction Progress - Withdraw aliquots at timed intervals B->C D 4. Quench Reaction - Stop the reaction in the aliquot C->D E 5. Analyze Aliquots - Titration, Chromatography, or Spectroscopy D->E F 6. Data Analysis - Determine reactant/product concentrations E->F G 7. Calculate Rate Constant - Plot concentration vs. time data F->G

Caption: A general experimental workflow for kinetic studies.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetics of the nucleophilic substitution of this compound.

Protocol 1: Determination of the Second-Order Rate Constant by Titration (Finkelstein Reaction)

This protocol is adapted for the reaction of this compound with sodium iodide in acetone, a classic Finkelstein reaction.[1][2] The progress of the reaction is monitored by titrating the amount of unreacted iodide ions.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Standardized silver nitrate (AgNO₃) solution (e.g., 0.01 M)

  • Potassium chromate (K₂CrO₄) indicator solution

  • Thermostated water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of this compound in anhydrous acetone (e.g., 0.1 M).

    • Prepare a solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).

  • Kinetic Run:

    • Place equal volumes of the this compound and sodium iodide solutions in separate flasks and allow them to equilibrate to the desired temperature in the thermostated water bath.

    • To initiate the reaction, quickly mix the two solutions in a larger flask, starting a timer simultaneously.

  • Sampling and Quenching:

    • At regular time intervals (e.g., every 10-15 minutes), withdraw a known volume (aliquot) of the reaction mixture using a pipette.

    • Immediately quench the reaction by adding the aliquot to a flask containing a large volume of cold water. This will precipitate the unreacted this compound and stop the reaction.

  • Titration:

    • Add a few drops of potassium chromate indicator to the quenched aliquot.

    • Titrate the unreacted iodide ions with the standardized silver nitrate solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.

  • Data Analysis:

    • Calculate the concentration of unreacted iodide at each time point.

    • The reaction follows second-order kinetics. A plot of 1/[I⁻] versus time should yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

Protocol 2: Comparative Rate Study by Competition Experiment

This protocol allows for the determination of the relative reactivity of this compound compared to another primary alkyl bromide (e.g., 1-bromobutane).[3][4]

Materials:

  • This compound

  • 1-Bromobutane (or other reference alkyl bromide)

  • Sodium iodide

  • Acetone, anhydrous

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve equimolar amounts of this compound and the reference alkyl bromide in anhydrous acetone.

    • Add a limiting amount of sodium iodide (e.g., half the total molar amount of the alkyl bromides).

  • Reaction:

    • Stir the reaction mixture at a constant temperature for a set period (e.g., 1-2 hours) to allow the reactions to proceed partially.

  • Work-up:

    • Quench the reaction by adding water and a water-immiscible organic solvent (e.g., diethyl ether) to extract the organic components.

    • Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Analysis:

    • Analyze the composition of the organic layer by gas chromatography.

    • Determine the relative amounts of unreacted this compound and the reference alkyl bromide.

  • Data Analysis:

    • The ratio of the unreacted starting materials can be used to calculate the relative rate constants. The more reactive alkyl bromide will be consumed to a greater extent.

Comparison with Alternatives

The choice of substrate, nucleophile, and solvent significantly impacts the rate and outcome of the nucleophilic substitution reaction.

  • Substrate: As a primary alkyl halide, this compound is well-suited for SN2 reactions.[5] Compared to shorter-chain primary alkyl bromides like 1-bromobutane, the reaction rate is expected to be slightly slower due to the increased van der Waals interactions of the long alkyl chain, which can slightly hinder the approach of the nucleophile.[6] However, this effect is generally small for unbranched primary alkyl halides. Secondary and tertiary alkyl halides are much less reactive in SN2 reactions due to steric hindrance.[7]

  • Nucleophile: The rate of the SN2 reaction is directly proportional to the strength of the nucleophile.[8] Strong nucleophiles like iodide (I⁻) and azide (N₃⁻) react much faster than weaker nucleophiles such as water or alcohols.[8] The choice of nucleophile is a critical factor in designing efficient synthetic procedures.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetone are the preferred choice for SN2 reactions.[8] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile), leaving it "naked" and more reactive.[8] In contrast, polar protic solvents (e.g., water, ethanol) form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction rate.[7]

Conclusion

The kinetic studies of nucleophilic substitution reactions of this compound provide valuable insights into the principles of SN2 reactions. By systematically varying the nucleophile and solvent, the reaction rate and product distribution can be effectively controlled. The experimental protocols outlined in this guide offer a framework for obtaining quantitative kinetic data, which is essential for the development and optimization of synthetic methodologies in academic and industrial research, including the field of drug development.

References

The Efficacy of 1-Bromooctadecane in Self-Assembled Monolayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable molecule for the formation of self-assembled monolayers (SAMs) is a critical step in surface functionalization. This guide provides an objective comparison of 1-bromooctadecane and its efficacy in forming SAMs against established alternatives such as alkanethiols, alkylsilanes, and alkylphosphonic acids. The comparison is supported by experimental data and detailed methodologies for key characterization techniques.

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. The choice of the "headgroup" of the molecule determines its affinity for the substrate and the stability of the resulting monolayer. While this compound, with its long alkyl chain, possesses the necessary van der Waals forces for molecular ordering, its bromo- headgroup presents significant challenges for direct, spontaneous self-assembly on common substrates like gold and silicon oxide when compared to molecules with thiol, silane, or phosphonic acid headgroups.

This guide will delve into the reasons for these differences and provide a comprehensive comparison based on the well-documented performance of established SAM-forming molecules.

Comparative Performance of SAM-Forming Molecules

The efficacy of a molecule in forming a stable and well-ordered SAM is determined by several factors, primarily the strength of the headgroup-substrate interaction and the intermolecular forces between the alkyl chains. The following table summarizes key performance metrics for SAMs formed from different molecules on gold and silicon oxide substrates.

Table 1: Comparison of SAM Performance on Gold Substrates

ParameterThis compound (Hypothetical)Octadecanethiol (ODT)
Headgroup-Substrate Interaction Weak physisorptionStrong covalent Au-S bond
Monolayer Stability LowHigh
Typical Water Contact Angle Not reported for SAMs~110-117°
Typical Monolayer Thickness Not reported for SAMs~2.1 - 2.5 nm
Surface Coverage Likely low and disorderedHigh, well-ordered domains

Table 2: Comparison of SAM Performance on Silicon Oxide (SiO₂) Substrates

ParameterThis compound (Hypothetical)Octadecyltrichlorosilane (OTS)Octadecylphosphonic Acid (ODPA)
Headgroup-Substrate Interaction Weak physisorptionCovalent Si-O-Si bondsStrong coordination/covalent P-O-Si bonds
Monolayer Stability LowHighVery High
Typical Water Contact Angle Not reported for SAMs~110-114°~108-112°
Typical Monolayer Thickness Not reported for SAMs~2.4 - 2.7 nm[1][2]~1.8 - 2.5 nm
Surface Coverage Likely low and disorderedHigh, well-ordered domainsHigh, well-ordered domains

Note: There is a lack of experimental data for the direct formation of self-assembled monolayers from this compound through simple solution-phase deposition. The values presented are hypothetical and based on the expected weak interaction of the bromo-group with gold and silicon oxide surfaces. In practice, this compound is more commonly used to functionalize surfaces that have been pre-treated with a molecule that can react with the bromine, rather than forming a SAM directly.

The Chemistry of Headgroup-Substrate Interaction

The significant difference in SAM formation capability stems from the nature of the headgroup. Thiol (-SH), trichlorosilane (-SiCl₃), and phosphonic acid (-PO(OH)₂) headgroups readily form strong, stable bonds with gold and silicon oxide surfaces, respectively. In contrast, the bromo- (-Br) group in this compound does not have a strong affinity for these substrates, leading to weak and unstable physisorption rather than chemisorption.

G cluster_molecules SAM-forming Molecules cluster_substrates Substrates cluster_interaction Interaction Strength This compound This compound (C18H37Br) Weak_Physisorption Weak Physisorption This compound->Weak_Physisorption Octadecanethiol Octadecanethiol (C18H37SH) Strong_Chemisorption Strong Chemisorption (Covalent/Coordinate Bonds) Octadecanethiol->Strong_Chemisorption Octadecyltrichlorosilane Octadecyltrichlorosilane (C18H37SiCl3) Octadecyltrichlorosilane->Strong_Chemisorption Octadecylphosphonic_Acid Octadecylphosphonic Acid (C18H37PO(OH)2) Octadecylphosphonic_Acid->Strong_Chemisorption Gold Gold Silicon_Oxide Silicon Oxide Weak_Physisorption->Gold Weak_Physisorption->Silicon_Oxide Strong_Chemisorption->Gold Strong_Chemisorption->Silicon_Oxide Strong_Chemisorption->Silicon_Oxide

Caption: Logical relationship of SAM-forming molecules to substrates and interaction strength.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are standard protocols for the formation and characterization of SAMs using established molecules.

Protocol 1: SAM Formation from Solution

This protocol describes the general procedure for forming a self-assembled monolayer on a substrate from a solution.

Materials:

  • Substrate (e.g., gold-coated silicon wafer, silicon wafer with native oxide)

  • SAM-forming molecule (e.g., Octadecanethiol, Octadecyltrichlorosilane)

  • Anhydrous solvent (e.g., ethanol for thiols, toluene or hexane for silanes)

  • Cleaning solutions (e.g., Piranha solution: 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂. EXTREME CAUTION IS ADVISED )

  • Deionized (DI) water

  • High-purity nitrogen or argon gas

Procedure:

  • Substrate Cleaning:

    • For gold substrates, immerse in Piranha solution for 10-15 minutes, followed by thorough rinsing with DI water and ethanol, and drying under a stream of nitrogen.

    • For silicon oxide substrates, sonicate in acetone and isopropyl alcohol for 10 minutes each, rinse with DI water, and dry under nitrogen. A final UV-Ozone treatment for 15 minutes is recommended to remove organic contaminants and hydroxylate the surface.

  • Solution Preparation: Prepare a 1-5 mM solution of the SAM-forming molecule in the appropriate anhydrous solvent in a clean, dry glass container.

  • SAM Deposition: Immerse the cleaned and dried substrate into the solution. To minimize oxidation and contamination, it is recommended to perform this step in an inert atmosphere (e.g., a glovebox) and to seal the container.

  • Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with the fresh solvent to remove any physisorbed molecules.

  • Drying: Dry the substrate under a stream of nitrogen. For silane SAMs, a curing step at 110-120 °C for 30-60 minutes is often performed to promote covalent bond formation.

G start Start substrate_prep Substrate Preparation (Cleaning & Drying) start->substrate_prep immersion Immerse Substrate in SAM Solution substrate_prep->immersion solution_prep Prepare SAM Solution (1-5 mM in anhydrous solvent) solution_prep->immersion incubation Incubate (12-24 hours) immersion->incubation rinsing Rinse with Fresh Solvent incubation->rinsing drying Dry with Nitrogen rinsing->drying curing Curing (for Silanes) (110-120 °C, 30-60 min) drying->curing end End drying->end curing->end

Caption: Experimental workflow for SAM formation from solution.

Protocol 2: Contact Angle Goniometry

This technique measures the wettability of the SAM-coated surface, providing an indication of the monolayer's quality and packing density.

Instrument: Contact Angle Goniometer Probe Liquid: Deionized (DI) water

Procedure:

  • Place the SAM-coated substrate on the sample stage.

  • Dispense a small droplet (2-5 µL) of DI water onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at multiple locations on the surface to ensure consistency.

Protocol 3: Ellipsometry

Ellipsometry is used to measure the thickness of the SAM, which can be compared to the theoretical length of the molecule to assess the monolayer's completeness and the tilt angle of the molecules.

Instrument: Ellipsometer

Procedure:

  • Measure the optical properties (Ψ and Δ) of the bare substrate before SAM formation.

  • After SAM formation, measure the optical properties of the SAM-coated substrate at the same angle of incidence (typically 70°).

  • Model the system as a two-layer model (substrate and organic film).

  • Using the known optical constants of the substrate, fit the experimental data to the model to determine the thickness of the organic layer (the SAM).

Protocol 4: X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical state of the elements on the surface, confirming the presence of the SAM and the nature of its bonding to the substrate.

Instrument: X-ray Photoelectron Spectrometer

Procedure:

  • Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

  • Irradiate the surface with a focused X-ray beam.

  • Detect the kinetic energy of the photoelectrons emitted from the surface.

  • Analyze the resulting spectrum to identify the elements present and their chemical states by the binding energies of the core-level peaks (e.g., C 1s, O 1s, Si 2p, Au 4f, S 2p, P 2p).

Protocol 5: Atomic Force Microscopy (AFM)

AFM is used to visualize the topography of the SAM at the nanoscale, revealing information about its uniformity, domain structure, and the presence of defects.[3]

Instrument: Atomic Force Microscope

Procedure:

  • Select a sharp AFM tip (e.g., silicon nitride) appropriate for high-resolution imaging.

  • Operate the AFM in tapping mode to minimize damage to the soft organic monolayer.[3]

  • Scan the surface to obtain a topographical image.

  • Analyze the image for features such as domains, pinholes, and overall roughness (Root Mean Square roughness).

Conclusion

While this compound is a long-chain alkyl halide that finds utility in various chemical syntheses, its efficacy in forming self-assembled monolayers through direct deposition is significantly limited due to the weak interaction of the bromo- headgroup with common substrates like gold and silicon oxide. For researchers and professionals in drug development requiring stable, well-ordered surface modifications, established alternatives such as octadecanethiol for gold surfaces, and octadecyltrichlorosilane or octadecylphosphonic acid for silicon oxide surfaces, offer far superior performance. Their ability to form strong, covalent or coordinate bonds with the substrate results in robust and highly organized monolayers, which are essential for the reliability and performance of functionalized surfaces in various applications.

References

Navigating the Landscape of Hydrophobic Surface Modification: A Comparative Guide to Alternatives for 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to create water-repellent surfaces, moving beyond traditional reagents like 1-bromooctadecane is crucial for enhancing performance and durability. This guide provides an objective comparison of the leading alternatives—long-chain alkylsilanes, fluorinated silanes, and thiol-based self-assembled monolayers (SAMs)—supported by experimental data and detailed protocols to inform your selection process.

The modification of surfaces to impart hydrophobicity is a cornerstone technique in a myriad of scientific applications, from preventing protein adhesion on biomedical devices to controlling droplet formation in microfluidics. While this compound has been a common choice for introducing a long alkyl chain to surfaces, its reaction often requires harsh conditions and may result in less ordered and less stable monolayers. Modern surface chemistry offers more robust and versatile alternatives that form highly organized and durable hydrophobic layers. This guide delves into the performance of these alternatives, providing a direct comparison to aid in the selection of the optimal surface modification strategy.

Performance Comparison of Hydrophobic Modification Agents

The primary metric for hydrophobicity is the static water contact angle (WCA), where a higher angle indicates greater water repellency. The stability of the resulting hydrophobic layer under thermal and hydrolytic stress is also a critical factor for long-term applications. The following table summarizes the performance of key alternatives to this compound.

Modifier Class Typical Substrate Water Contact Angle (WCA) Thermal Stability Hydrolytic Stability
Octadecyltrichlorosilane (OTS) Long-chain Alkylsilane (Chlorosilane)Silicon/Glass (Hydroxylated Surfaces)106° - 114°[1]Stable up to ~140-150°C in vacuum.[2]Prone to hydrolysis, especially in basic or acidic conditions. Stability is enhanced by forming a cross-linked polysiloxane network.[3]
Octadecyltrimethoxysilane (OTMS) Long-chain Alkylsilane (Alkoxysilane)Silicon/Glass (Hydroxylated Surfaces)~105°[4]Generally lower than chlorosilanes.Susceptible to hydrolysis, leading to a decrease in hydrophobicity over time in aqueous environments.[5][6]
1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FOTS) Fluorinated SilaneSilicon/Glass (Hydroxylated Surfaces)~115° - 120° (smooth surface), up to 150° with increased roughness.[7]Starts to decompose between 100°C and 150°C in vacuum.[8]Generally high, attributed to the chemical inertness of the fluorocarbon chain.
Octadecanethiol (ODT) Thiol-based SAMGold (Au)~110° - 112°Stable up to ~110°C in vacuum.[2]Can be displaced by other thiols and may undergo oxidative or reductive desorption at certain electrochemical potentials.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent and high-quality hydrophobic surfaces. Below are representative protocols for each class of modification agent.

Protocol 1: Surface Modification with Octadecyltrichlorosilane (OTS) via Solution Deposition

This protocol describes the formation of a self-assembled monolayer of OTS on a hydroxylated silicon or glass surface.

Materials:

  • Silicon wafers or glass slides

  • Octadecyltrichlorosilane (OTS)

  • Anhydrous toluene or hexane

  • Acetone, Isopropanol (reagent grade)

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Nitrogen gas

  • Staining jars or beakers

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Place substrates in a rack and sonicate in acetone for 15 minutes, followed by isopropanol for 15 minutes. Rinse thoroughly with DI water between and after sonication.

    • Dry the substrates with a stream of nitrogen.

    • To generate a high density of hydroxyl groups, immerse the cleaned substrates in Piranha solution for 30 minutes in a fume hood. (CAUTION: Piranha solution is extremely corrosive and reactive).

    • Rinse the substrates extensively with DI water and dry with nitrogen gas.

    • Heat the substrates in an oven at 110-120°C for 1 hour to remove any adsorbed water.

  • Silanization:

    • In a nitrogen-filled glove box or in a desiccator to minimize moisture, prepare a 1 mM solution of OTS in anhydrous toluene or hexane.

    • Immerse the dry, hydroxylated substrates in the OTS solution for 15-60 minutes at room temperature.[10]

    • Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove excess OTS.

  • Curing:

    • Dry the substrates with a stream of nitrogen.

    • Cure the coated substrates in an oven at 110-120°C for 1 hour to promote the formation of a stable, cross-linked siloxane network.

Protocol 2: Surface Modification with 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FOTS) via Vapor Deposition

This protocol details the vapor-phase deposition of FOTS for creating a highly hydrophobic and oleophobic surface.

Materials:

  • Silicon wafers or glass slides

  • 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FOTS)

  • Vacuum deposition chamber or desiccator

  • Substrate cleaning reagents (as in Protocol 1)

  • Nitrogen gas

  • Oven or hotplate

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the substrates as described in Protocol 1 (steps 1a-1e).

  • Vapor Deposition Setup:

    • Place the cleaned and hydroxylated substrates inside a vacuum chamber or desiccator.

    • Place a small, open container with a few drops of FOTS inside the chamber, ensuring it will not spill onto the substrates.

  • Deposition:

    • Evacuate the chamber to a low pressure.

    • For enhanced deposition, the substrates can be heated to 50-70°C and the FOTS source can be gently heated to 100-120°C to increase its vapor pressure.[11]

    • Allow the deposition to proceed for 2-4 hours.

  • Post-Deposition Treatment:

    • Vent the chamber with dry nitrogen gas.

    • Remove the coated substrates and cure them in an oven at 110-150°C for 30-60 minutes to enhance the stability of the monolayer.[12]

    • To remove any non-covalently bonded molecules, sonicate the cured substrates in an anhydrous solvent like ethanol or isopropanol for 5-10 minutes.

    • Dry the final substrates with a stream of nitrogen.

Protocol 3: Formation of an Octadecanethiol (ODT) Self-Assembled Monolayer on Gold

This protocol describes the creation of a hydrophobic SAM of ODT on a gold surface.

Materials:

  • Gold-coated substrates (e.g., gold-sputtered silicon wafers or glass slides)

  • Octadecanethiol (ODT)

  • 200-proof ethanol

  • Tweezers

  • Sealed vials or containers

  • Nitrogen gas

Procedure:

  • Substrate Preparation:

    • Ensure the gold surface is clean. This can be achieved by UV-ozone cleaning, a brief oxygen plasma treatment, or rinsing with ethanol and drying with nitrogen immediately before use.

  • SAM Formation:

    • Prepare a 1-10 mM solution of ODT in 200-proof ethanol.

    • Immerse the clean gold substrate in the thiol solution in a sealed container. To minimize oxidation, the headspace of the container can be purged with nitrogen.[13]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[14]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with tweezers.

    • Rinse the surface thoroughly with fresh ethanol to remove any physisorbed thiol molecules.

    • Dry the substrate with a gentle stream of nitrogen.

Signaling Pathways and Experimental Workflows

The underlying chemical reactions and experimental workflows determine the quality and characteristics of the hydrophobic surface.

Silanization of Hydroxylated Surfaces

The reaction of organosilanes with a hydroxylated surface, such as silicon dioxide or glass, proceeds in a series of steps. For trichlorosilanes, the process is rapid and driven by the high reactivity of the Si-Cl bonds. For trialkoxysilanes, the reaction is typically slower and often catalyzed by the presence of a small amount of water.

Silanization_Workflow sub Substrate Cleaning (e.g., Solvents, Piranha) hydrox Surface Hydroxylation (-OH group formation) sub->hydrox react Silanization Reaction (Solution or Vapor Phase) hydrox->react prep Silane Solution/Vapor Preparation prep->react rinse Rinsing (Remove excess silane) react->rinse cure Curing (Thermal Treatment) rinse->cure final Hydrophobic Surface cure->final Silanization_Mechanism cluster_hydrolysis 1. Hydrolysis cluster_condensation 2. Condensation cluster_crosslinking 3. Cross-linking R-Si-X3 R-Si-X₃ H2O + 3 H₂O R-Si-OH3 R-Si(OH)₃ HX + 3 HX (X = Cl or OR') R-Si-OH3_c R-Si(OH)₃ Surface-OH Surface-OH R-Si-OH3_c->Surface-OH + Surface-O-Si Surface-O-Si(OH)₂-R Surface-OH->Surface-O-Si H2O_c + H₂O Surface-O-Si_cl Surface-O-Si(OH)₂-R Adjacent-Silanol + R-Si(OH)₂-O-Surface Crosslinked Surface-O-Si(OH)-R       |       O       | Surface-O-Si(OH)-R Adjacent-Silanol->Crosslinked H2O_cl + H₂O Thiol_SAM_Workflow sub Gold Substrate Cleaning react Immersion & Self-Assembly sub->react prep Thiol Solution Preparation prep->react rinse Rinsing (Remove physisorbed thiols) react->rinse dry Drying rinse->dry final Hydrophobic Surface dry->final Thiol_SAM_Mechanism cluster_adsorption 1. Adsorption cluster_organization 2. Organization R-SH R-SH Au_surface Au Surface R-SH->Au_surface + R-S-Au R-S-Au Au_surface->R-S-Au H_ad + H(adsorbed) Disordered Disordered R-S-Au Ordered Ordered Monolayer (Tilted Chains) Disordered->Ordered van der Waals Interactions

References

Comparative Spectral Analysis of 1-Bromooctadecane and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 1-bromooctadecane and its principal reaction products. Understanding the distinct spectral signatures of these compounds is crucial for reaction monitoring, product identification, and quality control in synthetic chemistry, particularly in the development of novel therapeutic agents and functional materials. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and visualizes the analytical workflow.

Introduction to this compound and its Reactivity

This compound is a long-chain alkyl halide that serves as a versatile precursor in a variety of organic syntheses. Its reactivity is dominated by the polarized carbon-bromine bond, making the terminal carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups, leading to the formation of diverse products such as azides, nitriles, amines, ethers, and organometallic reagents. The following sections provide a comparative analysis of the spectral characteristics of this compound and its derivatives.

Spectral Data Comparison

The tables below summarize the key spectral features for this compound and its reaction products. This data is essential for distinguishing the starting material from the resulting compounds.

Table 1: Spectral Data for this compound

Spectral TechniqueKey Data and Interpretation
¹H NMR (CDCl₃)δ 3.41 (t, 2H, -CH₂Br), 1.85 (quint, 2H, -CH₂CH₂Br), 1.42-1.26 (m, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ 33.9 (-CH₂Br), 32.8, 31.9, 29.7, 29.6, 29.5, 29.4, 29.1, 28.8, 28.2, 22.7, 14.1 (-CH₃)
FT-IR (ATR)ν (cm⁻¹) 2916 (s, C-H stretch), 2849 (s, C-H stretch), 1464 (m, C-H bend), 721 (m, C-H rock), 647 (m, C-Br stretch)
Mass Spec. (EI)m/z 334/332 [M]⁺ (isotopic pattern for Br), 253 [M-Br]⁺, and a series of alkyl fragments separated by 14 amu (CH₂)

Table 2: Spectral Data for Reaction Product: 1-Azidooctadecane

Reaction: Nucleophilic substitution with sodium azide (NaN₃)

Spectral TechniqueExpected Key Data and Interpretation
¹H NMR (CDCl₃)δ ~3.25 (t, 2H, -CH₂N₃), ~1.60 (quint, 2H, -CH₂CH₂N₃), 1.40-1.25 (m, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ ~51.5 (-CH₂N₃), and other aliphatic signals similar to the starting material.
FT-IR (ATR)ν (cm⁻¹) ~2095 (s, N₃ stretch) , 2916 (s, C-H stretch), 2849 (s, C-H stretch). The C-Br stretch at 647 cm⁻¹ will be absent.
Mass Spec. (EI)m/z 295 [M]⁺, 267 [M-N₂]⁺, and prominent alkyl fragments.

Table 3: Spectral Data for Reaction Product: Nonadecanenitrile (1-Cyanooctadecane) [1][2]

Reaction: Nucleophilic substitution with sodium cyanide (NaCN)

Spectral TechniqueKey Data and Interpretation
¹H NMR (CDCl₃)δ 2.33 (t, 2H, -CH₂CN), 1.64 (quint, 2H, -CH₂CH₂CN), 1.45-1.25 (m, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ 119.8 (-CN), and various aliphatic signals.[1]
FT-IR (ATR)ν (cm⁻¹) ~2247 (m, C≡N stretch) , 2916 (s, C-H stretch), 2849 (s, C-H stretch). The C-Br stretch will be absent.[1]
Mass Spec. (EI)m/z 279 [M]⁺, and a series of aliphatic fragments.[2]

Table 4: Spectral Data for Reaction Product: 1-Octadecylamine [3][4]

Reaction: Nucleophilic substitution with ammonia (NH₃)

Spectral TechniqueKey Data and Interpretation
¹H NMR (CDCl₃)δ ~2.68 (t, 2H, -CH₂NH₂), ~1.45 (m, 2H, -CH₂CH₂NH₂), 1.26 (br s, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃), ~1.1 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃)δ ~42.2 (-CH₂NH₂), and other aliphatic signals.
FT-IR (ATR)ν (cm⁻¹) ~3300-3400 (br, N-H stretch) , ~1600 (m, N-H bend), 2916 (s, C-H stretch), 2849 (s, C-H stretch). The C-Br stretch will be absent.
Mass Spec. (EI)m/z 269 [M]⁺, 30 [CH₂NH₂]⁺ (base peak).

Table 5: Spectral Data for a Representative Ether Product (e.g., 1-Methoxyoctadecane)

Reaction: Williamson Ether Synthesis with sodium methoxide (NaOCH₃)

Spectral TechniqueExpected Key Data and Interpretation
¹H NMR (CDCl₃)δ ~3.38 (t, 2H, -CH₂OCH₃), ~3.33 (s, 3H, -OCH₃), ~1.57 (m, 2H, -CH₂CH₂O-), 1.35-1.25 (m, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃)δ ~71.0 (-CH₂O-), ~59.0 (-OCH₃), and other aliphatic signals.
FT-IR (ATR)ν (cm⁻¹) ~1115 (s, C-O-C stretch) , 2916 (s, C-H stretch), 2849 (s, C-H stretch). The C-Br stretch will be absent.
Mass Spec. (EI)m/z 284 [M]⁺, and fragmentation patterns characteristic of ethers (alpha-cleavage).

Table 6: Spectral Data for Grignard Reagent: Octadecylmagnesium Bromide

Reaction: Grignard reaction with magnesium metal (Mg)

Spectral TechniqueExpected Key Data and Interpretation
¹H NMR (THF-d₈)Broad signals due to complex equilibria (Schlenk equilibrium). The -CH₂MgBr protons are expected to be shifted significantly upfield, potentially to negative δ values.
¹³C NMR (THF-d₈)Broad signals. The -CH₂MgBr carbon is expected to be significantly shielded (shifted to a lower δ value).
FT-IR (ATR, in situ)Difficult to interpret due to solvent peaks and the polar, non-covalent nature of the C-Mg bond. Changes in the C-H bending modes of the adjacent methylene group may be observable.
Mass Spec. Not applicable for the non-volatile Grignard reagent itself. Analysis is typically performed on derivatized products.

Experimental Protocols

Standard protocols for the acquisition of spectral data are outlined below. Instrument parameters should be optimized for each specific compound and experiment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, THF-d₈).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solids or oils, a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean ATR crystal should be acquired before running the sample.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for separation of mixtures.

  • GC-MS Parameters:

    • Injector Temperature: 250-280 °C.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient appropriate for the analyte's boiling point (e.g., start at 100 °C, ramp to 300 °C).

  • MS Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-600.

    • Source Temperature: 230 °C.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral analysis of a reaction product of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis This compound This compound Reaction Reaction This compound->Reaction Reagent Reagent Reagent->Reaction Workup_Purification Workup_Purification Reaction->Workup_Purification Work-up & Purification Crude_Product Crude_Product NMR NMR Crude_Product->NMR IR IR Crude_Product->IR MS MS Crude_Product->MS Workup_Purification->Crude_Product Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for synthesis and spectral analysis.

References

Navigating the Analytical Maze: A Comparative Guide to Validated HPLC Methods for 1-Bromooctadecane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and purity assessment of starting materials and intermediates like 1-Bromooctadecane are critical for ensuring the reliability and reproducibility of experimental outcomes. Due to its long alkyl chain and lack of a significant chromophore, analyzing this compound by High-Performance Liquid Chromatography (HPLC) with common Ultraviolet (UV) detection presents a considerable challenge. This guide provides a comprehensive comparison of suitable analytical methodologies, including alternative HPLC detection strategies and Gas Chromatography (GC), to provide a thorough analytical perspective.

This guide explores direct analysis using HPLC with universal detectors such as Refractive Index (RI) and Evaporative Light Scattering (ELSD), and compares these with the more traditional Gas Chromatography with Flame Ionization Detection (GC-FID).

Comparison of Analytical Methodologies

The selection of an optimal analytical technique for the purity determination and quantification of this compound hinges on several factors, including the properties of the analyte, the nature of potential impurities, required sensitivity, and available instrumentation.

ParameterHPLC with Refractive Index (RI) DetectionHPLC with Evaporative Light Scattering Detection (ELSD)Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Measures the difference in refractive index between the mobile phase and the analyte.Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles.[1][2]Separates volatile compounds in a gaseous mobile phase, and the eluting compounds are burned in a hydrogen flame, producing ions that are detected.
Applicability Suitable for non-chromophoric, non-volatile compounds. Requires isocratic elution.[3][4]Well-suited for non-chromophoric and non-volatile compounds. Compatible with gradient elution.[1][5]Ideal for volatile and thermally stable compounds.
Sensitivity Relatively low.Moderate to high, depending on the analyte's volatility.[5]High sensitivity for hydrocarbons.
Gradient Elution Not compatible.[3][6]Compatible.[1]Temperature programming is used instead of gradient elution.
Typical Column C18 reversed-phase.[6]C18 reversed-phase.Non-polar capillary column (e.g., HP-5ms).
Mobile/Carrier Gas Liquid (e.g., Methanol/Water).[6]Liquid (e.g., Acetonitrile/Water).Inert gas (e.g., Helium, Hydrogen).
Limitations Sensitive to temperature and pressure fluctuations; not suitable for gradient elution.[4]Requires volatile mobile phases; not suitable for volatile analytes.[7]Requires the analyte to be volatile and thermally stable.

Experimental Protocols

Method 1: HPLC with Refractive Index (RI) Detection (Based on a method for 1-Bromoundecane)

This protocol is adapted from a method for a shorter-chain alkyl bromide and serves as a starting point for the analysis of this compound. Optimization may be required.[6]

  • HPLC System: An HPLC system equipped with a Refractive Index (RI) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 95:5 v/v). A higher percentage of methanol will be required for the more non-polar this compound compared to the 70:30 v/v suggested for 1-bromoundecane.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1-5 mg/mL.

Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)

This is a generally applicable method for non-volatile, non-chromophoric compounds.

  • HPLC System: An HPLC system equipped with an Evaporative Light Scattering Detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile or methanol. For example, starting with 80% organic phase and increasing to 100% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings:

    • Nebulizer Temperature: 30-40 °C

    • Evaporator Temperature: 40-60 °C

    • Gas Flow (Nitrogen): 1.5-2.0 L/min

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., isopropanol, THF) to a concentration of approximately 0.5-2 mg/mL.

Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID) (Alternative Method)

GC-FID is a powerful alternative for the analysis of this compound.

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless or with a high split ratio).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Detector Temperature: 320°C.

  • Sample Preparation: Dissolve the sample in a volatile solvent like hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

Logical Workflow for Method Selection

The choice of analytical method can be guided by a logical workflow that considers the sample properties and the analytical requirements.

MethodSelection Analyte This compound Sample Is_Volatile Is the analyte and its impurities volatile and thermally stable? Analyte->Is_Volatile GC_FID Use Gas Chromatography with Flame Ionization Detection (GC-FID) Is_Volatile->GC_FID Yes HPLC_Path Use High-Performance Liquid Chromatography (HPLC) Is_Volatile->HPLC_Path No Gradient_Needed Is gradient elution required for separation? HPLC_Path->Gradient_Needed HPLC_ELSD Use HPLC with Evaporative Light Scattering Detection (ELSD) Gradient_Needed->HPLC_ELSD Yes HPLC_RI Use HPLC with Refractive Index (RI) Detection Gradient_Needed->HPLC_RI No

Caption: Decision tree for selecting an analytical method for this compound.

Experimental Workflow for HPLC Analysis

A general workflow for the HPLC analysis of this compound is outlined below. This workflow is applicable to both RI and ELSD detection, with minor variations in the detector-specific settings.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample_Prep Dissolve this compound in appropriate solvent Injector Injector Sample_Prep->Injector Mobile_Phase_Prep Prepare and degas mobile phase Pump Pump Mobile_Phase_Prep->Pump Pump->Injector Column C18 Column Injector->Column Detector Detector (RI or ELSD) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration / Purity Integration->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

References

Peer-reviewed literature on 1-Bromooctadecane applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for success in synthesis and surface modification. 1-Bromooctadecane, a long-chain alkyl bromide, is a versatile intermediate with numerous applications. This guide provides a comparative analysis of this compound against alternative compounds in key applications, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

I. Synthesis of Quaternary Ammonium Surfactants

Quaternary ammonium salts (QAS) with long alkyl chains are widely used as cationic surfactants, biocides, and phase transfer catalysts.[1][2] The synthesis of these compounds often involves the quaternization of a tertiary amine with a long-chain alkyl halide. This compound is a common reagent for introducing the C18 alkyl chain.

Comparison with Alternatives

Table 1: Comparison of Precursors for Quaternary Ammonium Salt Synthesis

PrecursorLeaving GroupExpected ReactivityKey Considerations
This compound Br⁻GoodA balance of reactivity and stability.
1-Iodooctadecane I⁻HighFaster reaction rates, but may be more expensive and less stable.
1-Chlorooctadecane Cl⁻LowerSlower reaction rates, may require harsher conditions, but often more economical.
Octadecyl mesylate CH₃SO₃⁻HighGood leaving group, can be an alternative to halides.
Experimental Protocol: Synthesis of N,N,N-trimethyl-1-octadecanaminium bromide

This protocol describes a general method for the quaternization of trimethylamine with this compound.

Materials:

  • This compound

  • Trimethylamine (solution in ethanol or gas)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a molar excess of trimethylamine solution to the stirred solution. If using trimethylamine gas, bubble it through the solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser protected by a drying tube and heat the mixture to reflux.

  • Maintain reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., acetone, ethyl acetate) to obtain the purified quaternary ammonium salt.

II. Surface Modification and Self-Assembled Monolayers (SAMs)

Long-chain alkanes are frequently used to modify surfaces to impart hydrophobicity, lubrication, or to provide a platform for further functionalization. This compound can be used for this purpose, though it is more common to use molecules with headgroups that have a stronger affinity for specific substrates, such as thiols for gold or silanes for silica.

Comparison with Alternatives

The choice of molecule for forming a self-assembled monolayer (SAM) is highly dependent on the substrate.[3]

  • On Gold Surfaces: Alkanethiols, such as 1-octadecanethiol, are the gold standard for forming well-ordered SAMs on gold surfaces due to the strong gold-sulfur bond.[4][5] this compound does not form a comparable stable, ordered monolayer directly on gold. However, it can be a precursor for synthesizing 1-octadecanethiol.[6]

  • On Silica and Metal Oxide Surfaces: Organosilanes, like octadecyltrichlorosilane (OTS) or octadecyltrimethoxysilane (OTMS), are the reagents of choice for modifying hydroxylated surfaces such as silica, glass, and metal oxides. They form robust, covalent Si-O-Si bonds with the surface. This compound can be used to functionalize surfaces that have been pre-modified with a group reactive towards alkyl halides.

Table 2: Comparison of Reagents for Surface Modification

ReagentFunctional GroupTarget Substrate(s)Bonding TypeKey Characteristics
This compound -BrPre-functionalized surfacesCovalent (via substitution)Versatile for post-modification.
1-Octadecanethiol -SHGold, silver, copperStrong coordinative bondForms highly ordered SAMs on noble metals.[5]
Octadecyltrichlorosilane (OTS) -SiCl₃Silica, glass, metal oxidesCovalent (Si-O-Si)Forms robust, dense hydrophobic monolayers.
Octadecanoic Acid -COOHMetal oxides (e.g., Al₂O₃, TiO₂)Carboxylate salt formationForms well-ordered monolayers on certain metal oxides.
Experimental Protocol: Synthesis of 1-Octadecanethiol from this compound

This protocol describes the conversion of this compound to 1-octadecanethiol, which can then be used for forming SAMs on gold.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Formation of the isothiouronium salt: In a round-bottom flask, dissolve this compound and a molar equivalent of thiourea in ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Allow the mixture to cool to room temperature. The isothiouronium salt may precipitate.

  • Hydrolysis: Add a solution of sodium hydroxide in water to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours to hydrolyze the isothiouronium salt to the thiol.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • The 1-octadecanethiol will separate as a solid or oil. Extract the product with a suitable organic solvent (e.g., diethyl ether, hexanes).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-octadecanethiol, which can be further purified by distillation or recrystallization.

III. Nanoparticle Functionalization

This compound is utilized in the functionalization of nanoparticles, often to increase their hydrophobicity for improved dispersion in non-polar solvents or polymer matrices, or to serve as a precursor for further surface reactions.[7][8][9]

Comparison with Alternatives

Similar to flat surface modification, the choice of agent for nanoparticle functionalization depends on the nanoparticle material. For silica or metal oxide nanoparticles, organosilanes are common. For gold nanoparticles, thiols are preferred. This compound can be used in a multi-step process where the nanoparticle is first coated with a layer that can react with the alkyl bromide.

Experimental Workflow and Visualization

The functionalization of a surface or nanoparticle often involves a series of steps. Below is a generalized workflow for surface modification, which can be adapted for different substrates and functionalizing agents.

G a Bare Substrate (e.g., Silica Wafer) b Cleaning (e.g., Piranha solution) a->b c Hydroxylation (Activation of -OH groups) b->c d Introduction of Reactive Group (e.g., Aminosilanization) c->d e Reaction with this compound d->e f Contact Angle Measurement e->f g XPS Analysis e->g h AFM Imaging e->h

Generalized workflow for surface modification.

This diagram illustrates a multi-step process for functionalizing a silica substrate. Initially, the substrate is cleaned and activated to present hydroxyl groups. It is then treated with an aminosilane to introduce amine groups, which can subsequently react with this compound in a nucleophilic substitution reaction to attach the octadecyl chain. Finally, the modified surface is characterized using various analytical techniques.

References

Safety Operating Guide

Proper Disposal of 1-Bromooctadecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. 1-Bromooctadecane, a long-chain alkyl halide, requires specific handling and disposal procedures to mitigate potential risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Hazard Profile

This compound is an irritant, causing skin and serious eye irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, in a well-ventilated area or under a fume hood.[2][4]

Quantitative Data Summary

A summary of key physicochemical and hazard data for this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₁₈H₃₇Br
CAS Number 112-89-0
Appearance White to yellow solid
Melting Point 20 - 23 °C / 68 - 73.4 °F
Boiling Point 214 - 216 °C / 417.2 - 420.8 °F @ 12 mmHg
Flash Point > 110 °C / > 230 °F
Health Hazards Causes skin and eye irritation[1][2]
Physical Hazard Combustible solid

Detailed Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as a halogenated organic waste. It must be segregated from other waste streams to ensure proper treatment and to prevent complications in the disposal process.[5]

Step 1: Waste Segregation

  • Do: Collect this compound waste separately in a designated container specifically for halogenated organic compounds.[5]

  • Do Not: Mix this compound with non-halogenated organic wastes (e.g., acetone, ethanol, hexanes), aqueous wastes (acids and bases), or wastes containing heavy metals.[5]

Step 2: Container Selection and Handling

  • Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, often distinguished by a specific color or label for halogenated waste.[5]

  • Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting lid.[5]

  • Keep the container closed when not actively adding waste to prevent the release of vapors.[5][6]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[6]

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."

  • Include the concentration or an estimate of the amount of this compound in the waste container.

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area (SAA), such as a ventilated cabinet designed for flammable and hazardous materials.[5]

  • Keep the container away from sources of ignition, heat, and direct sunlight.[1][5]

Step 5: Final Disposal

  • Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to manage the resulting hydrogen bromide gas.[1][2][5]

  • Always observe all federal, state, and local regulations when disposing of this substance.[1]

Spill and Leak Procedures

In the event of a spill, immediately evacuate and ventilate the area and eliminate all sources of ignition.[1] For a solid spill, use a shovel to place the material into a suitable waste disposal container.[1] If the material is liquid (if heated), absorb it with an inert material like sand or vermiculite, and collect the absorbed material using spark-proof tools into a designated hazardous waste container.[1][5] Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G start Start: this compound Waste Generated segregate Step 1: Segregate Waste (Halogenated Organic Stream) start->segregate container Step 2: Use Designated HDPE Container segregate->container label Step 3: Label Container Clearly ('Hazardous Waste', 'this compound') container->label storage Step 4: Store in Ventilated Satellite Accumulation Area label->storage disposal Step 5: Arrange Professional Disposal storage->disposal incineration Recommended Method: Chemical Incineration with Scrubber disposal->incineration via Licensed Vendor end End: Compliant Disposal incineration->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory professionals working with 1-Bromooctadecane. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is irritating to the eyes and skin upon contact and can cause respiratory system irritation if inhaled.[1] It is crucial to use appropriate personal protective equipment to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE RecommendationRationale and Specifications
Eyes/Face Chemical safety goggles or a face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[2][3]
Hands Chemical-resistant, impervious gloves (e.g., Nitrile rubber).Gloves must be inspected for integrity before each use. A proper glove removal technique should be employed to avoid skin contact.[2][4]
Body A flame-retardant lab coat or appropriate protective clothing.To prevent skin exposure from accidental splashes and contamination.[3][4]
Respiratory A NIOSH-approved respirator (e.g., N95) is necessary when ventilation is insufficient or when handling the substance as a dust or aerosol.Use is recommended as a backup to engineering controls like a fume hood.[2][3]

Safe Handling and Storage Protocol

Proper handling and storage are vital to minimize risks associated with this compound.

Experimental Workflow:

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood.[1][2][3]

    • Inspect all required PPE for integrity before use.

    • Have an emergency eyewash station and safety shower readily accessible.[5]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Do not inhale dust, vapors, or mists.[1][6]

    • Keep the container tightly closed when not in use.[1][3]

    • Wash hands thoroughly after handling the chemical.[2][3][6]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][2][3]

    • Keep away from heat, sources of ignition, and incompatible substances such as strong oxidizing agents and strong bases.[1][6][7]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these steps to ensure safety and environmental compliance.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[1][4]

  • Collect the absorbed material into a suitable, closed container for disposal.[2][6]

  • Clean the spill area thoroughly with copious amounts of water.[1]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Always consult with and adhere to federal, state, and local regulations for hazardous waste disposal.[1] Engage a licensed professional waste disposal service.[2]

Operational Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_spill Emergency: Spill Response A Verify Fume Hood Operation B Inspect and Don PPE A->B C Locate Emergency Equipment B->C D Weigh/Measure Chemical C->D Proceed to Handling E Perform Experiment D->E F Close Container E->F S1 Evacuate and Ventilate E->S1 Spill Occurs G Clean Work Area F->G Proceed to Cleanup H Dispose of Waste G->H I Doff and Store PPE H->I J Wash Hands I->J S2 Contain Spill with Inert Material S1->S2 S3 Collect Waste S2->S3 S4 Decontaminate Area S3->S4 S4->H Dispose of Spill Waste

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.